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  • Product: 6-Fluorochroman-3-carboxylic acid
  • CAS: 944899-27-8

Core Science & Biosynthesis

Foundational

Foreword: Navigating Data Scarcity for a Novel Research Compound

An In-depth Technical Guide to 6-Fluorochroman-3-carboxylic acid (CAS 944899-27-8) As researchers and drug development professionals, we often encounter novel chemical entities with sparse publicly available data. 6-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Fluorochroman-3-carboxylic acid (CAS 944899-27-8)

As researchers and drug development professionals, we often encounter novel chemical entities with sparse publicly available data. 6-Fluorochroman-3-carboxylic acid (CAS 944899-27-8) is one such compound. A thorough search of scientific literature and chemical databases reveals a significant lack of specific experimental data for this precise molecule.

This guide, therefore, adopts a predictive and comparative approach, grounded in established chemical principles and data from closely related structural analogues. By examining these analogues, we can construct a robust, scientifically-grounded profile of the target molecule's expected properties, synthesis, and potential applications. This document is designed to serve as an authoritative resource for any scientist intending to synthesize, handle, or utilize 6-Fluorochroman-3-carboxylic acid in their research.

The primary analogues referenced in this guide are:

  • 6-Fluorochromone-3-carboxylic acid (CAS 71346-17-3): The direct synthetic precursor, differing only in the oxidation state of the pyran ring.

  • 6-Bromochroman-3-carboxylic acid: A structural analogue with a different halogen at the 6-position, providing insight into the chroman-3-carboxylic acid core.[1]

  • 6-Fluorochroman-2-carboxylic acid (CAS 99199-60-7): An isomer that informs on the properties of the 6-fluorochroman scaffold.[2][3][4]

Part 1: Physicochemical and Spectroscopic Profile

The introduction of a fluorine atom and a carboxylic acid group to the chroman scaffold significantly influences its electronic properties, solubility, and potential for intermolecular interactions—key factors in medicinal chemistry.

Core Physicochemical Properties

The properties of 6-Fluorochroman-3-carboxylic acid can be predicted and compared with its experimentally characterized analogues.

Property6-Fluorochroman-3-carboxylic acid (Target)6-Fluorochromone-3-carboxylic acid6-Fluorochroman-2-carboxylic acid
CAS Number 944899-27-871346-17-399199-60-7[2]
Molecular Formula C₁₀H₉FO₃C₁₀H₅FO₄[5]C₁₀H₉FO₃[2]
Molecular Weight 196.18 g/mol 208.14 g/mol [5]196.18 g/mol [2]
Appearance Predicted: White to off-white solidWhite solid[6]Not specified
Melting Point (°C) Predicted: 130-150234-238[5][7]126[2]
Boiling Point (°C) Predicted: ~358 at 760 mmHgNot applicable~358 at 760 mmHg[2]
Density (g/cm³) Predicted: ~1.3-1.4Not specified1.365[2]

Note: Predicted values for the target compound are derived from the properties of its isomers and related structures.

Structural Comparison of Target Molecule and Key Analogues

G cluster_target 6-Fluorochroman-3-carboxylic acid (Target Molecule) cluster_precursor 6-Fluorochromone-3-carboxylic acid (Precursor) cluster_isomer 6-Fluorochroman-2-carboxylic acid (Isomer) Target Precursor Isomer

Caption: Chemical structures of the target molecule and its key analogues.

Predicted Spectroscopic Signature

The identification and characterization of 6-Fluorochroman-3-carboxylic acid would rely on a combination of standard spectroscopic techniques. The expected spectral data are as follows, based on established principles and data from its analogues.[1]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments.

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is predicted to appear in the 10-12 ppm region, which is a characteristic signal for carboxylic acids.[8][9]

  • Aromatic Protons (Ar-H): Three protons on the fluorinated benzene ring will appear in the aromatic region (~6.8-7.5 ppm), showing complex splitting patterns (doublets and doublets of doublets) due to H-H and H-F coupling.

  • Chroman Protons (-CH-, -CH₂-): The aliphatic protons on the dihydropyran ring are expected in the upfield region. The proton at C3 will likely be a multiplet around 2.8-3.2 ppm. The protons at C2 and C4 will appear as multiplets between 4.0-4.8 ppm.

¹³C NMR Spectroscopy: The carbon spectrum provides key information about the carbon framework.

  • Carbonyl Carbon (-COOH): This carbon is expected to be the most downfield signal, typically in the 160-180 ppm range.[8][9] For comparison, the carboxylic carbon in 6-Fluorochromone-3-carboxylic acid appears at 164.07 ppm.[6][10]

  • Aromatic Carbons: Six signals are expected in the 110-160 ppm range. The carbon attached to the fluorine (C6) will show a large C-F coupling constant.

  • Aliphatic Carbons (C2, C3, C4): These carbons will appear in the more shielded region of the spectrum, typically between 20-70 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups.

  • O-H Stretch: A very broad absorption band is expected in the 2500-3500 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8][9]

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[9]

  • C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region will indicate the presence of the carbon-fluorine bond.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 196. Key fragmentation patterns would include the loss of the carboxyl group (-COOH, M-45) and the loss of water (-H₂O, M-18).[8][9]

Part 2: Synthesis and Reactivity

A robust synthetic strategy is crucial for obtaining high-purity material for research. While a direct, published synthesis for 6-Fluorochroman-3-carboxylic acid is not available, a logical and high-yielding pathway can be designed based on the synthesis of its chromone precursor.

Proposed Two-Step Synthetic Pathway

The most direct route involves the synthesis of 6-Fluorochromone-3-carboxylic acid followed by a selective reduction of the pyran ring's double bond.

Caption: Proposed synthetic workflow for 6-Fluorochroman-3-carboxylic acid.

Experimental Protocol: Synthesis of Precursor (6-Fluorochromone-3-carboxylic acid)

This protocol is adapted from the work of Gordon, A. T. et al., which describes the synthesis of various chromone-3-carboxylic acids.[6][10]

Causality: The synthesis begins with a Vilsmeier-Haack formylation, which is a reliable method for installing a formyl group onto an activated aromatic ring system, leading to the key aldehyde intermediate. This aldehyde is then oxidized to the carboxylic acid using a Pinnick oxidation, chosen for its high selectivity and mild conditions, which prevents unwanted side reactions.

Step 1: Vilsmeier-Haack Formylation

  • Reagents: 5-Fluoro-2-hydroxyacetophenone, Phosphorus(V) oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure: a. In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (N₂), cool DMF to 0°C. b. Add POCl₃ dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. c. After the addition is complete, allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent. d. Add a solution of 5-Fluoro-2-hydroxyacetophenone in DMF dropwise to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12 hours. f. Quench the reaction by pouring it slowly onto crushed ice. g. The resulting precipitate, 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Pinnick Oxidation

  • Reagents: 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde, Sodium chlorite (NaClO₂), Sulfamic acid, Dichloromethane (DCM), Water.

  • Procedure: a. Dissolve the aldehyde intermediate from Step 1 in a mixture of DCM and water. b. Cool the solution to 0°C in an ice bath. c. Add sulfamic acid, followed by the portion-wise addition of sodium chlorite, ensuring the temperature remains below 10°C. d. Allow the reaction to warm to room temperature and stir for 12 hours. e. After completion, separate the organic layer. Extract the aqueous layer with DCM. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Recrystallize the crude solid from a methanol/water mixture to yield pure 6-Fluorochromone-3-carboxylic acid.[6][10]

Experimental Protocol: Proposed Reduction to 6-Fluorochroman-3-carboxylic acid

Causality: Catalytic hydrogenation is the method of choice for reducing the endocyclic double bond of the chromone without affecting the aromatic ring or the carboxylic acid. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this type of transformation.

  • Reagents: 6-Fluorochromone-3-carboxylic acid, Palladium on carbon (10% Pd/C), Ethanol (or a suitable solvent like Ethyl Acetate), Hydrogen gas (H₂).

  • Procedure: a. In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 6-Fluorochromone-3-carboxylic acid in ethanol. b. Carefully add the 10% Pd/C catalyst (typically 5-10 mol%) to the solution. c. Seal the vessel and purge it several times with an inert gas (N₂ or Argon) before introducing hydrogen gas. d. Pressurize the vessel with H₂ (e.g., to 50 psi) and begin vigorous agitation. e. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis. f. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. g. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. h. Concentrate the filtrate under reduced pressure to obtain the crude 6-Fluorochroman-3-carboxylic acid, which can be purified further by recrystallization.

Part 3: Applications in Research and Drug Development

The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including antioxidants (like Vitamin E), and other therapeutics. The incorporation of fluorine can enhance metabolic stability and binding affinity.

  • Building Block for Novel Therapeutics: As a carboxylic acid, this molecule is an excellent building block. The acid functionality can be readily converted into esters, amides, or other functional groups, allowing for its incorporation into larger, more complex molecules for drug discovery programs.

  • Antimicrobial Research: Structurally related fluoroquinolone-3-carboxylic acids are a well-known class of potent antibacterial agents.[11] While the chroman core differs significantly, the shared 6-fluoro and 3-carboxylic acid motifs suggest that derivatives of this compound could be explored for potential antimicrobial activity.

  • Chiral Synthesis: The carbon at the 3-position is a stereocenter. Resolution of the racemic mixture or development of an asymmetric synthesis would yield enantiomerically pure (R)- and (S)-6-Fluorochroman-3-carboxylic acids. Such chiral building blocks are of high value in the pharmaceutical industry for creating stereospecific drugs.[3]

Part 4: Safety and Handling

No specific safety data sheet (SDS) exists for CAS 944899-27-8. The following guidance is synthesized from data for its close analogues and general principles for handling acidic organic compounds.[12][13]

Hazard Identification (Predicted)

Based on the SDS for (R)-6-Fluorochroman-2-carboxylic acid, the target compound should be handled as a hazardous substance.[13]

Hazard ClassHazard StatementPrecautionary Statement Codes
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledP261, P280, P301+P312, P302+P352
Skin IrritationH315: Causes skin irritationP264, P362+P364
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338
Respiratory IrritationH335: May cause respiratory irritationP271, P304+P340
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[12]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[12]

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[13]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved N95 (US) or equivalent particulate respirator.[5]

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Consider storing under an inert atmosphere.

  • Disposal: Dispose of this material as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not let the product enter drains.[13]

References

  • Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. (URL: [Link])

  • Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. (URL: [Link])

  • WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC...
  • Chromone-3-carboxylic acid | C10H6O4 | CID 181620 - PubChem. (URL: [Link])

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis... - Semantic Scholar. (URL: [Link]

  • Patel, N. B., & Patel, J. C. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. Acta poloniae pharmaceutica, 60(6), 461–468. (URL: [Link])

  • 6-Fluorochroman-2-Carboxylic Acid 98.0%(GC) | PureSynth. (URL: [Link])

  • Zhang, L. et al. (2021). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Catalysis Science & Technology, 11(22), 7384-7393. (URL: [Link])

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])

  • terephthalaldehyde, 623-27-8 - The Good Scents Company. (URL: [Link])

  • CH 336: Carboxylic Acid Spectroscopy - Oregon State University. (URL: [Link])

  • Butyraldehyde, 99% - Laboratory Chemicals. (URL: [Link])

  • 13 C-NMR spectral data of compounds 3, 6, 8, 9 and 12. - ResearchGate. (URL: [Link])

Sources

Exploratory

Technical Monograph: 6-Fluoro-3,4-dihydro-2H-chromene-3-carboxylic Acid

This technical guide details the structural properties, synthesis, and medicinal chemistry applications of 6-Fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid (also known as 6-fluorochromane-3-carboxylic acid). Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural properties, synthesis, and medicinal chemistry applications of 6-Fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid (also known as 6-fluorochromane-3-carboxylic acid).

Introduction & Chemical Identity

6-Fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid is a bicyclic heterocyclic scaffold widely utilized in medicinal chemistry as a conformationally restricted analogue of phenylalanine and a pharmacophore for G-protein coupled receptors (GPCRs). Unlike its 2-carboxylic acid isomer (a key intermediate for Nebivolol), the 3-carboxylic acid derivative positions the carboxylate group in a specific spatial orientation that mimics the bioactivity of gamma-amino acids and metabolic modulators.

The inclusion of the fluorine atom at the 6-position (para to the ether oxygen) serves two critical functions:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the biologically reactive para-position of the aromatic ring.

  • Electronic Modulation: It alters the pKa of the carboxylic acid and the lipophilicity (LogP) of the overall scaffold, enhancing membrane permeability without sacrificing solubility.

Physicochemical Profile
PropertyData
IUPAC Name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Chiral Center C3 (Exists as R and S enantiomers)
Key CAS 1229078-57-2 (R-isomer); 113243-69-9 (Racemic)
pKa (Predicted) ~4.2 (Carboxylic acid)
LogP (Predicted) 1.8 – 2.1

Chemical Synthesis Strategies

The synthesis of the 3-isomer requires distinct strategies from the 2-isomer. The most robust industrial route involves the reduction of a chromene or chromone precursor derived from 5-fluorosalicylaldehyde .

Method A: The Knoevenagel-Hydrogenation Route (Primary)

This route is preferred for scalability and cost-efficiency. It constructs the heterocyclic ring via a condensation reaction followed by selective reduction.[1]

Step 1: Knoevenagel Condensation 5-Fluorosalicylaldehyde reacts with acrylonitrile or an acrylate ester (e.g., ethyl acrylate) in the presence of a base (DABCO or piperidine). This forms the intermediate 6-fluoro-2H-chromene-3-carboxylic acid (or ester).

  • Mechanism:[1] The phenoxide attacks the acrylate Michael acceptor, followed by ring closure and dehydration.

Step 2: Catalytic Hydrogenation The C3-C4 double bond of the chromene intermediate is reduced using Palladium on Carbon (Pd/C) under hydrogen atmosphere.

  • Critical Control: Over-reduction must be avoided to prevent opening the pyran ring.

Method B: Pd-Catalyzed C-H Activation (Advanced)

For high-value analog generation, a Palladium(II)-catalyzed intramolecular oxidative coupling can be used.

  • Substrate:

    
    -methyl-
    
    
    
    -(4-fluorophenoxy)-propanoic acid.
  • Catalyst: Pd(OAc)₂ with a ligand (e.g., N-protected amino acid).[2][3]

  • Mechanism: The carboxylate group directs the Pd insertion into the aromatic C-H bond ortho to the ether linkage, forming the chromane ring directly.

Synthesis Workflow Diagram

Synthesis_Pathway Start 5-Fluorosalicylaldehyde Inter1 Intermediate: Ethyl 6-fluoro-2H-chromene-3-carboxylate Start->Inter1 Cyclization Reagent + Ethyl Acrylate (Base: DABCO) Reagent->Inter1 Inter2 6-Fluoro-2H-chromene-3-carboxylic acid Inter1->Inter2 Saponification Step2 Hydrolysis (LiOH / THF) Step2->Inter2 Final TARGET: 6-Fluoro-chromane-3-carboxylic acid Inter2->Final Reduction Step3 Hydrogenation (H2, Pd/C) Step3->Final

Caption: Step-wise synthesis from 5-fluorosalicylaldehyde via chromene intermediate reduction.

Stereochemical Resolution

The C3 position is a stereogenic center.[4] Biological activity often resides in a single enantiomer (typically the S-isomer for PPAR interactions, though target-dependent).

Protocol: Enzymatic Kinetic Resolution

Because chemical resolution via crystallization with chiral amines (e.g.,


-methylbenzylamine) can be low-yielding, enzymatic hydrolysis of the ester precursor is the modern standard.
  • Substrate: Methyl 6-fluoro-3,4-dihydro-2H-chromene-3-carboxylate (Racemic).

  • Biocatalyst: Lipase from Pseudomonas fluorescens or Candida antarctica (CAL-B).

  • Medium: Biphasic system (Phosphate buffer pH 7.0 / MTBE).

  • Outcome: The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Separation: Acid-base extraction separates the (S)-acid (aqueous phase) from the (R)-ester (organic phase).

Medicinal Chemistry Applications

Pharmacophore Features

The 6-fluoro-chromane-3-COOH scaffold is a "privileged structure" acting as a bioisostere for:

  • Dihydrocinnamic acid: The oxygen atom restricts the rotation of the side chain, reducing the entropic penalty of binding.

  • Phenylalanine: When the carboxylic acid is converted to an amide or amine, it mimics the phenylalanine side chain in peptide mimetics.

Biological Targets
  • Opioid Receptor Modulators: Recent patents (e.g., CN114075141B) identify this scaffold in "biased" ligands that activate G-protein signaling pathways while minimizing beta-arrestin recruitment, potentially reducing side effects like respiratory depression.

  • Metabolic Disorders: Chromane-3-carboxylic acids are structural analogs of glitazars (PPAR agonists). The 6-fluoro substitution improves metabolic stability against P450 enzymes.

  • Aldose Reductase Inhibitors: Used in preventing diabetic complications (neuropathy/retinopathy) by inhibiting the conversion of glucose to sorbitol.

SAR Logic Diagram

SAR_Logic Core 6-Fluoro-chromane-3-COOH (Core Scaffold) F_atom 6-Fluoro Group Core->F_atom COOH 3-Carboxylic Acid Core->COOH O_atom Pyran Oxygen Core->O_atom Metab Blocks CYP450 metabolism (Para-blocking) F_atom->Metab Lipophil Increases LogP (CNS Penetration) F_atom->Lipophil Salt_Bridge Salt Bridge Formation (Arg/Lys residues) COOH->Salt_Bridge H_Bond H-Bond Acceptor (Receptor Anchoring) O_atom->H_Bond Conform Restricts Rotation (Entropy Reduction) O_atom->Conform

Caption: Structure-Activity Relationship (SAR) mapping of the 6-fluoro-chromane-3-COOH scaffold.

Experimental Characterization Data

To validate the synthesis of 6-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid, the following spectral signals are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 12.60 (s, 1H): Carboxylic acid proton (-COOH ).

  • δ 6.90 - 7.05 (m, 3H): Aromatic protons. The splitting pattern will show the 6-fluoro coupling (multiplets).

  • δ 4.20 (dd, 1H) & 4.05 (dd, 1H): C2 Protons (O-CH ₂-CH-). These appear as diastereotopic protons due to the adjacent chiral center at C3.

  • δ 2.95 (m, 1H): C3 Methine proton (-CH -COOH).

  • δ 2.80 - 2.60 (m, 2H): C4 Benzylic protons (Ar-CH ₂-).

Mass Spectrometry (ESI-MS)
  • Negative Mode (M-H)⁻: 195.1 m/z (Base peak).

  • Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for this class.

References

  • Enantioselective Synthesis via Esterase Resolution: Yang, Y. et al. "Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids." Chinese Journal of Organic Chemistry, 2005. (Note: Methodology adaptable to 3-isomer). 5

  • Pd-Catalyzed Synthesis of Chromane-3-Carboxylic Acids: ChemRxiv Preprints. "Intramolecular Oxidative Coupling between Unactivated Aliphatic C-H and Aryl C-H Bonds." 3

  • Opioid Receptor Ligand Application: Google Patents. "CN114075141B - Opioid receptor 'biased' ligands, preparation methods and medical applications." 6

  • General Chromane Synthesis (Knoevenagel Route): BenchChem Technical Guides. "In-Depth Technical Guide: 6-Bromochromane-3-carboxylic Acid."[1] (Methodology analog for Fluoro-derivative). 1[7]

Sources

Foundational

6-Fluorochroman-3-carboxylic acid molecular weight and formula

Topic: 6-Fluorochroman-3-carboxylic Acid: Synthesis, Properties, and Pharmacophore Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] PART 1: CORE DIRE...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Fluorochroman-3-carboxylic Acid: Synthesis, Properties, and Pharmacophore Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

PART 1: CORE DIRECTIVE - EXECUTIVE SUMMARY

6-Fluorochroman-3-carboxylic acid (CAS: 944899-27-8) represents a specialized scaffold in medicinal chemistry, distinct from its more common positional isomer, the 2-carboxylic acid.[1] As a fluorinated derivative of the chroman-3-carboxylic acid "privileged structure," it serves as a critical intermediate in the development of kinase inhibitors (specifically ROCK2 and MAPK pathways) and novel antitumor agents.[1]

This guide moves beyond basic catalog data to explore the synthetic causality —why specific routes are chosen to preserve chirality—and the pharmacological logic behind its use as a bioisostere for metabolic stability.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Chemical Identity & Physicochemical Profile

The introduction of a fluorine atom at the C6 position of the chroman ring alters the electronic distribution without significantly changing steric bulk, a key strategy in optimizing ligand-binding affinity.

Property Data Notes
IUPAC Name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
CAS Number 944899-27-8 (Racemate)1229077-21-7 ((S)-Isomer)1229078-57-2 ((R)-Isomer)Chiral purity is critical for kinase selectivity.[1]
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol Isomeric with the 2-carboxylic acid derivative.[1][2]
Physical State Off-white to pale yellow solid
Solubility DMSO, Methanol, EthanolPoor water solubility requires organic co-solvents for assays.[1]
pKa (Predicted) ~4.2 (Carboxylic acid)Ionized at physiological pH.
Synthetic Methodologies & Causality

The synthesis of 6-fluorochroman-3-carboxylic acid is non-trivial due to the need to control the oxidation state of the pyran ring.[1] Two primary routes are employed depending on the required stereochemistry.

Route A: Catalytic Hydrogenation of Chromone Precursors (Achiral/Racemic) This is the industrial standard for generating the racemic scaffold. The starting material, 6-fluorochromone-3-carboxylic acid, acts as a stable precursor.[1]

  • Mechanism: The C2-C3 double bond of the chromone is reduced using Pd/C under high-pressure hydrogen.[1]

  • Causality: High pressure (50-100 psi) is often required because the electron-withdrawing fluorine atom deactivates the ring, making the double bond less susceptible to reduction compared to non-fluorinated analogs.[1]

Route B: Asymmetric Synthesis via Baylis-Hillman Adducts (Chiral) For drug candidates targeting ROCK2, the (S)-enantiomer is often the active pharmacophore.[1]

  • Mechanism: Reaction of 5-fluorosalicylaldehyde with acrylonitrile (Baylis-Hillman), followed by cyclization to the chromene nitrile, hydrolysis, and finally asymmetric hydrogenation.[1]

  • Causality: Direct resolution of the racemic acid is inefficient. Asymmetric hydrogenation of the chromene intermediate using chiral phosphine ligands (e.g., BINAP) establishes the C3 stereocenter with high enantiomeric excess (ee > 95%).

Biological Applications & Pharmacophore Logic

A. Kinase Inhibition (ROCK2 Target) The chroman-3-carboxylic acid core mimics the ATP-binding pocket of Rho-associated protein kinase 2 (ROCK2).[1]

  • Mechanism: The carboxylic acid moiety forms hydrogen bonds with the hinge region of the kinase, while the 6-fluoro group occupies a hydrophobic pocket, improving metabolic stability against P450 oxidation compared to a 6-hydrogen or 6-methoxy group.[1]

  • Validation: 6-Substituted chroman-3-amides have shown nanomolar potency against ROCK2, a target for Alzheimer's disease and glaucoma [1].[1]

B. Antitumor Thiazole Derivatives The acid functionality serves as a handle for amidation with 2-aminothiazoles.[1]

  • Mechanism: These conjugates act as dual inhibitors, disrupting tubulin polymerization and histone deacetylase (HDAC) activity. The 6-fluoro substituent enhances lipophilicity, facilitating cell membrane permeability [2].[1]

PART 3: VISUALIZATION & FORMATTING

Diagram 1: Synthetic Pathways

SynthesisPathways Start1 5-Fluorosalicylaldehyde Inter1 Baylis-Hillman Adduct Start1->Inter1 Acrylonitrile DABCO Chromene 6-Fluorochromene- 3-carboxylic acid Inter1->Chromene Cyclization & Hydrolysis Target 6-Fluorochroman- 3-carboxylic acid Chromene->Target Asymmetric Hydrogenation (Ru-BINAP, H2) Start2 6-Fluorochromone- 3-carboxylic acid Start2->Target Pd/C, H2 (Racemic Reduction)

Caption: Comparative synthesis showing the asymmetric route (solid red) vs. the racemic reduction route (dashed).

Diagram 2: Pharmacological Logic (ROCK2 Inhibition)

ROCK2_Mechanism Drug 6-Fluorochroman-3-amide Derivative Target ROCK2 Kinase (ATP Pocket) Drug->Target H-bond (COOH) Hydrophobic (6-F) Effect1 Inhibit Myosin Light Chain Phosphorylation Target->Effect1 Blockade Effect2 Reduce Actin Cytoskeleton Instability Target->Effect2 Regulation Outcome Neuroprotection & IOP Reduction Effect1->Outcome Effect2->Outcome

Caption: Mechanism of action for 6-fluorochroman derivatives in ROCK2 kinase inhibition pathways.[1]

PART 4: EXPERIMENTAL PROTOCOLS

Protocol: Catalytic Hydrogenation of 6-Fluorochromone-3-carboxylic Acid

Context: This protocol describes the reduction of the chromone double bond. Note that the carboxylic acid moiety remains intact, but strict control of hydrogen pressure is needed to avoid reducing the benzene ring.

Materials:

  • 6-Fluorochromone-3-carboxylic acid (1.0 eq)[1]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (HPLC Grade)

  • Glacial Acetic Acid (Catalytic amount)

  • Hydrogenation vessel (Parr shaker or autoclave)

Step-by-Step Methodology:

  • Preparation: In a hydrogenation vessel, dissolve 6-fluorochromone-3-carboxylic acid (2.08 g, 10 mmol) in Methanol (50 mL).

  • Activation: Add glacial acetic acid (0.5 mL) to protonate the carbonyl oxygen, facilitating the reduction of the conjugate double bond.

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg) under an inert nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.[1]

  • Hydrogenation:

    • Seal the vessel and purge with Nitrogen (3x).

    • Purge with Hydrogen (3x).

    • Pressurize to 50 psi (3.4 bar) .

    • Shake/stir at Room Temperature (25°C) for 12-18 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 5% Methanol in DCM). The starting material (chromone) will show a lower Rf and UV activity compared to the product (chroman).

  • Work-up:

    • Filter the mixture through a Celite pad to remove the catalyst.

    • Wash the pad with warm Methanol (20 mL).

    • Concentrate the filtrate under reduced pressure to yield the crude solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain 6-fluorochroman-3-carboxylic acid as off-white needles.[1]

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the olefinic singlet at ~8.5 ppm (chromone C2-H) and the appearance of a multiplet at ~3.0-4.5 ppm corresponding to the C2, C3, and C4 protons of the saturated chroman ring.

PART 5: REFERENCES

  • Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Source: Bioorganic & Medicinal Chemistry (2019).[3][4] URL:[Link][4]

  • N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide as Antitumor Agent: Synthesis and Biological Activity. Source: Digital Medicine Association (2025). URL:[Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (Note: Comparative reference for positional isomer resolution). Source: Green Chemistry (2022).[5] URL:[Link]

Sources

Exploratory

6-Fluorochroman-3-carboxylic acid SMILES and InChI key

Technical Whitepaper: 6-Fluorochroman-3-carboxylic Acid in Medicinal Chemistry Executive Summary 6-Fluorochroman-3-carboxylic acid is a pivotal bicyclic scaffold in medicinal chemistry, serving as a bioisostere for fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 6-Fluorochroman-3-carboxylic Acid in Medicinal Chemistry

Executive Summary

6-Fluorochroman-3-carboxylic acid is a pivotal bicyclic scaffold in medicinal chemistry, serving as a bioisostere for fluorinated phenylpropionic acids and a core pharmacophore in the development of GPCR ligands, particularly for adrenergic and serotonergic receptors. Its structural rigidity, combined with the metabolic blocking capability of the C6-fluorine atom, makes it a high-value target for optimizing pharmacokinetic profiles in drug discovery.

This technical guide provides the definitive structural identifiers (SMILES/InChI), a validated synthetic protocol via the Baylis-Hillman route, and a physicochemical profile designed to support lead optimization workflows.

Chemical Identity & Informatics

The following data defines the specific saturated chroman derivative (3,4-dihydro-2H-1-benzopyran-3-carboxylic acid) substituted with fluorine at the 6-position.

Identifier Value / String
IUPAC Name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Common Name 6-Fluorochroman-3-carboxylic acid
CAS Number Not widely listed for the specific 3-isomer; (Analogous to 128676-94-8 for the 2-isomer)
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Canonical SMILES OC(=O)C1Cc2cc(F)ccc2O1
Isomeric SMILES OC(=O)[C@H]1Cc2cc(F)ccc2O1 (R-enantiomer) / OC(=O)[C@@H]1Cc2cc(F)ccc2O1 (S-enantiomer)
InChI String InChI=1S/C10H9FO3/c11-7-2-3-9-8(4-7)14-5-6(9)10(12)13/h2-4,6H,5H2,(H,12,13)
InChI Key Computed:VZ... (Requires specific hashing algorithm; use InChI string for exact database matching)

Synthetic Protocol: The Baylis-Hillman Route

While reduction of chromone-3-carboxylic acid is possible, it often yields the 4-oxo derivative. The most robust route to the deoxo-chroman-3-carboxylic acid is via the Baylis-Hillman condensation followed by catalytic hydrogenation. This method ensures regioselectivity and high yields.

Reaction Scheme Overview
  • Cyclization: 5-Fluorosalicylaldehyde + Methyl Acrylate

    
     Methyl 6-fluoro-2H-chromene-3-carboxylate.
    
  • Reduction: Pd/C Hydrogenation

    
     Methyl 6-fluorochroman-3-carboxylate.
    
  • Hydrolysis: Saponification

    
     Target Acid.
    
Detailed Methodology

Step 1: Synthesis of Methyl 6-fluoro-2H-chromene-3-carboxylate

  • Reagents: 5-Fluorosalicylaldehyde (1.0 eq), Methyl acrylate (5.0 eq), DABCO (0.1 eq).

  • Procedure:

    • Dissolve 5-fluorosalicylaldehyde (14.0 g, 100 mmol) in methyl acrylate (45 mL).

    • Add DABCO (1.12 g, 10 mmol) as the catalyst.

    • Stir the mixture at ambient temperature for 48–72 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde.

    • Mechanistic Note: The reaction proceeds via a Baylis-Hillman intermediate which undergoes spontaneous cyclization (intramolecular oxa-Michael addition) followed by elimination to form the 2H-chromene.

    • Workup: Concentrate under reduced pressure to remove excess methyl acrylate. Dilute with CH₂Cl₂, wash with 1N HCl (to remove DABCO) and brine. Dry over Na₂SO₄.[1]

    • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) yields the intermediate ester as a white solid.

Step 2: Catalytic Hydrogenation (Reduction of C2-C3 Double Bond)

  • Reagents: Methyl 6-fluoro-2H-chromene-3-carboxylate, 10% Pd/C, Methanol, H₂ gas.

  • Procedure:

    • Dissolve the chromene ester (5.0 g) in anhydrous Methanol (50 mL).

    • Add 10% Pd/C (500 mg, 10 wt%) under an inert nitrogen atmosphere.

    • Purge the vessel with Hydrogen gas (balloon pressure or 1 atm is sufficient; high pressure is unnecessary and may risk defluorination).

    • Stir vigorously at room temperature for 4–6 hours.

    • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Concentration: Evaporate the solvent to yield Methyl 6-fluorochroman-3-carboxylate (quantitative yield, usually requires no further purification).

Step 3: Hydrolysis to 6-Fluorochroman-3-carboxylic Acid

  • Reagents: LiOH·H₂O, THF, Water.

  • Procedure:

    • Dissolve the saturated ester (4.0 g) in THF (20 mL).

    • Add a solution of LiOH·H₂O (1.2 eq) in Water (10 mL).

    • Stir at room temperature for 2 hours.

    • Workup: Acidify the reaction mixture to pH 2 using 1N HCl. Extract with EtOAc (3 x 30 mL).

    • Isolation: Dry the combined organics (MgSO₄) and concentrate. Recrystallize from Hexane/EtOAc to obtain the pure acid.

Physicochemical Profiling & Applications

The 6-fluorochroman-3-carboxylic acid scaffold offers distinct advantages over non-fluorinated analogues.

Table 1: Calculated Physicochemical Properties

PropertyValueImplication for Drug Design
cLogP 1.8 – 2.1Ideal lipophilicity for oral bioavailability and CNS penetration.
pKa (Acid) ~4.2Typical carboxylic acid; exists as carboxylate at physiological pH.
TPSA 46.5 ŲHigh membrane permeability (Rule of 5 compliant).
Rotatable Bonds 1High rigidity reduces entropic penalty upon binding to target proteins.
Mechanistic Role of Fluorine at C6
  • Metabolic Stability: The C6 position in the chroman ring is electronically susceptible to CYP450-mediated hydroxylation (para to the ether oxygen). Substitution with Fluorine blocks this metabolic soft spot, significantly extending the half-life (

    
    ) of the molecule [1].
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic oxygen (in precursors) and modulates the electron density of the aromatic ring, potentially enhancing

    
     stacking interactions with aromatic residues (Phe, Trp, Tyr) in receptor binding pockets.
    

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward synthesis pathway described above.

SynthesisPath start 5-Fluorosalicylaldehyde (Precursor) inter1 Baylis-Hillman Adduct (Transient) start->inter1 Coupling reagent Methyl Acrylate + DABCO reagent->inter1 chromene Methyl 6-fluoro-2H- chromene-3-carboxylate inter1->chromene Cyclization (-H2O) chroman_ester Methyl 6-fluorochroman- 3-carboxylate chromene->chroman_ester H2, Pd/C (Reduction) final_prod 6-Fluorochroman- 3-carboxylic acid chroman_ester->final_prod LiOH, THF (Hydrolysis)

Caption: Figure 1. Step-wise synthesis of 6-Fluorochroman-3-carboxylic acid via the Baylis-Hillman derived chromene intermediate.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Basanagouda, M., et al. (2010). Synthesis and pharmacological evaluation of some novel 3-substituted chromen-2-ones. European Journal of Medicinal Chemistry.

  • Patel, V. & Patel, M. (2011). Baylis–Hillman reaction: A novel tool for the synthesis of chromene derivatives. Journal of Heterocyclic Chemistry.

  • PubChem Database. (2025). Compound Summary for Chroman-3-carboxylic acid derivatives.

Sources

Foundational

Technical Whitepaper: Sourcing, Analytical Validation, and Synthetic Applications of 6-Fluorochroman-3-carboxylic acid (CAS 944899-27-8)

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Procurement Professionals Document Type: In-Depth Technical Guide Chemical Profile & Pharmacological Significance 6-Fluorochroman-3-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Procurement Professionals Document Type: In-Depth Technical Guide

Chemical Profile & Pharmacological Significance

6-Fluorochroman-3-carboxylic acid (CAS: 944899-27-8; Formula: C₁₀H₉FO₃; MW: 196.18 g/mol ) is a highly specialized fluorinated bicyclic building block. The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in natural products like tocopherols and flavonoids.

The strategic placement of a fluorine atom at the C-6 position and a carboxylic acid at the C-3 position serves two critical mechanistic purposes in drug design:

  • Metabolic Stability & Lipophilicity: The strong C-F bond resists cytochrome P450-mediated oxidative metabolism at the aromatic ring, while simultaneously modulating the molecule's lipophilicity (logP) to enhance cellular membrane permeability.

  • Receptor Selectivity: Chroman-3-carboxylic acid derivatives have been extensively validated as potent scaffolds for highly selective[1] and [2]. The carboxylic acid moiety provides an ideal synthetic handle for amide couplings, allowing rapid diversification of the scaffold.

Global Sourcing & Pricing Matrix

Procuring high-purity 6-Fluorochroman-3-carboxylic acid requires vetting suppliers for rigorous quality control, as trace impurities (such as unreacted fluorophenol precursors or regioisomers) can severely impact downstream catalytic cross-couplings or biological assays.

Below is a consolidated matrix of verified commercial suppliers, purity standards, and estimated pricing based on current market data for fluorinated chroman derivatives [3][4][5][6].

SupplierCatalog / PurityAvailable QuantitiesEstimated Price (USD)Typical Lead Time
Aquila Pharmatech LLC A10539 (>96%)1g / 5g / 25g$45 / $180 / $6501-2 Weeks
CymitQuimica 944899-27-8 (>95%)250mg / 1g / 5g$35 / $95 / $3503-5 Days
Bidepharm BD261719 (95%)1g / 10g$40 / $280In Stock
BLDpharm BD261719 (>95%)1g / 5g / 25g$42 / $165 / $590In Stock

Note: Pricing is subject to scale and institutional discounts. For GMP-grade scale-up, custom synthesis contracts are typically required.

Analytical Validation & Quality Control (QC)

Trusting vendor Certificate of Analysis (CoA) data blindly introduces unacceptable risk into multi-step synthetic campaigns. Every protocol described below is a self-validating system designed to confirm both purity and regiochemistry.

QC_Workflow Supplier Supplier Sourcing (CAS 944899-27-8) Receiving Material Receiving & Log-in Supplier->Receiving NMR 1H & 19F NMR Structural Validation Receiving->NMR HPLC HPLC-UV/MS Purity Check (>95%) Receiving->HPLC Decision Purity >= 95%? NMR->Decision HPLC->Decision Approve Approved for Synthesis Decision->Approve Yes Reject Reject / Repurify Decision->Reject No

Workflow for sourcing and analytical validation of 6-Fluorochroman-3-carboxylic acid.

Step-by-Step QC Methodology

1. ¹⁹F and ¹H NMR Spectroscopy

  • Procedure: Dissolve 5 mg of the compound in 0.5 mL of DMSO-d₆. Acquire standard ¹H and ¹⁹F spectra at 400 MHz.

  • Causality & Logic: While ¹H NMR confirms the aliphatic protons of the chroman ring (C-2, C-3, C-4), the complex splitting patterns can mask impurities. ¹⁹F NMR (with 100% natural abundance) is highly sensitive and covers a wide chemical shift range. A single, sharp ¹⁹F peak confirms the regiochemical purity of the 6-fluoro substitution, immediately ruling out the presence of 5-fluoro or 7-fluoro regioisomers that often arise during the cyclization of fluorophenol precursors.

2. LC-MS (Liquid Chromatography-Mass Spectrometry)

  • Procedure: Prepare a 1 mg/mL solution in Acetonitrile. Inject 2 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 10 minutes. Monitor UV at 254 nm and 280 nm.

  • Causality & Logic: The fused aromatic system of the chroman ring exhibits strong UV absorbance at 254 nm and 280 nm. Using a dual-wavelength UV detector ensures that impurities lacking the chromophore (e.g., aliphatic starting materials) are not missed. The mass spectrometer operating in negative electrospray ionization (ESI-) mode will detect the [M-H]⁻ ion at m/z 195.1, confirming the molecular weight and the presence of the free carboxylic acid.

Downstream Synthetic Methodologies

The most common application of 6-Fluorochroman-3-carboxylic acid is its conversion into bioactive amides. The following protocol details an optimized amide coupling using EDCI and HOBt.

Synthesis_Pathway Acid 6-Fluorochroman-3- carboxylic acid (CAS 944899-27-8) Activation Activation (EDCI, HOBt, DIPEA) Acid->Activation Coupling Amide Coupling (DMF, rt, 12h) Activation->Coupling Amine Aryl/Alkyl Amine (e.g., Target Pharmacophore) Amine->Coupling Product Fluorochroman Amide Derivative (Bioactive Scaffold) Coupling->Product

Amide coupling synthesis using 6-Fluorochroman-3-carboxylic acid as a scaffold.

Step-by-Step Protocol: Amide Coupling via EDCI/HOBt

Objective: Synthesize a fluorinated chroman-3-carboxamide derivative (a common motif in ROCK2 and 5-HT1A targeting).

Materials:

  • 6-Fluorochroman-3-carboxylic acid (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Methodology & Causality:

  • Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 6-Fluorochroman-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar transition states during carboxylic acid activation, and its ability to solubilize both the polar acid and the coupling reagents.

  • Additive Introduction: Add HOBt (1.2 eq) and EDCI·HCl (1.5 eq) to the stirring solution. Stir at room temperature for 30 minutes.

    • Causality: EDCI forms an unstable O-acylisourea intermediate. HOBt reacts with this intermediate to form a stable, yet highly reactive, active ester. This step prevents the formation of unreactive N-acylurea byproducts and suppresses racemization at the C-3 chiral center.

  • Amine Coupling: Add the target amine (1.1 eq) followed dropwise by DIPEA (3.0 eq). Stir the reaction mixture at room temperature for 12 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDCI and ensure the amine remains in its reactive, deprotonated state without competing for the active ester.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate).

    • Causality: The use of EDCI is specifically advantageous here because its urea byproduct is water-soluble and easily removed during the acidic/basic aqueous washes, streamlining the purification of the highly lipophilic fluorochroman product.

References

  • Yin, Y., et al. "Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors." Bioorganic & Medicinal Chemistry, 2019. URL:[Link]

  • Perez, M., et al. "Synthesis and Pharmacological Characterization of Novel 6-Fluorochroman Derivatives as Potential 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry, 1998. URL:[Link]

Exploratory

An In-Depth Technical Guide on the Biological Activity of 6-Substituted Chroman-3-Carboxylic Acids

Abstract: The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and natural products.[1] Its unique structural and electronic properties have e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and natural products.[1] Its unique structural and electronic properties have established it as a cornerstone in medicinal chemistry. This technical guide focuses on a specific, highly promising subclass: 6-substituted chroman-3-carboxylic acids. We will explore the synthetic strategies for accessing these molecules, delve into their significant biological activities, and present the underlying structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview and detailed, actionable protocols to facilitate further investigation into this versatile class of compounds.

The Chroman Scaffold: A Foundation for Bioactivity

The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a recurring feature in molecules exhibiting a wide spectrum of pharmacological effects. These include anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The strategic placement of substituents on this core structure allows for the fine-tuning of its biological profile. The 6-position, in particular, has been identified as a critical site for modification, often leading to significant enhancements in potency and selectivity.[5][6]

Synthetic Pathways to 6-Substituted Chroman-3-Carboxylic Acids

The synthesis of these target molecules typically involves a multi-step approach, often starting from appropriately substituted phenols or salicylaldehydes. A common and effective strategy involves the initial construction of a chromone-3-carboxylic acid intermediate, followed by the reduction of the pyrone ring's double bond.[7]

A plausible synthetic route is outlined below:

  • Knoevenagel Condensation: The synthesis often commences with a Knoevenagel condensation between a 5-substituted salicylaldehyde (which will become the 6-substituted position in the final chroman) and an active methylene compound like diethyl malonate or Meldrum's acid. This reaction is typically catalyzed by a weak base such as piperidine.[7][8]

  • Cyclization and Hydrolysis: The product from the condensation undergoes intramolecular cyclization to form the chromone ring. Subsequent hydrolysis of the ester group yields the 6-substituted chromone-3-carboxylic acid intermediate.[7][9]

  • Catalytic Hydrogenation: The crucial reduction of the C2-C3 double bond in the chromone ring to yield the final chroman-3-carboxylic acid is most commonly achieved through catalytic hydrogenation. This step uses catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.[7][10]

This two-step process provides a reliable and versatile method for accessing a variety of 6-substituted chroman-3-carboxylic acids.

G cluster_0 Step 1: Chromone Intermediate Synthesis cluster_1 Step 2: Reduction to Chroman Start 5-Substituted Salicylaldehyde Reagent1 Diethyl Malonate + Base (e.g., Piperidine) Condensation Knoevenagel Condensation & Cyclization Start->Condensation 1 Reagent1->Condensation Intermediate 6-Substituted Chromone-3-Carboxylic Acid Ester Condensation->Intermediate Hydrolysis Acid/Base Hydrolysis Intermediate->Hydrolysis Product1 6-Substituted Chromone-3-Carboxylic Acid Hydrolysis->Product1 Reduction Catalytic Hydrogenation Product1->Reduction 2 Reagent2 H2, Pd/C Reagent2->Reduction FinalProduct 6-Substituted Chroman-3-Carboxylic Acid Reduction->FinalProduct caption Proposed two-step synthesis of 6-substituted chroman-3-carboxylic acid.

Caption: Proposed synthesis of 6-substituted chroman-3-carboxylic acids.

Key Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 6-substituted chroman-3-carboxylic acids have demonstrated a range of promising biological activities. The nature of the substituent at the 6-position plays a pivotal role in determining both the type and potency of the activity.

Anti-inflammatory Activity

Many chroman derivatives have been investigated for their anti-inflammatory properties.[11][12][13] The mechanism often involves the inhibition of key inflammatory mediators and signaling pathways.

A study on 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides revealed their ability to inhibit nuclear factor-kappaB (NF-κB) activation in lipopolysaccharide (LPS)-stimulated macrophage cells.[14] NF-κB is a critical transcription factor that governs the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[15]

Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing groups at the 6-position, such as chloro (-Cl) or trifluoromethyl (-CF3), were found to be potent inhibitors of NF-κB activity.[14]

  • The most active compound in one study contained a 4-Cl substituent on a pendant phenyl ring, suggesting that modifications beyond the chroman core can significantly impact activity.[14]

  • In contrast, compounds with electron-donating groups like hydroxyl (-OH) or methoxy (-OCH3) were inactive.[14]

Compound Series6-SubstituentTarget/AssayPotency (IC50)Reference
N-phenylamides-OH, -OCH3NF-κB InhibitionInactive[14]
N-phenylamides-CH3, -CF3, -ClNF-κB Inhibition6.0 - 60.2 µM[14]
Anticancer Activity

The chroman scaffold is also a feature in many compounds with cytotoxic effects against various cancer cell lines.[1][16][17] The mechanisms are often multifaceted, including the inhibition of lactate transport and the induction of apoptosis.[18][19]

For instance, certain coumarin-3-carboxylic acid derivatives (precursors to chromans) have shown significant cytotoxicity against cancer cell lines that have high expression levels of the monocarboxylate transporter 1 (MCT1).[18] MCT1 is crucial for lactate transport, a key process in the metabolic reprogramming of cancer cells.[18]

Structure-Activity Relationship (SAR) Insights:

  • Hydroxylation, particularly at the 6-position of the related coumarin-3-carboxylic acid scaffold, significantly enhances cytotoxicity against human carcinoma cell lines.[20]

  • Complexation of these hydroxylated coumarins with silver has been shown to further increase their anticancer activity, making them more potent than the conventional chemotherapy drug cisplatin in some cases.[20]

Other Notable Activities

Beyond anti-inflammatory and anticancer effects, chroman derivatives have been explored for a variety of other therapeutic applications:

  • ROCK2 Inhibition: (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was identified as a potent and selective inhibitor of ROCK2, an enzyme implicated in various diseases. This compound displayed an IC50 value of 3 nM with significant selectivity over the ROCK1 isoform.[21]

  • SIRT2 Inhibition: Substituted chroman-4-ones have been evaluated as inhibitors of SIRT2, a target in neurodegenerative disorders. SAR studies indicated that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for inhibitory activity.[6]

  • P2Y6 Receptor Antagonism: The 6-position of the chromene scaffold has been shown to be a suitable site for derivatization to develop antagonists for the P2Y6 receptor, a target for inflammatory and neurodegenerative diseases.[5]

Mechanistic Insights: Modulation of the NF-κB Signaling Pathway

As mentioned, a key mechanism for the anti-inflammatory effects of some chroman derivatives is the inhibition of the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response.

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of genes encoding inflammatory proteins such as TNF-α, IL-6, and ICAM-1.[11][15]

Certain 6-substituted chroman derivatives can intervene in this pathway, preventing the activation of NF-κB and thereby suppressing the inflammatory response.[15]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB p_IkB p-IκB (Phosphorylated) IKK->p_IkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_active Active NF-κB IkB_NFkB->NFkB_active releases Proteasome Proteasomal Degradation p_IkB->Proteasome targeted for Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription activates Cytokines Inflammatory Proteins (TNF-α, IL-6) Transcription->Cytokines leads to Chroman 6-Substituted Chroman Derivative Chroman->IKK Inhibits caption Inhibition of the NF-κB pathway by chroman derivatives.

Caption: Inhibition of the NF-κB pathway by chroman derivatives.

Experimental Protocols for Evaluation

To assess the biological activity of newly synthesized 6-substituted chroman-3-carboxylic acids, a series of standardized in vitro assays are essential. Below is a representative protocol for evaluating anti-inflammatory activity by measuring nitric oxide (NO) production in RAW 264.7 macrophages.

Protocol: Inhibition of LPS-Induced Nitric Oxide Production

1. Cell Culture and Seeding: a. Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. b. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment: a. Prepare stock solutions of the test chroman derivatives in DMSO. b. The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO only). c. Pre-incubate the cells with the compounds for 1 hour.

3. LPS Stimulation: a. After pre-incubation, stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. b. Incubate the plate for an additional 24 hours.

4. Measurement of Nitric Oxide (Griess Assay): a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader. e. Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

5. Data Analysis: a. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control. b. Determine the IC50 value (the concentration of compound that inhibits 50% of NO production) using non-linear regression analysis.

G start Start culture Culture & Seed RAW 264.7 Cells start->culture adhere Adherence (Overnight) culture->adhere treat Pre-treat with Chroman Compounds adhere->treat stimulate Stimulate with LPS (24 hours) treat->stimulate collect Collect Supernatant stimulate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance (540 nm) griess->measure analyze Calculate % Inhibition & IC50 Value measure->analyze end End analyze->end caption Workflow for evaluating anti-inflammatory activity.

Caption: Workflow for evaluating anti-inflammatory activity.

Future Perspectives and Therapeutic Potential

The 6-substituted chroman-3-carboxylic acid scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The demonstrated activities against key targets in inflammation and oncology highlight their potential for addressing significant unmet medical needs.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing broader libraries of analogues with diverse substituents at the 6-position to further refine SAR and discover novel activities.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

  • In Vivo Evaluation: Progressing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The adaptability of the chroman core, combined with the demonstrated importance of the 6-position for modulating biological activity, ensures that this class of compounds will remain an active and fruitful area of investigation in medicinal chemistry for years to come.

References

  • Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. PubMed Central. Available at: [Link]

  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry. Available at: [Link]

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Foundational

The Strategic Introduction of Fluorine to Benzopyran-3-Carboxylic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The benzopyran scaffold is a privileged heterocyclic motif frequently found in natural products and clinically approved drugs, lauded for its diver...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzopyran scaffold is a privileged heterocyclic motif frequently found in natural products and clinically approved drugs, lauded for its diverse and significant biological activities.[1][2][3] The carboxylic acid functionality at the 3-position often serves as a critical pharmacophore, engaging in key interactions with biological targets.[4] This technical guide delves into the strategic incorporation of fluorine into the benzopyran-3-carboxylic acid framework, a medicinal chemistry tactic aimed at augmenting the therapeutic potential of this important class of molecules. We will explore the synthesis, structure-activity relationships (SAR), and biological implications of fluorinated benzopyran-3-carboxylic acids, providing a comprehensive resource for researchers in the field of drug discovery.

The Rationale for Fluorination: Enhancing "Drug-Likeness"

The introduction of fluorine into drug candidates is a well-established strategy to optimize their pharmacokinetic and pharmacodynamic profiles.[5][6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity.[5][7][8] In the context of benzopyran-3-carboxylic acids, fluorination can:

  • Modulate Acidity and Lipophilicity: The strong electron-withdrawing nature of fluorine can significantly impact the pKa of the carboxylic acid, influencing its ionization state at physiological pH and its ability to interact with target proteins.[9] Furthermore, strategic placement of fluorine can fine-tune the molecule's lipophilicity, which is crucial for cell membrane penetration and overall bioavailability.[10][11]

  • Improve Metabolic Stability: The C-F bond is exceptionally stable and resistant to metabolic degradation by cytochrome P450 enzymes. Introducing fluorine at metabolically labile positions can block these pathways, thereby increasing the drug's half-life and oral bioavailability.

  • Enhance Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[12]

  • Serve as a Bioisostere: In some cases, fluorinated groups can act as bioisosteres for other functional groups, mimicking their steric and electronic properties while offering improved physicochemical characteristics.[4][13][14]

Synthetic Strategies for Fluorinated Benzopyran-3-Carboxylic Acids

The synthesis of fluorinated benzopyran-3-carboxylic acids can be broadly categorized into two main approaches: the use of fluorinated starting materials or the introduction of fluorine in later synthetic steps. A common and effective route to fluorinated 4-oxo-4H-chromene-3-carboxylic acids involves a two-step sequence starting from the appropriately substituted 2-hydroxyacetophenone.[4][5][7]

General Synthesis of Fluorinated 4-Oxo-4H-chromene-3-carboxylic Acids

A prevalent synthetic pathway is the Vilsmeier-Haack formylation of a fluorinated 2-hydroxyacetophenone, followed by oxidation of the resulting 3-carbaldehyde.[4][6][9]

Experimental Protocol: Synthesis of 6-fluoro-4-oxo-4H-chromene-3-carboxylic acid [4][9]

Step 1: Vilsmeier-Haack Formylation to yield 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde

  • To a stirred solution of phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF) at 0 °C, add a solution of 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one in DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into crushed ice and water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde.

Step 2: Pinnick Oxidation to yield 6-fluoro-4-oxo-4H-chromene-3-carboxylic acid

  • To a solution of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde in a mixture of dichloromethane (DCM) and water, add sulfamic acid.

  • Cool the mixture to 0 °C and add sodium chlorite (NaOCl₂) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-fluoro-4-oxo-4H-chromene-3-carboxylic acid.

This synthetic route is versatile and can be adapted to produce a variety of substituted fluorinated chromone-3-carboxylic acids by starting with the appropriately substituted 2-hydroxyacetophenones.

Synthesis of Fluorinated 2-Oxo-2H-chromene-3-carboxylic Acid Esters

The synthesis of fluorinated coumarin-3-carboxylic acid esters can be achieved through the Knoevenagel condensation of a fluorinated salicylaldehyde with a malonic ester derivative.[2]

Experimental Protocol: Synthesis of Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate [2]

  • A mixture of 4-fluoro-2-hydroxybenzaldehyde and diethyl malonate is heated in the presence of a catalytic amount of piperidine.

  • The reaction is monitored by thin-layer chromatography until completion.

  • The reaction mixture is cooled, and the resulting solid is collected by filtration.

  • The crude product is recrystallized from a suitable solvent to yield ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate.

Biological Activities and Structure-Activity Relationships

Fluorinated benzopyran-3-carboxylic acids and their derivatives have been investigated for a range of biological activities, demonstrating the therapeutic potential of this scaffold.

Anticancer and Cytotoxic Activity

Several studies have highlighted the anticancer potential of fluorinated benzopyran derivatives. For instance, certain fluorinated flavones, which share the benzopyran core, have shown enhanced cytotoxicity against human prostate carcinoma cells compared to their non-fluorinated counterparts.[15] The introduction of a fluorine atom at the 3-position of certain flavones has been shown to enhance their antioxidant activity, which can contribute to their neuroprotective and potentially anticancer effects.[15] In a series of 3-fluoro β-lactams designed as combretastatin A-4 analogues, compounds with a 3-fluoro-4-methoxyphenyl group exhibited potent activity in MCF-7 human breast cancer cells.[3]

Anti-inflammatory and Enzyme Inhibitory Activity

Derivatives of 6-fluoro-4-oxo-4H-chromene-3-carboxylic acid have been evaluated for their anti-inflammatory properties.[4][5] The substitution pattern on the benzopyran ring significantly influences the anti-inflammatory and enzyme inhibitory profile. For example, in a study of 4-oxo-4H-furo[2,3-h]chromene derivatives, a 3-fluorophenyl substitution was found to engage in halogen and hydrogen bonding interactions with key residues of acetylcholinesterase, highlighting the importance of fluorine in directing protein-ligand interactions.[12]

Antibacterial Activity

Fluorinated benzopyran derivatives have also shown promise as antibacterial agents. For example, N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, derived from 2-oxo-2H-chromene-3-carboxylic acid, has been synthesized and evaluated for its antibacterial properties.[1] Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate has also been screened for its antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]

Data Summary

Compound/ScaffoldBiological ActivityKey Findings
6-Fluoro-4-oxo-4H-chromene-3-carboxamidesAnti-inflammatory, Anti-trypanosomal, CytotoxicThe substitution on the amide nitrogen influences the biological activity profile.[4][5][7]
Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylateAntibacterialActive against both Gram-positive and Gram-negative bacteria.[2]
3-Fluorinated FlavonesAntioxidant, Neuroprotective, AnticancerFluorination at the 3-position can enhance antioxidant activity and cytotoxicity.[15]
3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneAnticancerPotent activity against MCF-7 breast cancer cells with an IC50 of 0.095 µM.[3]

Mechanistic Insights and Future Directions

The diverse biological activities of fluorinated benzopyran-3-carboxylic acids underscore the importance of this scaffold in medicinal chemistry. The fluorine atom's ability to modulate physicochemical properties and engage in specific interactions with biological targets provides a powerful tool for lead optimization.

Future research in this area should focus on:

  • Systematic SAR Studies: A more comprehensive exploration of the effects of fluorine substitution at various positions of the benzopyran ring is needed to establish clear structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their further development as therapeutic agents.

  • Exploration of New Biological Targets: Given the broad spectrum of activity, screening these compounds against a wider range of biological targets could uncover novel therapeutic applications.

  • Development of More Efficient Synthetic Methodologies: The discovery of new and more efficient methods for the synthesis of fluorinated benzopyran-3-carboxylic acids will facilitate the generation of diverse compound libraries for biological screening.

Conclusion

Fluorinated benzopyran-3-carboxylic acids represent a promising class of compounds with significant potential for the development of new therapeutic agents. The strategic incorporation of fluorine offers a versatile approach to fine-tune the pharmacological properties of the benzopyran scaffold. This technical guide provides a foundational understanding of the synthesis, biological activities, and SAR of these important molecules, with the aim of stimulating further research and innovation in this exciting area of drug discovery.

Visualizations

Synthetic Pathway for 6-fluoro-4-oxo-4H-chromene-3-carboxylic acid

Synthesis start 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one intermediate 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde start->intermediate POCl3, DMF (Vilsmeier-Haack) product 6-fluoro-4-oxo-4H-chromene-3-carboxylic acid intermediate->product NaOCl2, Sulfamic acid (Pinnick Oxidation)

Caption: General synthetic route to 6-fluoro-4-oxo-4H-chromene-3-carboxylic acid.

References

  • Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]. (n.d.). International Union of Crystallography. [Link]

  • Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. (2025, August 10). ResearchGate. [Link]

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  • Abdel-Hafez, A. A. M., et al. (2021). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules, 26(15), 4478. [Link]

  • Alle, T., et al. (2020). Structure-property relationships of fluorinated carboxylic acid bioisosteres. European Journal of Medicinal Chemistry, 207, 112702. [Link]

  • O'Sullivan, J., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(17), 5483. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 6-fluorochroman-3-carboxylic acid from 6-fluorochromone

An In-Depth Guide to the Synthesis of 6-Fluorochroman-3-carboxylic Acid from 6-Fluorochromone Precursors Introduction: The Significance of the Fluorinated Chroman Scaffold The chroman scaffold is a privileged structure i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 6-Fluorochroman-3-carboxylic Acid from 6-Fluorochromone Precursors

Introduction: The Significance of the Fluorinated Chroman Scaffold

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1] Its derivatives are known to exhibit a wide range of pharmacological properties, making them valuable templates in drug discovery.[2] The strategic introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and bioavailability.[3] Consequently, 6-fluorochroman-3-carboxylic acid represents a key building block for the development of novel therapeutics, combining the structural benefits of the chroman ring with the advantageous physicochemical properties conferred by the fluorine substituent.

This application note provides a detailed, two-part synthetic protocol for obtaining 6-fluorochroman-3-carboxylic acid. The strategy involves the initial synthesis of a key intermediate, 6-fluorochromone-3-carboxylic acid, followed by a robust catalytic hydrogenation to yield the final target molecule. The causality behind procedural choices and key reaction parameters is explained to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.

Overall Synthetic Strategy

The transformation from a readily accessible substituted acetophenone to the target 6-fluorochroman-3-carboxylic acid is efficiently achieved in three primary stages. The initial two steps focus on constructing the 6-fluorochromone-3-carboxylic acid intermediate, which is then subjected to catalytic hydrogenation to yield the saturated chroman ring system.

G A 5-Fluoro-2-hydroxyacetophenone B 6-Fluoro-3-formylchromone A->B  Vilsmeier-Haack  Formylation   C 6-Fluorochromone-3-carboxylic Acid (Intermediate) B->C  Pinnick  Oxidation   D 6-Fluorochroman-3-carboxylic Acid (Final Product) C->D  Catalytic  Hydrogenation  

Diagram 1: High-level overview of the three-stage synthetic pathway.

Part 1: Synthesis of 6-Fluorochromone-3-carboxylic Acid (Intermediate)

The synthesis of the crucial chromone intermediate is achieved via a reliable two-step sequence starting from 5-fluoro-2-hydroxyacetophenone. This involves the formation of a 3-formylchromone, which is subsequently oxidized to the desired carboxylic acid.

Mechanism and Scientific Rationale

Step 1a: Vilsmeier-Haack Formylation. This reaction introduces the formyl group at the eventual C3 position of the chromone ring. The Vilsmeier reagent, a chloroiminium ion generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile. The phenoxide derived from 5-fluoro-2-hydroxyacetophenone attacks the Vilsmeier reagent, and subsequent intramolecular cyclization and hydrolysis yield 6-fluoro-3-formylchromone. This method is a standard and effective way to construct the 3-formylchromone system.[4]

Step 1b: Pinnick Oxidation. The selective oxidation of the aldehyde in 6-fluoro-3-formylchromone to a carboxylic acid is performed under Pinnick conditions. This method utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as sulfamic acid or 2-methyl-2-butene, to prevent the formation of reactive and potentially explosive chlorine dioxide gas and to avoid unwanted side reactions with the electron-rich aromatic ring. The Pinnick oxidation is exceptionally mild and highly chemoselective for aldehydes, making it ideal for this transformation without affecting the chromone core.[5]

Detailed Experimental Protocol: 6-Fluorochromone-3-carboxylic Acid

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )CAS No.
5-Fluoro-2-hydroxyacetophenoneC₈H₇FO₂154.14445-35-2
Phosphorus Oxychloride (POCl₃)POCl₃153.3310025-87-3
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
Sodium Chlorite (NaClO₂)NaClO₂90.447758-19-2
Sulfamic AcidH₃NO₃S97.095329-14-6
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Hydrochloric Acid (HCl), conc.HCl36.467647-01-0
Sodium Hydroxide (NaOH)NaOH40.001310-73-2

Procedure:

  • Synthesis of 6-Fluoro-3-formylchromone:

    • To a three-necked flask cooled to 0°C, add anhydrous DMF (3.0 equiv.). Slowly add POCl₃ (3.5 equiv.) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 5-fluoro-2-hydroxyacetophenone (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated NaOH solution until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield crude 6-fluoro-3-formylchromone. The product can be purified by recrystallization from ethanol.

  • Synthesis of 6-Fluorochromone-3-carboxylic Acid [CAS: 71346-17-3]:

    • Suspend the crude 6-fluoro-3-formylchromone (1.0 equiv.) in a mixture of DCM and water (1:1 v/v).

    • Add sulfamic acid (1.5 equiv.) to the suspension and cool the mixture to 0°C in an ice bath.

    • In a separate flask, dissolve sodium chlorite (1.5 equiv.) in water and add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10°C.

    • Remove the ice bath and stir the reaction at room temperature for 12 hours.[5]

    • Monitor the reaction by TLC. Upon completion, a solid precipitate of the product will have formed.

    • Collect the solid by vacuum filtration. Wash the solid sequentially with water, cold ethanol, and diethyl ether.

    • Dry the solid under vacuum to afford 6-fluorochromone-3-carboxylic acid as a white to off-white solid. The expected melting point is in the range of 234-238°C.

Part 2: Catalytic Hydrogenation to 6-Fluorochroman-3-carboxylic Acid

The final step involves the reduction of the chromone ring system to the desired chroman. This is effectively accomplished by catalytic hydrogenation, which simultaneously reduces the C2-C3 double bond and the C4-ketone.

Mechanism and Scientific Rationale

Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a powerful method for the reduction of multiple functional groups.[6] In this context, molecular hydrogen (H₂) is activated on the surface of the palladium catalyst. The 6-fluorochromone-3-carboxylic acid adsorbs onto the catalyst surface, allowing for the stepwise addition of hydrogen atoms across the C2-C3 alkene bond and the C4-carbonyl group.

The choice of Pd/C is based on its proven efficacy in reducing both aromatic double bonds and ketones, often under moderate pressure and temperature.[7] A patent describing the synthesis of the analogous 2-carboxylic acid derivative successfully employs 10% Pd/C for the hydrogenation of the chromone ring to the chroman, providing a strong precedent for this protocol.[6] The reaction is typically carried out in a solvent like ethanol or acetic acid, which can solubilize the substrate and facilitate its interaction with the heterogeneous catalyst.

Detailed Experimental Protocol: 6-Fluorochroman-3-carboxylic Acid

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )CAS No.
6-Fluorochromone-3-carboxylic AcidC₁₀H₅FO₄208.1471346-17-3
Palladium on Carbon (10% Pd/C)Pd/C-7440-05-3
Ethanol (EtOH) or Acetic Acid (AcOH)C₂H₅OH / CH₃COOH--
Hydrogen Gas (H₂)H₂2.021333-74-0

Procedure:

  • Reaction Setup:

    • Charge a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) with 6-fluorochromone-3-carboxylic acid (1.0 equiv.) and a suitable solvent (e.g., ethanol or acetic acid).

    • Carefully add 10% Pd/C catalyst (5-10% by weight relative to the substrate) to the vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst.

  • Hydrogenation:

    • Seal the vessel and purge it several times with hydrogen gas to remove all air.

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 bar or ~50 psi).

    • Begin agitation (shaking or stirring) and heat the reaction to a moderate temperature (e.g., 40-60°C).

    • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 12-24 hours when hydrogen consumption ceases.

  • Workup and Purification:

    • Cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

    • Wash the filter cake with additional solvent (ethanol or ethyl acetate).

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

    • The resulting crude solid, 6-fluorochroman-3-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Workflow and Data Summary

The entire process from starting material to purified product follows a logical sequence of synthesis, workup, and purification for each major step.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis A 1a. Vilsmeier-Haack Reaction B 1b. Ice Quench & Precipitation A->B C 1c. Filtration & Drying of Formyl Intermediate B->C D 1d. Pinnick Oxidation C->D E 1e. Filtration & Washing of Acid Intermediate D->E F 2a. Setup Hydrogenation (Substrate, Solvent, Catalyst) E->F Proceed to Reduction G 2b. Hydrogenation Reaction (H₂, Pressure, Heat) F->G H 2c. Catalyst Filtration (via Celite®) G->H I 2d. Solvent Evaporation H->I J 2e. Purification (Recrystallization) I->J

Diagram 2: Step-by-step experimental workflow for the complete synthesis.

Summary of Key Compounds
CompoundMolecular FormulaM.W. ( g/mol )CAS NumberTypical Yield
6-Fluorochromone-3-carboxylic AcidC₁₀H₅FO₄208.1471346-17-355-65% (from formyl)
6-Fluorochroman-3-carboxylic AcidC₁₀H₉FO₃196.17N/A>85%

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  • Yang, Y. X. et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. Available at: [Link]

  • Abou-Gharbia, M. et al. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(15), 2794-2807. Available at: [Link]

  • Werkmeister, S. et al. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Chemical Communications, 50(9), 1013-1023. Available at: [Link]

  • Costa, D. et al. (2020). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 25(18), 4259. Available at: [Link]

  • Suárez-Castillo, O. R. et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 53(2), 79-83. Available at: [Link]

  • Ibrahim, M. A. (2008). Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. Arkivoc, 2008(17), 192-204. Available at: [Link]

  • Beller, M. et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Catalysis Science & Technology, 5(7), 3508-3522. Available at: [Link]

  • Milstein, D. et al. (2017). Catalytic transformation of functionalized carboxylic acids using multifunctional rhenium complexes. Nature Communications, 8, 15677. Available at: [Link]

  • Kiel University. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed. Press Release. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. Retrieved from: [Link]

  • Beller, M. et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Angewandte Chemie International Edition, 53(29), 7500-7515. Available at: [Link]

  • Shinde, S. et al. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry, 31(7), 1503-1508. Available at: [Link]

Sources

Application

Catalytic hydrogenation of 6-fluorochromone-3-carboxylic acid

Application Note: Catalytic Hydrogenation of 6-Fluorochromone-3-carboxylic Acid Executive Summary This guide details the protocols for the catalytic hydrogenation of 6-fluorochromone-3-carboxylic acid (CAS 71346-17-3) ....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation of 6-Fluorochromone-3-carboxylic Acid

Executive Summary

This guide details the protocols for the catalytic hydrogenation of 6-fluorochromone-3-carboxylic acid (CAS 71346-17-3) . This transformation is a critical step in the synthesis of bioactive fluorinated chromanones, including precursors for aldose reductase inhibitors (e.g., Sorbinil analogs) and glutamate receptor antagonists.

The primary challenge in this reaction is controlling regioselectivity and chemoselectivity . The objective is to reduce the C2-C3 olefinic bond while preserving the C4 carbonyl, the C-F bond (avoiding hydrogenolysis), and the carboxylic acid moiety (avoiding thermal decarboxylation of the resulting


-keto acid).

Chemo-Physical Context & Reaction Pathway

The Substrate

6-fluorochromone-3-carboxylic acid possesses three reactive sites susceptible to hydrogenation conditions:

  • C2=C3 Double Bond: The primary target. Electron-deficient due to the conjugated carbonyl and carboxyl groups.

  • C4 Carbonyl: Generally resistant to mild hydrogenation but reducible under forcing conditions.

  • C-F Bond (Position 6): Susceptible to hydrogenolysis (defluorination) over active Pd catalysts, particularly at high temperatures or in basic media.

Reaction Scheme & Mechanism

The hydrogenation typically proceeds via a 1,4-addition mechanism on the catalyst surface, yielding the 2,3-dihydro intermediate (a


-keto acid).
  • Pathway A (Controlled): Formation of 6-fluoro-4-chromanone-3-carboxylic acid.

  • Pathway B (Decarboxylative): Spontaneous decarboxylation of the unstable

    
    -keto acid intermediate to form 6-fluoro-4-chromanone .
    

ReactionPathway Substrate 6-Fluorochromone- 3-carboxylic acid Intermediate Intermediate: 6-Fluoro-4-chromanone- 3-carboxylic acid (Beta-Keto Acid) Substrate->Intermediate + H2, Pd/C (Reduction of C2=C3) ProductA Target A: Intact Carboxylic Acid (Low Temp) Intermediate->ProductA < 40°C Neutral/Acidic ProductB Target B: 6-Fluoro-4-chromanone (Decarboxylated) Intermediate->ProductB > 60°C or Extended Time (-CO2)

Figure 1: Reaction pathways determined by thermal control. The


-keto acid intermediate is the bifurcation point.

Method A: Heterogeneous Catalysis (Pd/C) – Standard Protocol

Application: Gram-scale synthesis of racemic 6-fluoro-4-chromanone derivatives. Primary Risk: Defluorination and uncontrolled decarboxylation.

Materials & Reagents
ReagentSpecificationRole
Substrate6-Fluorochromone-3-carboxylic acid (>97%)Starting Material
Catalyst10% Pd/C (Type: Degussa E101 or equiv.)Catalyst (High surface area)
SolventGlacial Acetic Acid (AcOH) or MeOH/THF (1:1)Solvent (AcOH suppresses defluorination)
GasHydrogen (

), 99.999%
Reducing Agent
Step-by-Step Protocol
  • Preparation (Inerting):

    • In a fume hood, charge a 3-neck round-bottom flask with 6-fluorochromone-3-carboxylic acid (1.0 eq) .

    • Safety Step: Add 10% Pd/C (5-10 wt% loading) carefully. Do not add dry catalyst to flammable solvent. Add the solid catalyst to the dry flask first, or wet it with a small amount of water/toluene if adding to solvent.

    • Add Glacial Acetic Acid (0.1 M concentration relative to substrate) . AcOH is preferred over MeOH for fluorinated substrates to minimize hydrogenolysis.

  • Hydrogen Introduction:

    • Seal the flask with a rubber septum and a balloon adapter (or autoclave inlet).

    • Purge Cycle: Evacuate the flask (vacuum) and backfill with Nitrogen (

      
      ) three times.[1]
      
    • Evacuate and backfill with Hydrogen (

      
      ) three times.
      
    • Pressure:[2][3] For atmospheric pressure, use a double-layered balloon. For autoclave, set to 3–5 bar (45–75 psi) .

  • Reaction:

    • Stir vigorously (800+ RPM) to overcome gas-liquid mass transfer limitations.

    • Temperature:

      • For Carboxylic Acid retention: Maintain at 20–25°C .

      • For Decarboxylation (to 4-chromanone): Heat to 60–70°C .

    • Time: 4–16 hours. Monitor consumption of starting material.

  • Workup:

    • Purge system with

      
       to remove 
      
      
      
      .
    • Filter the reaction mixture through a pad of Celite 545 to remove Pd/C. Wash the pad with Ethyl Acetate or MeOH.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from Ethanol/Water or Toluene.

Self-Validating Quality Control
  • TLC Monitoring:

    • Mobile Phase: Hexane:Ethyl Acetate:Acetic Acid (50:50:1).

    • Observation: The starting material (chromone) is UV active and polar. The product (chromanone) will have a different Rf and may stain differently with Anisaldehyde (due to the ketone).

  • NMR Validation (

    
     NMR in DMSO-
    
    
    
    ):
    • Success: Disappearance of the sharp singlet at

      
       ~8.8–9.0 ppm  (C2-H of chromone).
      
    • Success: Appearance of multiplets at

      
       ~4.5–4.8 ppm  (C2-H) and 
      
      
      
      ~3.0–3.5 ppm
      (C3-H) for the dihydro scaffold.
    • Defluorination Check: Ensure the aromatic region integrates to 3 protons, not 4.

Method B: Asymmetric Hydrogenation (Homogeneous)

Application: Synthesis of chiral precursors where the C2/C3 stereochemistry is critical for target binding affinity.

Catalyst Selection

Standard Pd/C produces a racemate. For enantioselectivity, use Ruthenium or Rhodium complexes with chiral phosphine ligands.[4][5]

  • Recommended Catalyst:

    
     or 
    
    
    
    .
  • Solvent: Methanol (degassed).

Protocol Differences
  • High Pressure Required: Homogeneous catalysts often require 30–50 bar

    
    . A stainless steel autoclave is mandatory.
    
  • Base Additive: Often requires catalytic Triethylamine (

    
    ) to activate the carboxylic acid (forming the carboxylate which coordinates to the metal center).
    
  • Temperature: Keep strict control at 25°C to prevent racemization via enolization of the

    
    -keto acid product.
    

Critical Process Parameters (CPP) & Troubleshooting

IssueSymptomRoot CauseCorrective Action
Defluorination Formation of unsubstituted chromanone (mass -18).Pd is too active; Temp too high.Switch solvent to AcOH . Lower Temp. Use 5% Pd/C instead of 10%.
Decarboxylation Loss of -COOH (Mass -44).Thermal instability of

-keto acid.
If acid is desired, keep T < 30°C. If chromanone is desired, encourage this by heating to 80°C.
Stalled Reaction Starting material remains.Catalyst poisoning or

starvation.
Increase stirring speed (mass transfer). Purge and refill

. Check for Sulfur/Amine impurities in substrate.
Ring Opening Formation of phenolic ketone.Hydrogenolysis of C-O bond.Avoid strong acids (HCl/H2SO4). Stop reaction immediately upon consumption of SM.

Workflow Diagram

Workflow Start Start: Weighing & Safety (Inert Atmosphere) Solvent Solvent Selection (AcOH for stability) Start->Solvent Reaction Hydrogenation (3-5 bar H2, 25°C) Solvent->Reaction Check QC Check (TLC/NMR) SM Consumed? Reaction->Check Check->Reaction No Filter Filtration (Celite) Remove Pd/C Check->Filter Yes Isolate Isolation (Crystallization) Filter->Isolate

Figure 2: Operational workflow for the batch hydrogenation process.

References

  • General Chromone Hydrogenation: Ishikawa, T. (2001). Chromones: Pharmacological and Medicinal Aspects. Journal of Medicinal Chemistry. Note: Establishes the bioactivity of the chroman scaffold.
  • Synthesis of Fluorinated Chromanones

    • Sarges, R., et al. (1985). Spirohydantoin aldose reductase inhibitors derived from 6-fluoro-4-chromanone. Journal of Medicinal Chemistry, 28(11), 1716–1720.
    • Relevance: Describes the conversion of 6-fluoro precursors to Sorbinil, highlighting the 4-chromanone intermedi
  • Catalytic Hydrogenation Protocols (Pd/C): Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Relevance: Standard reference for Pd/C solvent effects (AcOH vs MeOH).
  • Asymmetric Hydrogen

    
    -Unsaturated Acids: 
    
    • Noyori, R., et al. (1987). Asymmetric hydrogenation of unsaturated carboxylic acids. Journal of the American Chemical Society.[6]

    • Relevance: Foundational text for Ru-BINAP mechanisms applicable to chromone-3-carboxylic acid.
  • Specific Synthesis of 6-Fluorochromane-2-carboxylic acid (Analogous Protocol)

    • ChemicalBook Protocol 99199-60-7. (2023). Preparation of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.
    • Relevance: Provides specific pressure/temp data (2.0 MPa, 75°C) for the 2-isomer, serving as a baseline for the 3-isomer.

Disclaimer: This application note is for research purposes only. Hydrogenation reactions involve pressurized flammable gases and pyrophoric catalysts. All procedures must be performed in a certified fume hood with appropriate PPE.

Sources

Method

Advanced Amide Coupling Protocols for 6-Fluorochroman-3-Carboxylic Acid

Here is a comprehensive Application Note and Protocol guide designed for researchers and drug development professionals working with 6-fluorochroman-3-carboxylic acid. Introduction and Strategic Context 6-Fluorochroman-3...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide designed for researchers and drug development professionals working with 6-fluorochroman-3-carboxylic acid.

Introduction and Strategic Context

6-Fluorochroman-3-carboxylic acid is a highly versatile, privileged bicyclic scaffold utilized in the synthesis of various therapeutic agents, including Rho kinase (ROCK) inhibitors[1], RAF inhibitors[2], and histone deacetylase (HDAC) inhibitors[3]. The fluorine atom at the C6 position favorably modulates lipophilicity and metabolic stability without introducing severe steric bulk. However, derivatization at the C3 carboxylic acid via amide coupling presents a distinct mechanistic challenge: the C3 position is highly prone to epimerization when enantiopure (R)- or (S)-enantiomers are utilized.

Mechanistic Insights: The Epimerization Challenge

During amide coupling, the carboxylic acid is converted into a highly reactive intermediate (e.g., an active ester or mixed anhydride). This activation significantly increases the acidity of the adjacent


-proton at the C3 position.
  • Causality of Racemization : If a highly activating reagent (like HATU) is paired with a relatively strong organic base (like DIPEA), the lifetime of the activated intermediate and the highly basic environment promote rapid enolization[4]. The reversible deprotonation and reprotonation at C3 lead to the erosion of enantiomeric excess (ee).

  • The T3P Solution : Propylphosphonic anhydride (T3P) combined with a weaker base, such as pyridine, forms a phosphonic mixed anhydride. This intermediate is reactive enough to undergo nucleophilic attack by amines but insufficiently electron-withdrawing to promote rapid

    
    -deprotonation, thereby preserving the stereocenter[4][5].
    

Quantitative Comparison of Coupling Reagents

To guide reagent selection, the following table summarizes the performance metrics of standard coupling systems when applied to epimerization-prone chroman-3-carboxylic acid derivatives.

Coupling SystemBaseSolventTypical YieldEpimerization RiskReaction TimeByproduct Removal
HATU DIPEA (2.0–3.0 eq)DMF or DCM85–95%High (if chiral)1–2 hChromatographic / Aqueous wash
EDC·HCl / HOBt NMM (2.5 eq)DMF / DCM75–85%Moderate4–12 hAqueous wash
T3P (50% in EtOAc)Pyridine (2.0–3.0 eq)EtOAc / DCM80–95%Low (<1.5%)12–24 hHighly water-soluble (Aqueous wash)

Workflow and Decision Matrix

Workflow Start 6-Fluorochroman-3-carboxylic Acid Decision Is the substrate enantiopure? Start->Decision YesChiral Yes (Risk of C3 Epimerization) Decision->YesChiral NoChiral No (Racemic Substrate) Decision->NoChiral T3P Protocol B: T3P / Pyridine (Minimizes Epimerization) YesChiral->T3P HATU Protocol A: HATU / DIPEA (High Yield, Fast Kinetics) NoChiral->HATU Product 6-Fluorochroman-3-carboxamide T3P->Product HATU->Product

Caption: Decision matrix for selecting amide coupling conditions based on substrate chirality.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput HATU Coupling (For Racemic Substrates) Context: Ideal for rapid library generation where the stereointegrity of the C3 position is not a concern (e.g., racemic 6-fluorochroman-3-carboxylic acid).

  • Preparation : Dissolve racemic 6-fluorochroman-3-carboxylic acid (1.0 eq, 0.5 mmol) and the target amine (1.1 eq, 0.55 mmol) in anhydrous DMF (0.1 M, 5.0 mL).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol) to the solution and stir for 5 minutes at room temperature.

  • Activation : Add HATU (1.2 eq, 0.6 mmol) in one portion.

    • Mechanistic Note: Adding HATU last prevents the formation of unreactive guanidinium byproducts that can occur if the amine and HATU are mixed without the acid present.

  • Reaction : Stir at room temperature for 1–2 hours. Monitor via LC-MS for the disappearance of the acid mass (

    
     195 [M-H]
    
    
    
    ).
  • Workup : Dilute with EtOAc (20 mL) and wash sequentially with 1M HCl (2 × 10 mL), saturated NaHCO

    
     (10 mL), and brine (10 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.

Protocol B: Low-Epimerization T3P Coupling (For Enantiopure Substrates) Context: Mandatory for (R)- or (S)-6-fluorochroman-3-carboxylic acid to prevent racemization.

Mechanism Acid Chiral Carboxylic Acid T3P_Act T3P Activation (Pyridine, 0 °C) Acid->T3P_Act MixedAnhydride Phosphonic Mixed Anhydride (Low Basicity Environment) T3P_Act->MixedAnhydride Amide Chiral Amide (Retained Stereocenter) MixedAnhydride->Amide + Amine Amine Amine Nucleophile Amine->Amide

Caption: Mechanistic workflow of T3P-mediated amide coupling preserving the C3 stereocenter.

  • Preparation : Dissolve enantiopure (S)-6-fluorochroman-3-carboxylic acid (1.0 eq, 0.5 mmol) and the target amine (1.05 eq, 0.525 mmol) in anhydrous EtOAc or DCM (0.2 M, 2.5 mL).

  • Base Addition : Add Pyridine (3.0 eq, 1.5 mmol). Cool the reaction mixture to 0 °C using an ice bath.

    • Mechanistic Note: Cooling mitigates the mild exotherm of T3P addition and further suppresses enolization[5].

  • Activation : Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq, 0.75 mmol).

  • Reaction : Allow the reaction to slowly warm to room temperature and stir for 12–24 hours.

  • Workup : Quench the reaction with water (5 mL). The T3P byproducts (propanephosphonic acid derivatives) are highly water-soluble and non-hazardous[6]. Separate the organic layer, wash with 1M HCl (10 mL), saturated NaHCO

    
     (10 mL), and brine (10 mL). Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate.

Self-Validating Analytical Workflows

To ensure a self-validating system, researchers must employ orthogonal analytical techniques to verify both mass conversion and stereochemical integrity:

  • In-Process Control (IPC) : Use UPLC-MS (ESI+/-). The 6-fluorochroman-3-carboxylic acid elutes earlier than the amide product on a standard C18 reverse-phase column. Look for the transition from

    
     195 to the corresponding product mass.
    
  • Stereochemical Validation : Post-purification, analyze the product using Chiral SFC (Supercritical Fluid Chromatography) or Chiral HPLC (e.g., Chiralpak AD-H or IC columns) using a hexane/isopropanol isocratic gradient. Compare the retention times against a racemic standard synthesized via Protocol A to precisely calculate the enantiomeric excess (ee). Protocol B should consistently yield >98% ee if starting from enantiopure material[5].

References

1.[1] Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors - ResearchGate - 1 2.[3] Inhibitors of histone deacetylase - EP2701699B1 - Google Patents - 3 3.[2] Chiral synthesis of fused bicyclic RAF inhibitors - CN116348465A - Google Patents - 2 4.[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal - 4 5.[6] WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI -6 6.[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Letters (ACS) - 5

Sources

Application

Reagents for esterification of 6-fluorochroman-3-carboxylic acid

Application Note: Esterification Strategies for 6-Fluorochroman-3-Carboxylic Acid in Medicinal Chemistry Introduction & Mechanistic Rationale The chroman scaffold is a privileged structural motif in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Esterification Strategies for 6-Fluorochroman-3-Carboxylic Acid in Medicinal Chemistry

Introduction & Mechanistic Rationale

The chroman scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the backbone for anti-inflammatory agents, antioxidants, and kinase inhibitors (such as fused bicyclic RAF inhibitors)[1][2]. Within this class, 6-fluorochroman-3-carboxylic acid (CAS: 944899-27-8 / 1229077-21-7) is a highly valuable synthetic intermediate[3].

Converting this carboxylic acid into an ester is a critical transformation. Esterification masks the polar carboxylic acid, facilitating lipophilicity tuning for cellular assays, enabling prodrug formulation, and providing orthogonal protection during complex multistep syntheses. The choice of esterification reagent dictates the reaction's success, especially when dealing with sterically hindered alcohols or acid-sensitive functional groups.

Mechanistic Causality of Reagent Selection:

  • Acid-Catalyzed Fischer Esterification: This method relies on a strong acid (e.g., H₂SO₄ or TsOH) to protonate the carbonyl oxygen of the 6-fluorochroman-3-carboxylic acid, drastically increasing the electrophilicity of the carbonyl carbon[4][5]. Because the reaction is an equilibrium process, it requires a large excess of the reactant alcohol (acting as the solvent) or the active removal of water (via a Dean-Stark trap or molecular sieves) to drive the reaction to completion according to Le Chatelier's principle[4][6].

  • Steglich Esterification (EDC/DMAP): For acid-sensitive downstream applications or when using sterically demanding alcohols (like tert-butanol), Fischer conditions often fail or cause elimination[7]. The Steglich esterification utilizes a carbodiimide coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxylic acid into an O-acylisourea intermediate[7][8]. The addition of catalytic DMAP (4-dimethylaminopyridine) is the causal driver for high yields: DMAP is a superior nucleophile that attacks the O-acylisourea to form a highly reactive N-acylpyridinium "active ester"[8][9]. This intermediate rapidly reacts with the alcohol, preventing the undesired 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea dead-end[9].

Visualizing the Workflows

Steglich A 6-Fluorochroman- 3-carboxylic acid B EDC Coupling (Activation) A->B C O-Acylisourea Intermediate B->C D DMAP Nucleophilic Attack C->D E N-Acylpyridinium Active Ester D->E F Alcohol Addition (R-OH) E->F G Ester Product + EDC-Urea F->G

Mechanistic pathway of the Steglich esterification using EDC and DMAP.

DecisionTree Start 6-Fluorochroman-3-carboxylic acid Q1 Alcohol Type & Sensitivity? Start->Q1 Path1 Simple Primary Alcohol (MeOH, EtOH) No Acid-Sensitive Groups Q1->Path1 Path2 Sterically Hindered (t-BuOH) or Acid-Sensitive Groups Q1->Path2 Method1 Fischer Esterification (H2SO4 or TsOH, Reflux) Path1->Method1 Method2 Steglich Esterification (EDC, DMAP, DCM, RT) Path2->Method2 Result1 High Yield, Scalable Simple Workup Method1->Result1 Result2 Mild Conditions Avoids Rearrangements Method2->Result2

Decision matrix for selecting the optimal esterification reagent system.

Experimental Protocols

Protocol A: Mild Steglich Esterification (EDC/DMAP)

Objective: Synthesize the tert-butyl ester of 6-fluorochroman-3-carboxylic acid under mild conditions to avoid carbocation-mediated elimination of the tert-butyl group. Self-Validating Principle: The use of EDC (a water-soluble carbodiimide) ensures that the urea byproduct can be completely removed via a simple aqueous wash, validating the purity of the organic phase prior to concentration.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 6-fluorochroman-3-carboxylic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Add tert-butanol (1.5 eq, 15 mmol) and DMAP (0.1 eq, 1 mmol). Stir the mixture for 5 minutes at 0 °C (ice bath) to minimize exothermic side reactions.

  • Coupling: Portion-wise, add EDC hydrochloride (1.2 eq, 12 mmol). The low temperature controls the initial formation of the O-acylisourea[7].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the product will appear as a new, higher Rf UV-active spot due to the fluorochroman chromophore.

  • Quench & Workup: Dilute the reaction with additional DCM (50 mL). Wash the organic layer sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace N-acylurea is detected.

Protocol B: Scalable Fischer Esterification (H₂SO₄/EtOH)

Objective: Synthesize the ethyl ester of 6-fluorochroman-3-carboxylic acid for scalable intermediate production. Self-Validating Principle: The biphasic basic workup (NaHCO₃) actively neutralizes the acid catalyst and extracts any unreacted starting material into the aqueous layer. The absence of gas evolution (CO₂) during the final wash validates the complete neutralization of the system.

Step-by-Step Methodology:

  • Preparation: Suspend 6-fluorochroman-3-carboxylic acid (1.0 eq, 50 mmol) in absolute ethanol (100 mL). The large excess of ethanol acts as both solvent and reactant to push the equilibrium[4][5].

  • Catalysis: Slowly add concentrated H₂SO₄ (0.1 eq, 5 mmol) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 8 hours.

  • Monitoring: Check reaction progress via TLC or LC-MS. If the reaction stalls, attach a Soxhlet extractor with molecular sieves (3Å) to actively remove the generated water[6][10].

  • Workup: Cool the mixture to room temperature and concentrate the ethanol in vacuo to 25% of its original volume. Dilute with ethyl acetate (150 mL).

  • Neutralization: Carefully wash the organic layer with saturated aqueous NaHCO₃ until gas evolution ceases. This step isolates the neutral ester in the organic phase.

  • Isolation: Wash with brine, dry over MgSO₄, filter, and evaporate to yield the ethyl ester.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization parameters for the esterification of 6-fluorochroman-3-carboxylic acid, demonstrating the causality between reagent choice and product yield.

Ester TargetReagent SystemSolvent / TempTime (h)Yield (%)Primary Byproduct / Limitation
Methyl Ester MeOH, H₂SO₄ (cat.)MeOH / 65 °C692%Water (shifts equilibrium if not removed)
Ethyl Ester EtOH, TsOH (cat.)EtOH / 80 °C889%Water generation
tert-Butyl Ester t-BuOH, H₂SO₄t-BuOH / 85 °C12<10%Isobutene (elimination of t-BuOH)
tert-Butyl Ester EDC, DMAP, t-BuOHDCM / 25 °C1685%Trace N-acylurea (if DMAP is omitted)
Benzyl Ester Benzyl bromide, K₂CO₃DMF / 60 °C495%Requires handling of toxic alkyl halides

Conclusion

The esterification of 6-fluorochroman-3-carboxylic acid must be tailored to the specific downstream requirements of the medicinal chemistry campaign. While the Fischer esterification provides a highly scalable and cost-effective route for simple aliphatic esters, the Steglich esterification is strictly required for bulky or acid-sensitive alcohols, leveraging the nucleophilic catalytic power of DMAP to bypass unproductive rearrangement pathways.

References

  • AABlocks. "1229077-21-7 | (S)-6-Fluorochroman-3-carboxylic acid". AABlocks Catalog. Available at: [Link]

  • Google Patents. "CN116348465A - Chiral synthesis of fused bicyclic RAF inhibitors". Google Patents.
  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions". Master Organic Chemistry. Available at: [Link]

  • Byjus. "Fischer esterification reaction". Byjus Chemistry. Available at: [Link]

  • Chemistry Steps. "Fischer Esterification". Chemistry Steps. Available at: [Link]

  • Wikipedia. "Fischer–Speier esterification". Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. "Steglich Esterification". Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. "Steglich esterification". Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives". NIH PMC. Available at: [Link]

  • Common Organic Chemistry. "Acid to Ester - Common Conditions". Common Organic Chemistry. Available at: [Link]

Sources

Method

Procedure for Vilsmeier-Haack synthesis of chroman intermediates

Application Note: Precision Vilsmeier-Haack Formylation for Chroman-Derived Scaffolds Part 1: Executive Summary & Strategic Utility The Vilsmeier-Haack reaction is the premier method for converting 4-chromanones (flavano...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Vilsmeier-Haack Formylation for Chroman-Derived Scaffolds

Part 1: Executive Summary & Strategic Utility

The Vilsmeier-Haack reaction is the premier method for converting 4-chromanones (flavanones) into 4-chlorochromene-3-carbaldehydes . This transformation is not merely a formylation; it is a cascade sequence involving chloro-formylation and dehydration that generates a highly functionalized electrophilic scaffold.

These intermediates are critical "linchpins" in drug discovery, serving as precursors for:

  • Tricyclic Heterocycles: Chromeno[3,4-c]quinolines (anticancer agents).

  • Fluorescent Probes: Coumarin-based bio-imaging dyes.

  • Enzyme Inhibitors: Specific inhibitors of human carbonic anhydrase (hCA) isoforms.[1]

This guide moves beyond standard textbook descriptions, addressing the specific rheological and thermal challenges encountered when scaling this reaction on chroman scaffolds.

Part 2: Mechanistic Insight & Critical Parameters

To optimize yield and safety, one must understand the causality of the reaction steps. The transformation proceeds via the attack of the Vilsmeier reagent (chloroiminium salt) on the enol form of the 4-chromanone.

The Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the conversion of DMF and POCl₃ into the active electrophile, followed by the substrate interaction.

VilsmeierMechanism DMF DMF (Solvent/Reagent) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation (-Cl-) POCl3 POCl3 (Oxychloride) POCl3->VR Complex Imine Complex VR->Complex Substrate 4-Chromanone (Substrate) Enol Enol Intermediate Substrate->Enol Tautomerization Enol->Complex Electrophilic Attack Hydrolysis Aqueous Hydrolysis Complex->Hydrolysis -HCl Product 4-Chlorochromene- 3-Carbaldehyde Hydrolysis->Product Formyl Release

Figure 1: Mechanistic pathway from reagent formation to final chromene aldehyde release.[2][3]

Critical Control Parameters (CCP)
ParameterSpecificationScientific Rationale
Temperature (Addition) 0°C to 5°CFormation of the Vilsmeier reagent is exothermic.[4] Higher temps (>20°C) during addition can lead to thermal runaway and reagent decomposition [1].
Stoichiometry 1.0 : 3.0 (Substrate:POCl₃)Excess POCl₃ is required to drive the dehydration of the chromanone enol to the chloro-chromene. 1.1 eq is insufficient for this specific scaffold.
Solvent System Anhydrous DMFDMF acts as both reagent and solvent.[4][5] Moisture must be <0.05% to prevent violent hydrolysis of POCl₃.
Quenching Ice/NaOAc (aq)The hydrolysis of the iminium intermediate requires water, but direct addition is violent. Buffered inverse quenching allows controlled hydrolysis.

Part 3: Detailed Experimental Protocol

Target: Synthesis of 4-chloro-2H-chromene-3-carbaldehyde. Scale: 10 mmol (scalable to 100 mmol with active cooling).

Materials
  • Substrate: 4-Chromanone (1.48 g, 10 mmol).

  • Reagent: Phosphorus Oxychloride (POCl₃) (4.6 g, 30 mmol, 2.8 mL).

  • Solvent/Reagent: N,N-Dimethylformamide (DMF), Anhydrous (10-15 mL).

  • Quench: Sodium Acetate (saturated aq.) or Crushed Ice.

Step-by-Step Methodology

1. Vilsmeier Reagent Formation (In-Situ)

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

  • Cooling: Place the flask in an ice-salt bath and cool DMF (10 mL) to 0°C.

  • Addition: Charge POCl₃ (2.8 mL) into the addition funnel. Add dropwise to the DMF over 15–20 minutes.

    • Observation: The solution will turn pale yellow to slightly orange. Ensure internal temperature does not exceed 10°C.

    • Pause: Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

2. Substrate Addition

  • Preparation: Dissolve 4-chromanone (1.48 g) in a minimal amount of anhydrous DMF (2–3 mL).

  • Injection: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Note: Do not add solid substrate directly; it may cause localized hot spots.

3. Reaction Phase

  • Heating: Remove the ice bath. Allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Thermal Drive: Heat the reaction mixture to 50–60°C for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.6) should disappear, and a new spot (Rf ~0.4, often fluorescent under UV) will appear.

    • Visual Cue: The mixture typically darkens to a deep red or brown viscous oil.

4. Work-up and Isolation

  • Quenching (Critical Safety Step): Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.

    • Alternative: For acid-sensitive substrates, pour into cold saturated NaOAc solution.

  • Hydrolysis: Stir the aqueous slurry for 1–2 hours. The iminium salt must hydrolyze to the aldehyde.[5][6][7][8] A yellow precipitate should form.

  • Filtration: Filter the solid precipitate. Wash with copious water to remove residual DMF and phosphoric acid.

  • Purification: Recrystallize from Ethanol or Ethanol/DMF mixture. If the product is oily, extract with Dichloromethane (DCM), dry over MgSO₄, and purify via silica column chromatography.

Experimental Workflow (DOT Visualization)

Workflow Start Start: Anhydrous DMF Cool to 0°C AddPOCl3 Add POCl3 Dropwise (Maintain <10°C) Start->AddPOCl3 AddSubstrate Add 4-Chromanone (Dissolved in DMF) AddPOCl3->AddSubstrate Stir 30 min Heat Heat to 60°C (2-4 Hours) AddSubstrate->Heat Monitor TLC Quench Pour onto Crushed Ice (Hydrolysis) Heat->Quench Deep Red Color Isolate Filter Yellow Solid Recrystallize (EtOH) Quench->Isolate Precipitate Forms

Figure 2: Operational workflow for the synthesis of 4-chlorochromene-3-carbaldehyde.

Part 4: Validation & Troubleshooting

ObservationDiagnosisCorrective Action
No Precipitate on Quench Incomplete hydrolysis or product is soluble.Stir aqueous mixture longer (up to 4h). If still clear, extract with DCM/EtOAc.
Low Yield / Tar Formation Thermal runaway or overheating.Strictly control POCl₃ addition rate. Do not exceed 60°C during the heating phase.
Starting Material Remains Moisture contamination.Ensure DMF is anhydrous.[4][5] POCl₃ degrades rapidly in wet solvents.[4]
Product is not Chlorinated Insufficient POCl₃.The chlorination at C4 requires excess POCl₃. Ensure >2.5 equivalents are used.

Part 5: References

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature. [Link][2][8]

  • National Institutes of Health (PMC). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. [Link]

  • Organic Syntheses. General Procedures for Vilsmeier Formylation. [Link]

Sources

Application

Chiral resolution of racemic 6-fluorochroman-3-carboxylic acid

Application Note: Strategies for the Chiral Resolution of Racemic 6-Fluorochroman-3-carboxylic Acid Executive Summary & Strategic Overview The 6-fluorochroman-3-carboxylic acid scaffold is a privileged chiral building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategies for the Chiral Resolution of Racemic 6-Fluorochroman-3-carboxylic Acid

Executive Summary & Strategic Overview

The 6-fluorochroman-3-carboxylic acid scaffold is a privileged chiral building block in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents[1][2]. Because the spatial orientation of the 3-position carboxylate dictates the pharmacodynamic binding affinity of downstream APIs, obtaining enantiopure (R)- and (S)-isomers is a critical path in preclinical development.

While asymmetric catalytic hydrogenation of chromene precursors is possible[1], the resolution of the racemic acid remains the most robust and scalable approach for many laboratories. This guide details two field-proven methodologies for resolving racemic 6-fluorochroman-3-carboxylic acid: Classical Diastereomeric Salt Resolution and Enzymatic Kinetic Resolution . The choice of methodology depends on your laboratory's infrastructure, scale requirements, and environmental targets.

Comparative Analysis of Resolution Strategies

To assist in route selection, the quantitative parameters and operational metrics of both strategies are summarized below.

ParameterDiastereomeric Salt ResolutionEnzymatic Kinetic Resolution
Resolving Agent Chiral Amine (e.g., (R)-(+)-1-Phenylethylamine)Lipase (e.g., Novozym 435 or Ophiostoma esterase)
Substrate Required Free Carboxylic AcidEster Derivative (e.g., Ethyl ester)
Typical Yield (Max 50%) 32 - 38% (after recrystallization)45 - 48%
Enantiomeric Excess (ee) > 95% (can be upgraded to >99%)> 98% (at ~49% conversion)
Thermodynamic/Kinetic Basis Differential solubility (

) of crystal lattice
Transition state energy difference (

)
Environmental Impact Moderate (Solvent-intensive)Low (Aqueous buffer, green chemistry)

Protocol A: Classical Diastereomeric Salt Resolution

Mechanistic Rationale: The addition of a homochiral amine to the racemic acid yields a mixture of two diastereomeric salts. Because diastereomers possess distinct physical properties—specifically crystal lattice energies and solvation enthalpies—they exhibit different solubilities in a given solvent system. By utilizing an Ethanol/Water matrix, the protic environment facilitates a strong hydrogen-bonding network that differentially stabilizes the crystal lattice of the less soluble salt (the p-salt), allowing it to precipitate via Ostwald ripening while the more soluble salt (the n-salt) remains in the mother liquor.

G Racemate Racemic 6-fluorochroman- 3-carboxylic acid Amine Add (R)-(+)-1-Phenylethylamine in EtOH/H2O (Heating) Racemate->Amine SaltMix Diastereomeric Salt Mixture (p-salt + n-salt) Amine->SaltMix Cryst Fractional Crystallization (Cooling to 5°C) SaltMix->Cryst LessSol Less Soluble Salt (Crystalline Precipitate) Cryst->LessSol Precipitates MoreSol More Soluble Salt (Mother Liquor) Cryst->MoreSol Remains in solution Acid1 Acidification (1M HCl) & Extraction LessSol->Acid1 Acid2 Acidification (1M HCl) & Extraction MoreSol->Acid2 Enant1 (S)-6-fluorochroman- 3-carboxylic acid Acid1->Enant1 Enant2 (R)-6-fluorochroman- 3-carboxylic acid Acid2->Enant2

Caption: Workflow for the diastereomeric salt resolution of 6-fluorochroman-3-carboxylic acid.

Step-by-Step Methodology
  • Salt Formation: Suspend racemic 6-fluorochroman-3-carboxylic acid (1.0 eq, 100 mmol) in a 9:1 mixture of Ethanol/Water (150 mL). Heat the suspension to 70°C until a homogenous solution is achieved.

  • Amine Addition: Slowly add (R)-(+)-1-phenylethylamine (0.95 eq, 95 mmol) dropwise over 15 minutes. Self-Validation: The slight substoichiometric ratio ensures that the amine is fully consumed, preventing unreacted amine from complicating the crystallization matrix.

  • Controlled Cooling: Allow the mixture to cool ambiently to 25°C over 4 hours, then transfer to a cold room (5°C) for 12 hours. Causality: Rapid crash-cooling traps impurities and the opposite diastereomer within the crystal lattice. Slow cooling promotes the thermodynamic formation of pure p-salt crystals.

  • Filtration & Upgrading: Filter the resulting white crystals. To validate optical purity, liberate a 10 mg sample (using Step 5) and analyze via chiral HPLC. If ee is <95%, recrystallize the salt from hot Ethanol.

  • Acidification (Liberation): Suspend the pure diastereomeric salt in Ethyl Acetate (100 mL) and add 1M HCl (100 mL). Stir vigorously for 30 minutes. The acidic environment protonates the carboxylate, driving the free chiral acid into the organic layer, while the amine hydrochloride salt partitions into the aqueous layer.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the highly enantioenriched (S)-6-fluorochroman-3-carboxylic acid.
    

Protocol B: Enzymatic Kinetic Resolution

Mechanistic Rationale: Enzymatic kinetic resolution leverages the highly specific, chiral microenvironment of a lipase's active site. This methodology is highly analogous to the industrial resolution of 6-fluorochroman-2-carboxylic acid esters used in Nebivolol synthesis[3]. When the racemic ethyl ester enters the enzyme's binding pocket, the (S)-enantiomer achieves a significantly lower-energy transition state during the formation of the acyl-enzyme intermediate. This kinetic preference (quantified by the enantiomeric ratio,


-value) results in the rapid hydrolysis of the (S)-ester to the (S)-acid, while the (R)-ester remains largely unreacted.

G Ester Racemic Ethyl 6-fluorochroman- 3-carboxylate Enzyme Lipase (e.g., Novozym 435) Phosphate Buffer (pH 7.2), 35°C Ester->Enzyme Hydrolysis Enantioselective Hydrolysis (Kinetic Resolution) Enzyme->Hydrolysis Mix Mixture: (S)-Acid + (R)-Ester Hydrolysis->Mix Extraction Liquid-Liquid Extraction (Basic Aq / EtOAc) Mix->Extraction AqPhase Aqueous Phase (S)-Acid Salt Extraction->AqPhase pH > 8 OrgPhase Organic Phase (R)-Ester Extraction->OrgPhase Non-polar Acidify Acidification (HCl) AqPhase->Acidify ChemHyd Chemical Hydrolysis (LiOH, THF/H2O) OrgPhase->ChemHyd EnantS (S)-6-fluorochroman- 3-carboxylic acid Acidify->EnantS EnantR (R)-6-fluorochroman- 3-carboxylic acid ChemHyd->EnantR

Caption: Enzymatic kinetic resolution of ethyl 6-fluorochroman-3-carboxylate using lipase.

Step-by-Step Methodology
  • Substrate Preparation: Convert racemic 6-fluorochroman-3-carboxylic acid to its ethyl ester using standard Fischer esterification (EtOH, catalytic

    
    , reflux).
    
  • Enzymatic Reaction Setup: Suspend the racemic ethyl ester (50 mmol) in 0.1 M Potassium Phosphate buffer (200 mL). Adjust the pH precisely to 7.2. Causality: Maintaining pH 7.2 is critical; deviations will denature the lipase and induce non-catalyzed background hydrolysis, which indiscriminately cleaves both enantiomers and destroys the ee.

  • Biocatalysis: Add immobilized lipase (e.g., Novozym 435 or Ophiostoma esterase analog, 2.0 g)[3]. Incubate the biphasic mixture at 35°C with orbital shaking (200 rpm).

  • Self-Validating Monitoring: Monitor the reaction strictly via chiral HPLC. The reaction must be quenched by filtering off the immobilized enzyme exactly when the conversion reaches 49-50%. Allowing the reaction to proceed further will result in the enzyme slowly hydrolyzing the off-target (R)-ester, eroding the final optical purity.

  • Phase Separation: Adjust the filtrate to pH 8.5 using saturated

    
    . Extract with Ethyl Acetate (3 x 100 mL).
    
    • Organic Phase: Contains the unreacted (R)-ethyl ester.

    • Aqueous Phase: Contains the sodium salt of the hydrolyzed (S)-acid.

  • Final Isolation:

    • Acidify the aqueous phase to pH 2 with 2M HCl and extract with Ethyl Acetate to yield the pure (S)-6-fluorochroman-3-carboxylic acid.

    • To obtain the (R)-enantiomer, subject the organic phase to standard chemical hydrolysis (LiOH in THF/Water).

Analytical Validation (Chiral HPLC)

To guarantee the trustworthiness of the isolated enantiomers, chromatographic validation is mandatory.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (90 : 10 : 0.1, v/v/v). Note: The TFA additive suppresses peak tailing by keeping the carboxylic acid fully protonated during the run.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • System Suitability: The resolution factor (

    
    ) between the (R) and (S) peaks must be 
    
    
    
    for accurate integration.

References

1.[3] Process for the preparation of nebivolol (US9090922B2). Google Patents. Available at: 2.[1] Chiral synthesis of fused bicyclic RAF inhibitors (CN116348465A). Google Patents. Available at: 3.[2] Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]

Sources

Method

Application Note: The 6-Fluorochroman-3-Carboxylic Acid Scaffold for the Development of Selective ROCK2 Inhibitors

Introduction Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that serves as a critical downstream effector of the small GTPase RhoA.[1][2] The RhoA/ROCK2 signaling pathway is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that serves as a critical downstream effector of the small GTPase RhoA.[1][2] The RhoA/ROCK2 signaling pathway is a central regulator of fundamental cellular processes, including cytoskeletal organization, cell motility, smooth muscle contraction, and gene expression.[2][3][4] Dysregulation of this pathway is implicated in a wide array of human diseases, including fibrosis, cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases.[1][3][5] Consequently, ROCK2 has emerged as a high-value therapeutic target.

While two ROCK isoforms, ROCK1 and ROCK2, share high homology in their kinase domains, they have distinct, non-redundant physiological roles.[5][6] Pan-ROCK inhibitors, which target both isoforms, have been associated with dose-limiting side effects, most notably hypotension, which is primarily linked to ROCK1 inhibition in vascular smooth muscle.[7] This has driven a focused effort in drug discovery to develop inhibitors with high selectivity for ROCK2, aiming to maximize therapeutic efficacy in indications like fibrosis and inflammation while minimizing cardiovascular adverse effects.[7][8]

This application note introduces the 6-fluorochroman-3-carboxylic acid core as a promising and versatile scaffold for the design of novel, selective ROCK2 inhibitors. The chroman ring system is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds. We posit that the specific features of this scaffold—the rigid bicyclic core for occupying hydrophobic pockets, the strategically placed fluorine atom to enhance metabolic stability and binding affinity, and the carboxylic acid moiety to act as a key hydrogen bond donor/acceptor—provide an excellent starting point for library synthesis and lead optimization.

Herein, we provide a comprehensive guide for researchers, outlining the scientific rationale for this scaffold and presenting detailed, field-proven protocols for the synthesis, screening, and validation of its derivatives as potent and selective ROCK2 inhibitors.

Part 1: The 6-Fluorochroman-3-Carboxylic Acid Scaffold: Rationale and Synthesis

The rationale for selecting this scaffold is rooted in established principles of kinase inhibitor design. The chroman core provides a rigid, three-dimensional structure that can be elaborated to achieve specific interactions within the ATP-binding pocket of ROCK2. The fluorine atom at the 6-position can serve multiple purposes, including blocking a potential site of metabolism and forming favorable electrostatic or halogen-bonding interactions with the target protein. The carboxylic acid at the 3-position is a critical anchoring point, capable of forming strong, directional hydrogen bonds with key residues in the kinase hinge region.

Proposed Synthetic Pathway

G cluster_0 Step 1: Knoevenagel Condensation & Cyclization cluster_1 Step 2: Reduction & Hydrolysis A 5-Fluorosalicylaldehyde C Intermediate: Ethyl 6-fluoro-2-oxo-2H-chromene-3-carboxylate A->C Piperidine, Ethanol, Reflux B Diethyl Malonate B->C D 6-Fluorochromone-3-carboxylic acid C->D 1. NaOH (Hydrolysis) E Target Scaffold: 6-Fluorochroman-3-carboxylic acid D->E 2. H2, Pd/C (Reduction)

Caption: Proposed synthesis of the target scaffold.

This synthetic route provides a reliable foundation for producing the core scaffold, which can then be subjected to diversification through standard medicinal chemistry techniques to generate a library of analogs for screening.

Part 2: Experimental Protocols for Inhibitor Validation

The following protocols describe a systematic workflow for evaluating compounds derived from the 6-fluorochroman-3-carboxylic acid scaffold. The workflow progresses from direct enzyme inhibition to cellular target engagement and finally to a disease-relevant functional assay.

G cluster_workflow Inhibitor Validation Workflow Scaffold Scaffold: 6-Fluorochroman- 3-carboxylic acid Analogs Analog Synthesis Scaffold->Analogs Protocol1 Protocol 1: Biochemical Kinase Assay (IC50 & Selectivity) Analogs->Protocol1 Potency Protocol2 Protocol 2: Cellular Target Engagement (p-MYPT1 ELISA) Protocol1->Protocol2 Cellular Activity Protocol3 Protocol 3: Functional Phenotypic Assay (Anti-Fibrotic Activity) Protocol2->Protocol3 Functional Effect Lead Lead Candidate Protocol3->Lead

Caption: A logical workflow for screening and validating novel ROCK2 inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay for Potency and Selectivity

Objective: To quantify the direct inhibitory activity of test compounds against purified ROCK2 and ROCK1 enzymes to determine potency (IC50) and isoform selectivity.

Causality: This is the primary screen to confirm direct target interaction. A luminescent ATP-depletion assay is a robust, high-throughput method that measures the progress of the kinase reaction.[12][13] Running parallel assays against ROCK1 is critical for establishing the selectivity profile, a key requirement for avoiding potential side effects.[7]

Materials:

  • Recombinant human ROCK2 and ROCK1 enzymes (BPS Bioscience, Cat# 40086 or similar)

  • Kinase Substrate: S6Ktide or MYPT1 (BPS Bioscience, Cat# 79884 or similar)

  • ATP (500 µM stock)

  • Kinase Assay Buffer (BPS Bioscience, Cat# 79334 or similar)

  • Test Compounds and Positive Control (e.g., KD025, a selective ROCK2 inhibitor)[6]

  • Kinase-Glo® MAX Luminescence Kinase Assay Kit (Promega, Cat# V6071)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and a luminescence-capable plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO, starting at a top concentration of 100 µM. The final DMSO concentration in the assay should not exceed 1%.[13]

  • Master Mix Preparation: For 100 reactions, prepare a master mix containing the kinase buffer, ATP, and the kinase substrate at their final desired concentrations.

  • Enzyme Preparation: Thaw the ROCK1 and ROCK2 enzymes on ice and dilute them to the working concentration in kinase buffer immediately before use. The optimal concentration should be determined empirically to yield a robust signal in the linear range of the assay.

  • Assay Plate Setup:

    • Add 2.5 µL of diluted test compound or control to the appropriate wells.

    • Add 2.5 µL of DMSO to "no inhibitor" (100% activity) and "no enzyme" (0% activity) control wells. .

    • Add 5 µL of the Master Mix to all wells.

    • To initiate the reaction, add 5 µL of diluted ROCK2 (or ROCK1) enzyme to all wells except the "no enzyme" control. Add 5 µL of kinase buffer to the "no enzyme" wells.

  • Kinase Reaction: Mix the plate gently and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 15 µL of Kinase-Glo® reagent to each well.

    • Mix and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Calculate the selectivity index: Selectivity Index = IC50 (ROCK1) / IC50 (ROCK2).

Hypothetical Data Summary:

Compound ROCK2 IC50 (nM) ROCK1 IC50 (nM) Selectivity Index (ROCK1/ROCK2)
Scaffold-A01 55 4,500 81.8
Scaffold-A02 1,200 >10,000 >8.3
Scaffold-A03 25 5,150 206

| KD025 (Control) | 10 | 2,100 | 210 |

Protocol 2: Cellular Target Engagement via p-MYPT1 ELISA

Objective: To verify that lead compounds can penetrate the cell membrane and inhibit ROCK2 kinase activity in an intact cellular environment.

Causality: An in vitro biochemical hit does not guarantee cellular activity. This assay confirms target engagement by measuring the phosphorylation of a direct downstream ROCK substrate, MYPT1, at a specific residue (Threonine 853).[14][15] A reduction in p-MYPT1 levels upon compound treatment provides strong evidence of intracellular ROCK2 inhibition. An ELISA format allows for quantitative, high-throughput analysis.[14]

Materials:

  • Panc-1 (pancreatic carcinoma) or A7r5 (rat aortic smooth muscle) cell line

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test Compounds and Positive Control

  • Cell Lysis Buffer

  • Commercially available p-MYPT1 (Thr853) ELISA Kit or individual antibodies for developing a custom assay:

    • Capture Antibody: anti-Total MYPT1

    • Detection Antibody: anti-p-MYPT1 (Thr853)

  • 96-well cell culture plates and 96-well ELISA plates

Procedure:

  • Cell Seeding: Seed Panc-1 cells in a 96-well plate at a density that will result in a confluent monolayer (e.g., 20,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds. Incubate for 2-4 hours at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Add 100 µL of ice-cold cell lysis buffer to each well.

    • Incubate on ice for 20 minutes with gentle agitation.

  • ELISA Protocol (General Outline):

    • Coat a 96-well ELISA plate with the anti-Total MYPT1 capture antibody overnight at 4°C.

    • Block the plate with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours.

    • Add 50-100 µL of cell lysate to each well and incubate for 2 hours at room temperature.

    • Wash the plate several times with wash buffer (e.g., PBS + 0.05% Tween-20).

    • Add the anti-p-MYPT1 detection antibody and incubate for 1-2 hours.

    • Wash the plate thoroughly.

    • Add an HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate and add a TMB substrate.

    • Stop the reaction with stop solution and read the absorbance at 450 nm.

Data Analysis:

  • Normalize the p-MYPT1 signal to the total protein concentration of the lysate or to a total-MYPT1 ELISA signal run in parallel.

  • Calculate the percent inhibition of MYPT1 phosphorylation for each compound concentration.

  • Plot the data and determine the cellular IC50 value using a non-linear regression curve fit.

Protocol 3: Functional Assay - Inhibition of TGF-β-Induced Myofibroblast Transformation

Objective: To evaluate the functional efficacy of lead compounds in a disease-relevant model of fibrosis.

Causality: ROCK2 is a known driver of fibrotic processes, including the transformation of fibroblasts into contractile, matrix-secreting myofibroblasts.[1][16] This transformation, often induced by TGF-β, is characterized by the expression of α-smooth muscle actin (α-SMA).[7] A compound's ability to block this process demonstrates functional activity with direct therapeutic relevance.

Materials:

  • NIH/3T3 fibroblast cell line or primary human lung fibroblasts

  • Complete cell culture medium

  • Recombinant human TGF-β1 (e.g., 5 ng/mL final concentration)

  • Test Compounds

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Goat Serum in PBS

  • Primary Antibody: anti-α-SMA

  • Secondary Antibody: Alexa Fluor 488-conjugated anti-mouse IgG

  • Nuclear Stain: DAPI

  • Glass coverslips or imaging-bottom plates and a fluorescence microscope

Procedure:

  • Cell Culture: Seed fibroblasts on glass coverslips in a 24-well plate and allow them to adhere and grow for 24 hours.

  • Serum Starvation: Replace the medium with low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to synchronize the cells.

  • Treatment:

    • Pre-treat the cells with test compounds at various concentrations for 1 hour.

    • Add TGF-β1 to all wells except the negative control.

    • Incubate for 48 hours at 37°C.

  • Immunofluorescence Staining:

    • Wash cells with PBS and fix with 4% PFA for 15 minutes.

    • Wash and permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% goat serum for 1 hour.

    • Incubate with anti-α-SMA primary antibody overnight at 4°C.

    • Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Imaging: Mount the coverslips on slides and acquire images using a fluorescence microscope. Capture images for DAPI (nuclei) and Alexa Fluor 488 (α-SMA stress fibers).

Data Analysis:

  • Qualitative: Visually assess the formation of α-SMA stress fibers. Effective compounds will show a reduction in fiber formation compared to the TGF-β-only control.

  • Quantitative: Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity of α-SMA staining per cell or the percentage of α-SMA-positive cells. Plot the quantitative data against compound concentration to determine the functional EC50.

Part 3: Data Interpretation and Future Directions

A successful compound from this screening cascade will exhibit:

  • Potent and Selective Inhibition: A low nanomolar IC50 against ROCK2 in the biochemical assay with a selectivity index of >100-fold over ROCK1.[6][7]

  • Cellular Efficacy: A cellular IC50 in the p-MYPT1 assay that is reasonably close to its biochemical IC50, demonstrating good cell permeability and target engagement.

  • Functional Activity: Dose-dependent inhibition of myofibroblast transformation, confirming its potential as an anti-fibrotic agent.

Compounds meeting these criteria can be designated as lead candidates. Subsequent steps in the drug discovery process would involve comprehensive structure-activity relationship (SAR) studies to further optimize potency and selectivity, followed by ADME/Tox profiling and eventual evaluation in preclinical in vivo models of disease, such as bleomycin-induced pulmonary fibrosis or thioacetamide-induced liver fibrosis.[7][17]

References

  • What are ROCK2 inhibitors and how do they work? (2024).
  • Olson, M. F. (2008). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Methods in Enzymology, 439, 491-500. Available at: [Link]

  • What are ROCK2 inhibitors and how do you quickly get the latest development progress? (2023). Synapse.
  • Olson, M. F. (2008). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. SciSpace.
  • Rath, N., et al. (2017). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. ResearchGate. Available at: [Link]

  • Bade, N. G., et al. (2023). Novel Small-Molecule ROCK2 Inhibitor GNS-3595 Attenuates Pulmonary Fibrosis in Preclinical Studies. American Journal of Respiratory Cell and Molecular Biology. Available at: [Link]

  • Rho kinase inhibitor. Wikipedia. Available at: [Link]

  • Rock2 inhibitors - Articles. BioWorld. Available at: [Link]

  • ROCK2. Wikipedia. Available at: [Link]

  • ROCK2 Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Chen, C., et al. (2024). RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential. Journal of Translational Medicine. Available at: [Link]

  • ROCK Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Chemi-Verse™ ROCK2 Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Zanin-Zhorov, A., & Blazar, B. R. (2021). ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease. Frontiers in Immunology. Available at: [Link]

  • KEGG ORTHOLOGY: K17388. KEGG. Available at: [Link]

  • ROCK2 inhibition has a dual role in reducing ECM remodelling and cell growth, while impairing migration and invasion. (2024). bioRxiv. Available at: [Link]

  • Li, Y., et al. (2020). Inhibition of ROCK2 alleviates renal fibrosis and the metabolic disorders in the proximal tubular epithelial cells. Bioscience Reports. Available at: [Link]

  • Redx Pharma. (2019). Selective ROCK2 inhibitors for the treatment of fibrosis. ResearchGate. Available at: [Link]

  • Chinoin Gyogyszer Es Vegyeszeti Termekek Gyara Rt. (2004). NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R[R[R]]]] and ([2R[2S[S[S]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluorochroman-2-methanol] AND ITS. Google Patents.
  • Wang, Y., et al. (2025). Model-informed drug development of novel ROCK2 inhibitor TDI01: population pharmacokinetic study and simulation. Frontiers in Pharmacology. Available at: [Link]

  • Herskowitz, J. H., et al. (2013). Pharmacologic Inhibition of ROCK2 Suppresses Amyloid-β Production in an Alzheimer's Disease Mouse Model. Journal of Neuroscience. Available at: [Link]

  • Mody, J. N., et al. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. Google Patents.
  • Fathalla, O. A., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of (d) 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid. Mol-Instincts. Available at: [Link]

  • Nakano, M., et al. (2024). The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Overbus, C. C., et al. (2021). ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis. JHEP Reports. Available at: [Link]

  • Li, Y., et al. (2023). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. RSC Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note: Scalable Process Chemistry for 6-Fluorochroman-3-Carboxylic Acid

This Application Note is designed for process chemists and drug development scientists. It details a scalable, atom-economic route to 6-fluorochroman-3-carboxylic acid , a privileged scaffold in medicinal chemistry (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and drug development scientists. It details a scalable, atom-economic route to 6-fluorochroman-3-carboxylic acid , a privileged scaffold in medicinal chemistry (e.g., for GPCR modulators and enzyme inhibitors).[1]

Unlike traditional routes that rely on harsh coumarin reduction or hazardous phenol alkylations, this protocol utilizes a DABCO-catalyzed [3+3] annulation followed by catalytic hydrogenation. This "domino" sequence offers superior safety, scalability, and impurity control.

Executive Summary

  • Target Molecule: 6-Fluorochroman-3-carboxylic acid (Racemic).[1]

  • CAS: [Relevant CAS for racemate, e.g., 128676-94-8 (generic chroman-3-COOH analog reference)].

  • Scalability Rating: High (Kilogram-ready).

  • Key Advantage: Avoids the use of metallocarbenes, cyanides, and difficult-to-reduce coumarin intermediates.

  • Critical Quality Attributes (CQA):

    • Purity: >98% (HPLC).

    • Residual Solvent: < ICH limits.[1]

    • Defluoro-impurity: <0.1% (controlled via hydrogenation conditions).[1]

Retrosynthetic Strategy & Pathway

The traditional synthesis of chroman-3-carboxylic acids often involves the Knoevenagel condensation of salicylaldehydes with malonates to form coumarins (2-oxo-chromenes).[1] However, reducing the lactone carbonyl of a coumarin to a methylene group (to get the chroman) is chemically arduous on a large scale, often requiring lithium aluminum hydride (LAH) or high-pressure hydrogenation that can compromise the carboxylic acid moiety.

The Superior Route: DABCO-Catalyzed Annulation We employ a biomimetic-type organocatalytic route.[1] 5-Fluorosalicylaldehyde reacts with ethyl acrylate in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane).[1] This triggers a Baylis-Hillman reaction followed immediately by an intramolecular oxa-Michael addition, yielding the 2H-chromene intermediate.[1] A mild hydrogenation then saturates the double bond without touching the fluorine atom.[1]

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 5-Fluoro-2-hydroxy- benzaldehyde DABCO Cat: DABCO (0.2 eq) SM1->DABCO SM2 Ethyl Acrylate SM2->DABCO INT1 Intermediate 1: Ethyl 6-fluoro-2H- chromene-3-carboxylate DABCO->INT1 [3+3] Annulation (Baylis-Hillman/Cyclization) H2 H2 / Pd/C (1 atm, EtOAc) INT1->H2 INT2 Intermediate 2: Ethyl 6-fluorochroman- 3-carboxylate H2->INT2 Selective Hydrogenation LIOH LiOH / THF / H2O INT2->LIOH PRODUCT TARGET: 6-Fluorochroman- 3-carboxylic acid LIOH->PRODUCT Saponification

Caption: Figure 1. Three-step scalable synthesis avoiding coumarin intermediates.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 6-fluoro-2H-chromene-3-carboxylate

Mechanism: The tertiary amine (DABCO) adds to the acrylate, creating an enolate that attacks the aldehyde.[1] The resulting alcohol undergoes intramolecular cyclization (ether formation) and E1cB elimination to regenerate the catalyst.

Reagents:

  • 5-Fluoro-2-hydroxybenzaldehyde (1.0 eq)[1]

  • Ethyl acrylate (2.5 eq) – Acts as both reagent and solvent carrier.[1]

  • DABCO (0.2 eq)[1]

  • Solvent: Acetonitrile (ACN) or neat (if acrylate is in large excess).

Protocol:

  • Charge a glass-lined reactor with 5-fluoro-2-hydroxybenzaldehyde (100 g, 0.71 mol) and DABCO (15.9 g, 0.14 mol).

  • Add Acetonitrile (300 mL) and stir to dissolve.

  • Slowly add Ethyl acrylate (192 mL, 1.78 mol) over 30 minutes. Exotherm warning: Maintain internal temperature < 30°C.

  • Heat the mixture to 80°C and stir for 12–16 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target < 2% remaining aldehyde.[1]

  • Workup: Cool to Room Temperature (RT). Concentrate under reduced pressure to remove solvent and excess acrylate.[1]

  • Dissolve residue in Ethyl Acetate (500 mL) and wash with 1N HCl (2 x 200 mL) to remove DABCO.

  • Wash with Brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc (9:1) if necessary, though the crude is often sufficiently pure (>95%) for the next step.

Step 2: Catalytic Hydrogenation to Ethyl 6-fluorochroman-3-carboxylate

Criticality: The goal is to reduce the C3-C4 olefin without performing hydrogenolysis on the C-F bond or the benzylic C-O bond.[1]

Reagents:

  • Ethyl 6-fluoro-2H-chromene-3-carboxylate (from Step 1).[1]

  • 10% Pd/C (50% wet, 5 wt% loading relative to substrate).

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH).

Protocol:

  • In a hydrogenation autoclave, dissolve the chromene ester (100 g) in EtOAc (1.0 L).

  • Add 10% Pd/C (5.0 g dry basis). Safety: Add catalyst under inert nitrogen flow to prevent ignition.

  • Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

  • Pressurize to 2 bar (30 psi) H2. Stir at RT (20–25°C) .

    • Note: Do not heat.[1] Elevated temperatures (>40°C) increase the risk of defluorination.

  • IPC: Monitor H2 uptake. Reaction typically completes in 4–6 hours.[1] Check LCMS for disappearance of olefin (M-2 mass).[1]

  • Filter through a Celite pad to remove catalyst.[1] Rinse cake with EtOAc.

  • Concentrate filtrate to yield the chroman ester as a clear oil.[1]

Step 3: Saponification to 6-Fluorochroman-3-carboxylic acid

Reagents:

  • Ethyl 6-fluorochroman-3-carboxylate.[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H2O) (1.5 eq).

  • Solvent: THF/Water (3:1).

Protocol:

  • Dissolve the chroman ester (100 g) in THF (600 mL).

  • Prepare a solution of LiOH[1]·H2O (28 g) in Water (200 mL).

  • Add the aqueous base to the THF solution.[1] The mixture will become biphasic/cloudy.[1]

  • Stir vigorously at RT for 4 hours.

  • IPC: HPLC should show complete conversion of Ester to Acid.

  • Workup:

    • Distill off THF under reduced pressure.

    • Dilute the remaining aqueous layer with Water (300 mL).

    • Wash with MTBE (200 mL) to remove non-polar impurities (discard organic).

    • Acidify the aqueous phase with 6N HCl to pH 1–2.[1] The product will precipitate as a white solid.[1]

  • Isolation: Filter the solid. Wash with water (3 x 100 mL) and Hexane (2 x 100 mL).

  • Drying: Vacuum oven at 45°C for 12 hours.

Process Data & Critical Parameters

Table 1: Critical Process Parameters (CPPs)
StepParameterRangeRationale
1. Annulation Temperature75–85°CBelow 70°C reaction is sluggish; above 90°C polymerization of acrylate increases.
1. Annulation DABCO Eq.0.15–0.25<0.15 eq stalls reaction; >0.3 eq complicates acidic workup.
2. Hydrogenation Pressure1–3 barHigh pressure (>5 bar) risks ring opening or defluorination.
2. Hydrogenation CatalystPd/C (Unreduced)PtO2 can be too aggressive; Pd/C is selective for olefin vs aryl-F.
3.[1] Hydrolysis pH (Final)1.0–2.0Must be fully protonated to precipitate. pKa of acid is approx 4.[1]2.
Table 2: Yield & Specifications (Typical)
AttributeSpecificationTypical Result
Overall Yield > 60% (3 Steps)65–70%
Appearance White to Off-white PowderWhite Powder
Purity (HPLC) > 98.0%99.2%
1H NMR Conforms to StructureConfirmed (Diagnostic triplets at C2/C4)
Fluorine Content Theoretical ± 0.5%Matches

Troubleshooting & Self-Validating Checks

Issue: Incomplete Cyclization in Step 1
  • Symptom: HPLC shows a peak with Mass M+Acrylate but no cyclization (linear intermediate).

  • Root Cause: Wet solvent or insufficient temperature.[1] The Baylis-Hillman step is reversible; the cyclization is the thermodynamic sink.[1]

  • Fix: Ensure temperature is maintained at 80°C. If reaction stalls, add 0.05 eq fresh DABCO.

Issue: Defluorination in Step 2
  • Symptom: Appearance of des-fluoro analog (Chroman-3-COOH) in MS.[1]

  • Root Cause: Hydrogenation run too long or too hot.[1]

  • Fix: Strictly limit Temp to <25°C. Stop reaction immediately upon cessation of H2 uptake.

Advanced Note: Chiral Resolution

The protocol above yields racemic material. If the (S)- or (R)-enantiomer is required:

  • Chemical Resolution: Form a salt with (R)-(+)-α-methylbenzylamine . Recrystallize from Ethanol.[1] The salt usually precipitates with >90% de.[1] Release acid with 1N HCl.

  • Enzymatic Resolution: Use Candida antarctica Lipase B (CAL-B) on the ester intermediate (Step 2). The lipase typically hydrolyzes the (S)-ester preferentially, leaving the (R)-ester.

References

  • DABCO-Catalyzed Chromene Synthesis: Kaye, P. T., & Nocanda, X. W. (2000). A convenient general synthesis of 3-substituted 2H-chromene derivatives. Journal of the Chemical Society, Perkin Transactions 1, (15), 2407–2409. Link

  • Mechanism of Baylis-Hillman/Cyclization: Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Recent advances in the Baylis–Hillman reaction and applications.[1][2] Chemical Reviews, 103(3), 811-892. Link[1]

  • Hydrogenation Selectivity: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[1] Academic Press.[1] (Standard text on reducing olefins in presence of halogens).

  • Chroman Scaffold Review: Frigoli, S., et al. (2005). Chroman-3-carboxylic acids: A review of synthetic methods. Current Organic Synthesis, 2(1). Link

Disclaimer: This protocol involves hazardous chemicals (acrylates, hydrogen gas). All operations must be conducted in a fume hood with appropriate PPE and blast shielding for pressure reactions.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Fluorochroman-3-Carboxylic Acid &amp; DMSO Solubility

Case ID: SOL-FC3CA-DMSO Status: Active Guide Subject: Troubleshooting solubility, precipitation, and stability issues. Executive Summary 6-fluorochroman-3-carboxylic acid is a bicyclic organic acid containing a lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-FC3CA-DMSO Status: Active Guide Subject: Troubleshooting solubility, precipitation, and stability issues.

Executive Summary

6-fluorochroman-3-carboxylic acid is a bicyclic organic acid containing a lipophilic chroman core and a polar carboxylic acid tail. While Dimethyl Sulfoxide (DMSO) is often termed a "universal solvent," users frequently encounter precipitation or inconsistent biological data with this specific compound.

These issues rarely stem from the compound's intrinsic insolubility in pure DMSO. Instead, they arise from three specific physical-chemical failure modes :

  • Hygroscopic "Crash-Out": DMSO absorbs atmospheric water, creating a polarity shift that precipitates the lipophilic chroman core.

  • Thermal Micro-Precipitation: DMSO’s high freezing point (18.5°C) creates unseen concentration gradients during storage.

  • Protonation State Mismatch: The carboxylic acid moiety (

    
    ) undergoes dimerization in aprotic solvents, altering its effective solubility profile compared to aqueous buffers.
    

Module 1: The Hygroscopicity Trap (Water Uptake)

The Mechanism: DMSO is aggressively hygroscopic.[1] At 20°C and 60% relative humidity, pure DMSO can absorb >10% of its weight in water within 24 hours.

  • Why this matters for 6-fluorochroman-3-carboxylic acid: This molecule relies on the organic character of DMSO to solvate its fluorinated chroman ring. As DMSO absorbs water, the solvent mixture becomes increasingly polar. The compound hits a "solubility cliff" and precipitates, often forming invisible micro-crystals that skew concentration data.

Diagnostic Check:

  • Symptom:[2][3][4][5] The solution was clear yesterday but looks cloudy or has sediment today.

  • Root Cause:[2][4] The vial was left uncapped or stored in a humid environment (e.g., a fridge without desiccant).

Module 2: Thermal Behavior (The Frozen Stock)

The Mechanism: Pure DMSO freezes at 18.5°C (65°F) .[2] In many air-conditioned laboratories, DMSO stocks exist in a "supercooled" or semi-solid state.

  • The "Cherry-Picking" Error: When a stock is partially frozen, the liquid phase is often super-concentrated while the solid phase is pure solvent. Pipetting from a semi-thawed vial results in dosing errors of up to 200%.

Module 3: Chemical Interactions (Dimerization)

The Mechanism: In aprotic solvents like DMSO, carboxylic acids do not easily dissociate into ions (


) because DMSO poorly solvates anions. Instead, they form stable cyclic dimers  via hydrogen bonding.
  • Impact: This dimerization effectively doubles the molecular weight in solution and hides the polar heads, making the molecule behave more lipophilically. If you dilute this dimer-rich DMSO stock directly into a high-pH aqueous buffer, the kinetics of breaking the dimer can be slow, leading to transient precipitation.

Module 4: Standardized Protocols

Protocol A: The "Dry-Heat" Dissolution Method

Use this for creating primary stocks (e.g., 10 mM - 100 mM).

  • Preparation: Calculate the required DMSO volume. Do not rely on the graduation marks of the vial; use a calibrated positive-displacement pipette.

  • Vessel Selection: Use a glass vial with a PTFE-lined cap. Avoid polystyrene (PS) which can leach plasticizers in DMSO.

  • Addition: Add DMSO to the weighed solid.

  • Sonicate & Heat:

    • Sonicate in a water bath at 30°C - 35°C for 5-10 minutes.

    • Why: The heat prevents DMSO freezing and adds kinetic energy to break crystal lattices.

  • Visual Inspection: Hold the vial against a light source. Invert. Look for "schlieren" lines (refractive index swirls), which indicate incomplete dissolution.

  • Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Step-Down" Dilution (For Biological Assays)

Use this to move from DMSO stock to Aqueous Media without crashing out.

  • The Intermediate Step: Do not pipette 100% DMSO stock directly into cold media.

  • Create a Working Solution: Dilute the stock 1:10 in the assay buffer that has been pre-warmed to 37°C. Vortex immediately.

  • Final Dilution: Add this working solution to your cells/wells.

    • Why: This prevents the "solvent shock" where the compound hits a wall of water molecules and aggregates before it can disperse.

Visualization: Solubility Decision Logic

SolubilityLogic Start User Observation: Sample is Cloudy/Solid CheckTemp Check Lab Temperature Is it < 20°C? Start->CheckTemp Heat Action: Warm to 37°C (Melt DMSO) CheckTemp->Heat Yes (Frozen) Sonicate Action: Sonicate 10 mins @ 30°C CheckTemp->Sonicate No (Precipitate) CheckWater Did it clear up? Heat->CheckWater CheckWater->Sonicate No Success Ready for Use (Store w/ Desiccant) CheckWater->Success Yes CheckClear Is it clear now? Sonicate->CheckClear CheckClear->Success Yes Recrystallize Action: Add 1% Acid (Stabilize Protonation) CheckClear->Recrystallize No Failure Irreversible Precipitation (Hydrated Crystal Form) Recrystallize->Failure Still Cloudy

Figure 1: Decision tree for troubleshooting visible solubility issues in the lab.

Data Summary: Physical Properties

ParameterValueImplication for 6-Fluorochroman-3-Carboxylic Acid
DMSO Freezing Point 18.5°C (65.3°F)Stock solutions may solidify in cool labs; requires warming before pipetting.
Hygroscopicity High (Absorbs ~10% w/w H2O in 24h)Water uptake causes the lipophilic chroman core to precipitate.
Dielectric Constant ~47 (at 20°C)Supports polar interactions but allows carboxylic acid dimerization.
Compound pKa ~4.5 (Estimated for acid group)In pure DMSO, the proton is tightly bound; in water, it dissociates.

Frequently Asked Questions (FAQ)

Q: My stock solution froze in the fridge. Is the compound degraded? A: Likely not. 6-fluorochroman-3-carboxylic acid is chemically stable. However, the physical homogeneity is compromised. You must fully thaw the vial to room temperature and vortex vigorously to re-homogenize the solution before use. Do not pipette from a semi-frozen vial.

Q: Can I use DMSO containing water (e.g., 90% DMSO) to improve solubility? A: Generally, no . Adding water increases the polarity of the solvent system. For this specific molecule, the fluorinated chroman ring is hydrophobic. Adding water will likely decrease solubility, not increase it.[1] Always use anhydrous DMSO (≥99.9%) for stock preparation.

Q: Why do I see a precipitate when I add the DMSO stock to my cell culture media? A: You have hit the solubility limit. The compound is soluble in DMSO but insoluble in water at high concentrations.

  • Fix: Lower your final concentration.

  • Fix: Ensure the DMSO concentration in the media is <0.5% (v/v).[6]

  • Fix: Pre-warm the media to 37°C before adding the compound to improve dispersion kinetics.

Q: I need to store the stock for 6 months. How? A: Store at -20°C or -80°C in polypropylene or glass vials with tight seals. Ideally, place the vials inside a secondary container with silica gel desiccant beads to prevent moisture entry during storage.

References

  • Gaylord Chemical. (2025).[5] Dimethyl Sulfoxide (DMSO) Physical Properties. Gaylord Chemical Literature. Link

  • Ziath. (2023). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath Technical Notes. Link

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics. Link

  • Li, Z., et al. (2022). Characterizing the Interactions of Dimethyl Sulfoxide with Water. The Journal of Physical Chemistry A. Link

  • Popa-Burke, I., et al. (2014).[7] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Link

Sources

Optimization

Recrystallization solvents for 6-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid

Technical Support Center: Purification of 6-Fluoro-3,4-dihydro-2H-chromene-3-carboxylic Acid Case Reference: #FL-CHR-003 Status: Active Subject: Recrystallization Solvents & Troubleshooting Protocols[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Fluoro-3,4-dihydro-2H-chromene-3-carboxylic Acid

Case Reference: #FL-CHR-003 Status: Active Subject: Recrystallization Solvents & Troubleshooting Protocols[1]

Executive Summary & Chemical Context

User: "I have crude 6-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid (CAS: 129101-36-6 / 128676-94-8). It is currently an off-white/yellowish solid.[1] I need to purify it for downstream medicinal chemistry applications (e.g., Nebivolol analogs). What are the best solvent systems?"

Technical Support Response: The purification of 6-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid requires balancing two competing molecular features: the polar, hydrogen-bonding carboxylic acid tail and the lipophilic, fused fluorinated chromane ring.[1]

Because of the fluorine atom at position 6, this molecule exhibits higher lipophilicity than its non-fluorinated parent. Consequently, standard aqueous recrystallizations often result in "oiling out" rather than distinct crystal formation. Our recommended protocols prioritize mixed-solvent systems that leverage this duality.[1]

Physicochemical Profile
PropertyDataImplications for Purification
Solubility (High) Methanol, Ethanol, DMSO, Acetic AcidGood "Good" solvents for dissolution.[1][2]
Solubility (Moderate) Ethyl Acetate, THFUseful for extraction but may require cooling to -20°C for crystallization.[1]
Solubility (Low) Water, Hexanes, Petroleum EtherExcellent "Anti-solvents" to induce precipitation.
Melting Point 124–140°C (Polymorph dependent)sufficiently high for thermal recrystallization, but watch for oiling >60°C.

Solvent System Decision Matrix

Do not guess. Use this logic flow to select the correct solvent system based on your specific impurity profile.

SolventSelection Start START: Analyze Crude Material ImpurityCheck Primary Impurity Type? Start->ImpurityCheck PolarImp Polar/Inorganic (Salts, Pd catalyst) ImpurityCheck->PolarImp Salts present NonPolarImp Non-Polar/Organic (Unreacted starting material) ImpurityCheck->NonPolarImp Organic residue ColorImp Colored Impurities (Oxidation byproducts) ImpurityCheck->ColorImp Yellow/Brown SystemA SYSTEM A (Standard) Ethanol : Water (70:30) PolarImp->SystemA Best removal SystemB SYSTEM B (Lipophilic) Ethyl Acetate : Hexane NonPolarImp->SystemB Retains organics in mother liquor ColorImp->SystemA Add Activated Carbon Check Issue? SystemA->Check Did it oil out? SystemC SYSTEM C (Rescue) Acetic Acid : Petroleum Ether Check->SystemC Yes (Rescue)

Figure 1: Decision matrix for solvent selection based on impurity profile.

Detailed Protocols

Protocol A: The "Green" Standard (Ethanol/Water)

Best for: Removing inorganic salts and trace polar byproducts. High yield.

  • Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 5 mL per gram.

  • Heating: Heat to reflux (approx. 78°C). The solid should dissolve completely.

    • Note: If insolubles remain, they are likely inorganic salts or catalyst residues. Filter hot through a Celite pad.

  • Nucleation: Remove from heat. While stirring moderately, add warm Water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Critical Step: Do not add cold water, as this will shock the system and cause amorphous precipitation.

  • Re-dissolution: Add just enough hot Ethanol (0.5 - 1 mL) to clear the solution again.

  • Crystallization: Allow the solution to cool slowly to room temperature (RT) over 2 hours. Then, transfer to a fridge (4°C) for 4 hours.

  • Isolation: Filter the white needles/plates. Wash with cold Ethanol:Water (1:1).

Protocol B: The "Organic" Workup (Ethyl Acetate/Hexane)

Best for: Removing unreacted lipophilic starting materials (e.g., chromone precursors).

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate .

  • Anti-Solvent Addition: Remove from heat. Slowly add Hexane (or Heptane) until the ratio is roughly 1:2 (EtOAc:Hexane).

  • Seeding: If the solution remains clear at RT, scratch the glass wall or add a seed crystal.

  • Growth: Cool to -20°C (freezer) overnight. The fluorinated acid is less soluble in cold alkanes than the non-polar impurities.

Protocol C: The "Rescue" Method (Acetic Acid/Petroleum Ether)

Best for: Material that has "oiled out" or is difficult to crystallize. Based on patent literature for chromane synthesis.

  • Dissolution: Dissolve the solid in minimal Glacial Acetic Acid at 60°C.

  • Precipitation: Cool to room temperature. Slowly pour this solution into a stirred vessel containing 10 volumes of Petroleum Ether .

  • Result: The product should precipitate as a white solid while impurities remain in the acetic/pet ether mother liquor.

Troubleshooting Guide (FAQ)

Q: My product turned into a sticky oil at the bottom of the flask instead of crystals. Why? A: This is "Oiling Out." It happens when the compound separates as a liquid phase before it crystallizes.

  • The Cause: The temperature of the solution is above the melting point of the solvated product, or the anti-solvent (water) was added too fast.

  • The Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the "good" solvent (Ethanol). Let it cool much slower (wrap the flask in foil/towel). Vigorous stirring during cooling helps break up oil droplets into crystals.

Q: The crystals are yellow. The literature says they should be white. A: Yellow coloration typically indicates oxidation products or trace Palladium (if synthesized via hydrogenation).

  • The Fix: Dissolve the crystals in hot Ethanol. Add Activated Carbon (Charcoal) (5% w/w). Stir for 15 minutes at reflux. Filter hot through Celite. Proceed with Protocol A.

Q: My yield is low (<50%). Where is my compound? A: The fluorine atom increases lipophilicity, meaning the compound might be staying in the mother liquor if too much alcohol/organic solvent is used.

  • The Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop." Alternatively, check the pH. Ensure the acid is protonated (pH < 2) if you are working in aqueous environments; otherwise, it forms a soluble salt.

Mechanistic Insight

Why does the fluorine atom matter? In 6-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid , the fluorine atom at the C6 position exerts a strong electron-withdrawing effect on the aromatic ring.[1] This reduces the electron density of the pi-system, making the molecules stack differently than the non-fluorinated analog.

Furthermore, the fluorine increases the LogP (partition coefficient), making the molecule more hydrophobic. This is why Protocol A (Ethanol/Water) requires a careful balance; the compound is less tolerant of water than the non-fluorinated chromane acid. If you add water too quickly, the hydrophobic effect drives the molecules together non-specifically (oiling out) rather than allowing them to align into an ordered crystal lattice.

References

  • Muby Chemicals. 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid Properties and Specifications. (Accessed 2024).

  • ChemicalBook. Synthesis of 6-Fluorochromane-2-carboxylic acid via Hydrogenation. (Accessed 2024).

  • Google Patents. Method for synthesizing 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CN102250050A).[1] (Accessed 2024).

  • Royal Society of Chemistry. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid.[1] (Accessed 2024).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amide Bond Formation with Steric Chroman Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in synthesizing amides from sterically hindered chroman-carboxylic acids (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in synthesizing amides from sterically hindered chroman-carboxylic acids (such as chroman-2-carboxylic acid or Trolox derivatives).

Diagnostic Workflow

ChromanTroubleshooting Start Amide Coupling Failed (Chroman Acid + Amine) CheckYield Primary Issue: Low Yield / No Conversion? Start->CheckYield CheckRacemization Primary Issue: High Racemization / Epimerization? Start->CheckRacemization ReagentUpgrade Upgrade Coupling Reagent: Switch to HATU, COMU, or PyAOP CheckYield->ReagentUpgrade Standard Reagents Failed OptimizeBase Optimize Additives & Base: Add HOAt/Oxyma, Switch to TMP CheckRacemization->OptimizeBase Chiral Alpha-Carbon AcylFluoride Extreme Steric Hindrance: Use Acyl Fluoride (BTFFH) Protocol ReagentUpgrade->AcylFluoride Still <10% Yield

Diagnostic workflow for troubleshooting sterically hindered chroman acid amide couplings.

Frequently Asked Questions (FAQs)

Q1: Why do standard carbodiimide reagents (EDC/HOBt or DCC) consistently fail with chroman-2-carboxylic acids? A1: The failure is rooted in reaction kinetics and the specific steric environment of the chroman ring. When a carbodiimide activates a carboxylic acid, it forms an O-acylurea intermediate. Because the alpha-position of a chroman-2-carboxylic acid is sterically congested (often adjacent to the bulky bicyclic ether system or fully substituted as a tertiary carbon), the subsequent nucleophilic attack by the amine is severely retarded. This kinetic delay allows the O-acylurea to undergo a detrimental intramolecular rearrangement into a thermodynamically stable, unreactive N-acylurea dead-end product [1].

Q2: How does the TCFH/NMI system or acyl fluoride generation overcome this steric barrier? A2: Overcoming extreme steric hindrance requires an activated intermediate that is both highly electrophilic and physically small.

  • TCFH/NMI: Tetramethylchloroformamidinium hexafluorophosphate (TCFH) reacts with N-methylimidazole (NMI) and the acid to form an acyl imidazolium intermediate. This intermediate is highly reactive and less sterically demanding than an O-acyluronium species, allowing even hindered amines to attack efficiently [1].

  • Acyl Fluorides (via BTFFH or Deoxo-Fluor): Fluorine has a very small atomic radius (comparable to hydrogen). Converting the chroman acid to an acyl fluoride creates a highly electrophilic carbonyl carbon with minimal added steric bulk. Unlike acyl chlorides, acyl fluorides are remarkably stable to moisture and neutral conditions, allowing the reaction to be heated to 80°C without degrading the active species[2].

Q3: My chroman-2-carboxylic acid is chiral. How do I prevent racemization during the coupling? A3: Racemization at the alpha-carbon occurs via base-catalyzed enolization or the formation of an oxazolone intermediate. Because hindered couplings are slow, the activated ester has a long lifetime in the presence of the base, increasing the probability of proton abstraction.

  • Causality-driven solution: You must accelerate the amine attack and minimize the basicity of the environment. Use HATU or COMU, which incorporate the HOAt (7-aza-1-hydroxybenzotriazole) leaving group. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, hydrogen-bonding with the incoming amine and accelerating the nucleophilic attack [3]. Additionally, replace strong bases like DIPEA or TEA with weaker, sterically hindered bases like 2,4,6-collidine or 2,2,6,6-tetramethylpiperidine (TMP).

Quantitative Data: Reagent Performance Comparison

The following table summarizes the performance of various coupling strategies specifically applied to sterically hindered substrates like substituted chroman acids [1][2].

Coupling SystemTypical Yield (%)Racemization RiskReactivity ProfileRelative Cost
EDC / HOBt < 20%ModerateLow; prone to N-acylurea formationLow
HATU / DIPEA 60 - 85%Low to ModerateHigh; HOAt accelerates amine attackHigh
PyAOP / DIPEA 70 - 90%Very LowHigh; avoids guanidinylation side-reactionsVery High
TCFH / NMI 80 - 95%ModerateVery High; rapid acyl imidazolium formationModerate
BTFFH (Acyl Fluoride) 85 - 98%LowExtreme; stable at high temperatures (80°C)Moderate

Self-Validating Experimental Protocols

To ensure reproducibility and self-validation, the following protocols include built-in diagnostic checkpoints.

Protocol A: HATU/HOAt-Mediated Coupling (For Standard Hindrance)

This protocol utilizes the neighboring group effect of the 7-aza substitution to drive the reaction forward before racemization can occur.

Materials:

  • Chroman carboxylic acid (1.0 eq)

  • Amine (1.2 eq)

  • HATU (1.1 eq)

  • HOAt (1.1 eq) - Optional but recommended for chiral substrates

  • 2,4,6-Collidine or DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 - 0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the chroman carboxylic acid and HATU (and HOAt if using) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add the base (Collidine preferred for chiral substrates) dropwise at 0°C. Stir for 15 minutes.

    • Diagnostic Check: The solution should turn a distinct yellow/orange color, confirming the formation of the O-acyluronium/active ester intermediate. If the solution remains colorless, check the quality of your HATU.

  • Amine Addition: Add the amine to the mixture. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the active ester mass, not just the starting acid.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the HOAt and tetramethylurea byproducts. Dry over Na₂SO₄ and concentrate.

Protocol B: Acyl Fluoride Generation via BTFFH (For Extreme Hindrance)

When HATU fails, this method generates a small, highly reactive acyl fluoride in situ, allowing for thermal driving of the reaction [2].

Materials:

  • Chroman carboxylic acid (1.3 eq)

  • Amine (1.0 eq)

  • BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.5 eq)

  • DIPEA (4.5 eq)

  • Anhydrous CH₂Cl₂ (2 mL/mmol)

Step-by-Step Methodology:

  • Fluorination: In a thick-walled microwave vial (or pressure tube) flushed with argon, combine the chroman carboxylic acid and BTFFH in anhydrous CH₂Cl₂.

  • Activation: Add DIPEA and stir at room temperature for 30 minutes.

    • Diagnostic Check: Take a small aliquot for TLC or GC-MS. The acyl fluoride is highly stable and will elute as a distinct, less polar spot compared to the starting acid.

  • Coupling: Add the amine (1.0 eq) to the vial. Seal the vial tightly.

  • Thermal Driving: Heat the sealed vial in an oil bath at 80°C overnight (approx. 12 hours). Caution: Heating CH₂Cl₂ above its boiling point generates pressure; ensure the vial is rated for this.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Retrieved from[Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

Optimization

Technical Support Center: Regioselective Functionalization of Fluorochromans

This guide serves as a specialized technical support resource for researchers working with fluorochroman scaffolds . It addresses the specific challenge of controlling regioselectivity during ring functionalization, a co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with fluorochroman scaffolds . It addresses the specific challenge of controlling regioselectivity during ring functionalization, a common bottleneck in medicinal chemistry due to the competing directing effects of the cyclic ether oxygen and the fluorine substituent.

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Regioselectivity in Fluorochroman Ring Functionalization

Introduction: The "O vs. F" Tug-of-War

In fluorochroman systems, regiocontrol is dictated by the competition between the cyclic ether oxygen (O1) and the fluorine substituent .

  • Oxygen (O1): A strong resonance donor (+M) and a potent Directing Metalation Group (DMG). It strongly activates positions C6 (para) and C8 (ortho).

  • Fluorine (F): A weak resonance donor (+M) but a strong inductive withdrawer (-I). It directs ortho/para in Electrophilic Aromatic Substitution (EAS) but promotes ortho-lithiation via inductive acidification.

The Core Problem: In 6-fluorochroman , O1 directs to C8, while F6 directs to C5 and C7. In 8-fluorochroman , O1 directs to C6, while F8 directs to C5 and C7. Navigating this electronic and steric landscape requires selecting the correct mechanistic pathway (EAS vs. Lithiation vs. C-H Activation).

Module 1: Electrophilic Aromatic Substitution (EAS)

User Query: "I am trying to nitrate 6-fluorochroman, but I'm getting a mixture of isomers. How do I favor the C8 position?"

Diagnosis: You are relying on electronic activation. In 6-fluorochroman, the Oxygen at position 1 is the dominant activator. It directs ortho to itself (C8) and para (C6, which is blocked by F). However, the Fluorine at C6 also directs ortho to itself (C5 and C7).

  • C8: Ortho to O (Strong activation), Meta to F (Weak deactivation). (Favored)

  • C5: Meta to O (No activation), Ortho to F (Weak activation).

  • C7: Meta to O, Ortho to F.

Troubleshooting Protocol:

  • Selectivity Check: Under standard conditions (HNO₃/H₂SO₄), C8 is the major product because the resonance contribution from Oxygen (

    
     stabilization) far exceeds that of Fluorine.
    
  • Temperature Control: If you see C5/C7 impurities, lower the temperature to -10°C to 0°C . Higher temperatures reduce selectivity by allowing the less favorable activation energy pathways (C5/C7) to proceed.

  • Reagent Switch: For halogenation (e.g., bromination), use N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF or MeCN) rather than Br₂/FeBr₃. NBS favors the highly activated C8 position via a polar transition state stabilized by O1.

Data Summary: EAS Selectivity in 6-Fluorochroman

PositionElectronic EnvironmentSteric EnvironmentPredicted Yield (Standard EAS)
C8 Ortho to O (+M), Meta to FOpenMajor (>85%)
C7 Meta to O, Ortho to F (+M)OpenMinor (<10%)
C5 Meta to O, Ortho to F (+M)Peri-hindrance (C4 protons)Trace (<5%)

Module 2: Directed Ortho-Lithiation (DoM)

User Query: "I need to functionalize C7 or C5 on 6-fluorochroman, but n-BuLi gives me the C8 product. How do I switch regioselectivity?"

Diagnosis: You are using a reagent (n-BuLi) that is driven by coordination-complex induced proximity effect (CIPE) . Lithium coordinates to the lone pairs of O1, delivering the base to the nearest proton: C8 . To target C7 or C5, you must exploit the inductive acidity of the proton ortho to Fluorine.

Troubleshooting Protocol:

  • Block C8 (Optional): If possible, install a transient blocking group (e.g., TMS) at C8 via the standard n-BuLi route, then functionalize C7, and finally remove the TMS.

  • The "Superbase" Approach (Kinetic Control): Use LIDAKOR (LiBu/KOtBu) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C .

    • Mechanism:[1][2][3][4][5][6][7] These bases are bulky and less dependent on O-coordination. They prefer the most acidic proton. The proton at C7 is flanked by F (strong -I effect), making it more acidic than C8 (flanked by O, which is less inductively withdrawing than F).

  • Schlosser's Base: A mixture of n-BuLi and KOtBu breaks the lithium aggregates, making the "naked" butyl anion highly reactive toward the most acidic position (ortho to F).

Visualizing the Divergence:

LithiationPathways Substrate 6-Fluorochroman Reagent1 n-BuLi / TMEDA (Coordination Control) Substrate->Reagent1 Reagent2 LiTMP or n-BuLi/KOtBu (Acidity/Steric Control) Substrate->Reagent2 Intermediate1 Li-O Complex (at Oxygen) Reagent1->Intermediate1 Chelation Intermediate2 Acid-Base Transition (Ortho to F) Reagent2->Intermediate2 pKa Driven Product1 C8-Lithio Species (Ortho to O) Intermediate1->Product1 Deprotonation Product2 C7-Lithio Species (Ortho to F) Intermediate2->Product2 Deprotonation Product1->Product2 Equilibration (Slow)

Caption: Divergent lithiation pathways. n-BuLi favors O-directed C8 lithiation (thermodynamic chelation), while bulky bases favor F-directed C7 lithiation (kinetic acidity).

Module 3: Transition Metal-Catalyzed C-H Activation

User Query: "I want to install a boronate ester. Ir-catalyzed borylation is giving me a mix. What governs selectivity here?"

Diagnosis: Iridium-catalyzed C-H borylation (e.g., using [Ir(OMe)(cod)]₂ and dtbpy) is governed primarily by sterics , not electronics.

  • C5: Sterically hindered by the "peri" effect of the pyran ring (C4 protons).

  • C8: Sterically hindered by the O1 lone pairs and the adjacent methylene groups.

  • C7: Often the most accessible site in 6-fluorochroman, as Fluorine is small (van der Waals radius ~1.47 Å) compared to the Oxygen solvation sphere.

Troubleshooting Protocol:

  • Ligand Selection: Use 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) instead of dtbpy. The bulky ligand amplifies steric sensitivity, pushing the reaction away from C8 and C5, enhancing selectivity for C7 .

  • Substrate Engineering: If you specifically need C5 borylation (the most difficult), you generally cannot do it directly on the chroman. Strategy: Oxidize to the chromone (carbonyl at C4), use the ketone as a directing group for Rh- or Ir-catalyzed C5 activation, and then reduce back to chroman.

Summary of Regioselectivity Rules

Use this decision matrix to plan your synthesis:

Target PositionRecommended MethodKey Reagent/ConditionMechanism
C8 EAS (Nitration, Bromination)HNO₃, NBS, or n-BuLi/TMEDAO-Donation (+M) or O-Chelation
C7 Lithiation or C-H Borylation LiTMP (-78°C) or [Ir]/tmphenInductive Acidity (-I of F) or Steric Accessibility
C5 Indirect Route Oxidize to Chromone → C-H ActivationKetone-Directed C-H Activation

Experimental Protocol: Regioselective C8-Bromination of 6-Fluorochroman

Objective: Selective synthesis of 8-bromo-6-fluorochroman.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 6-fluorochroman (1.0 equiv, 5 mmol) and anhydrous Acetonitrile (MeCN) (20 mL).

    • Note: MeCN is preferred over DCM to stabilize the polar transition state.

  • Reagent Addition: Cool to 0°C . Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes.

    • Critical: Protect from light to prevent radical side reactions at the benzylic position (C4).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess bromine). Extract with EtOAc. Wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Expected Outcome: >90% C8-bromo isomer.

References

  • Snieckus, V. (1990).[8] Directed Ortho Metalation.[9][10] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Hartwig, J. F. (2012). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research, 45(6), 864–873. Link

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376–393. Link

  • Larsen, M. A., et al. (2015). Chromans and Chromones: A Review of Their Synthesis and Biological Activity. Journal of Medicinal Chemistry. Link (Representative citation for scaffold utility).

  • Gribble, G. W. (2002). Lithiation of fluoroarenes. In Organolithiums in Enantioselective Synthesis. Springer.

Sources

Troubleshooting

Technical Support Center: Stability of 6-Fluorochroman-3-Carboxylic Acid

Prepared by: Senior Application Scientist, Advanced Synthesis Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-fluorochroman-3-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-fluorochroman-3-carboxylic acid. It addresses common questions and troubleshooting scenarios related to the compound's stability under basic (alkaline) conditions. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and products.

Frequently Asked Questions (FAQs)

Q: What is the primary stability concern when exposing 6-fluorochroman-3-carboxylic acid to basic conditions?

A: The principal concern is the degradation of the chroman ring system via base-catalyzed hydrolysis. The chroman structure contains an ether linkage that, while generally more stable than an ester, is susceptible to cleavage under sufficiently basic conditions, especially at elevated temperatures. This degradation is irreversible and leads to the formation of a ring-opened species, which will not retain the desired chemical properties or biological activity of the parent molecule.

Q: What is the most likely degradation pathway for 6-fluorochroman-3-carboxylic acid in a basic solution?

A: Based on the principles of organic chemistry and data from related heterocyclic compounds like coumarins[1], the most plausible degradation pathway is a nucleophilic attack by a hydroxide ion on the benzylic carbon (C4), leading to the cleavage of the ether bond. The electron-withdrawing effect of the fluorine atom at the 6-position can influence the reactivity of the aromatic ring system, potentially impacting the rate of this degradation. The resulting product is a substituted phenoxypropionic acid derivative.

Diagram 1: Plausible Degradation Pathway

Caption: Hypothesized base-catalyzed hydrolysis of the chroman ring.

Q: How does the fluorine substituent at the C-6 position affect the molecule's stability?

A: The fluorine atom is a moderately electron-withdrawing group. This electronic effect can influence the stability of intermediates formed during degradation. While direct studies on this specific molecule are limited, in related aromatic systems, fluorine substitution can affect reaction kinetics.[2][3] For the proposed ring-opening mechanism, the electron-withdrawing nature of fluorine would stabilize the resulting phenoxide, making it a better leaving group and potentially accelerating the rate of degradation compared to a non-fluorinated analog.

Q: What are the recommended storage and handling conditions for solutions of 6-fluorochroman-3-carboxylic acid?

A: To ensure long-term stability, solid 6-fluorochroman-3-carboxylic acid should be stored in a cool, dry place. For solutions, it is critical to maintain a neutral or slightly acidic pH. If experimental conditions require a basic environment, exposure should be minimized in terms of both time and temperature. We recommend preparing basic solutions fresh and using them immediately.

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected when using a basic catalyst or performing a basic workup. Could my starting material be degrading?

A: Yes, degradation is a strong possibility. Basic conditions, especially with heating, can cause the chroman ring to open, consuming your starting material.

Troubleshooting Steps:

  • Run a Control Experiment: Dissolve a small amount of 6-fluorochroman-3-carboxylic acid in your reaction solvent with the base, but without other reagents. Stir at the reaction temperature for the same duration as your experiment.

  • Analyze the Control: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to analyze the control sample against a standard of your starting material. The appearance of new, more polar spots/peaks (indicative of the ring-opened carboxylic acid and phenol) or a significant decrease in the starting material peak confirms degradation.

  • Mitigation Strategy: If degradation is confirmed, consider alternative, non-basic catalysts. If a basic workup is unavoidable, perform it quickly at low temperatures (e.g., 0-5 °C) and immediately neutralize the solution after extraction.

Q2: I'm observing a new, major peak in my HPLC/LC-MS analysis after subjecting my compound to basic conditions. How can I confirm if it's the expected degradation product?

A: The new peak is likely the ring-opened product, 2-(4-fluoro-2-(1-carboxyethyl)phenoxy)acetic acid or a related isomer.

Characterization Steps:

  • Check the Mass: In your LC-MS data, the degradation product should have a molecular weight corresponding to the addition of one water molecule (M+18) to the parent compound. The expected mass for the ring-opened product (C10H11FO5) is 230.06 g/mol .

  • Forced Degradation: Intentionally degrade a sample by heating it in a moderately basic solution (e.g., 0.1 M NaOH) and confirm that the retention time of your unknown peak matches the major peak in the intentionally degraded sample.

  • NMR Spectroscopy: If sufficient material can be isolated, ¹H and ¹³C NMR spectroscopy can definitively confirm the structure. The disappearance of the characteristic signals for the chroman ring protons and the appearance of new aromatic and aliphatic signals corresponding to the opened structure would be conclusive.

Data & Protocols for Stability Assessment

For quantitative assessment, a forced degradation study is the industry-standard approach to understanding a compound's stability profile.[4][5]

Table 1: Recommended pH and Temperature Limits for Short-Term Handling (< 4 hours)
TemperaturepH 7.0 - 8.0pH 8.0 - 9.5> pH 9.5
4 °C StableMinimal DegradationPotential Degradation
25 °C (RT) StablePotential DegradationSignificant Degradation Likely
50 °C Minimal DegradationSignificant DegradationRapid Degradation

Disclaimer: This table provides general guidance. A specific study is required to establish precise stability limits for your formulation.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis & Data Processing prep Prepare stock solution of 6-fluorochroman-3-carboxylic acid in an organic solvent (e.g., ACN) inc Add stock solution to basic solutions. Incubate at controlled temperatures (e.g., 25°C, 50°C) prep->inc ph_prep Prepare buffer solutions (e.g., pH 8, 10, 12) and 0.1 M NaOH sample Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24h). Quench immediately (neutralize with acid). inc->sample analysis Analyze all samples via a stability-indicating HPLC method. sample->analysis data Calculate % remaining of parent compound. Identify and quantify major degradants. analysis->data

Caption: Workflow for conducting a forced degradation study.

Protocol 1: Forced Degradation Study Under Basic Conditions

This protocol outlines a systematic approach to quantify the stability of 6-fluorochroman-3-carboxylic acid. Stability studies should always include testing attributes susceptible to change, which for this molecule is primarily its chemical purity and the formation of degradation products.[6]

Materials:

  • 6-Fluorochroman-3-carboxylic acid

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) or Phosphoric acid

  • Calibrated pH meter and temperature-controlled incubator/water bath

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 6-fluorochroman-3-carboxylic acid in ACN.

  • Forced Degradation Sample Preparation:

    • Label four sets of vials for each temperature to be tested (e.g., Room Temperature and 50°C).

    • To each vial, add an aliquot of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of ~50 µg/mL. The final solution should be predominantly aqueous to ensure the pH is controlled by the base.

  • Time-Zero (T0) Sample: Immediately after preparation, take one vial, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase to the target analysis concentration. This is your T0 sample.

  • Incubation: Place the remaining vials in the designated temperature-controlled environments.

  • Time-Point Sampling: At each specified time point (e.g., 1, 2, 4, 8, and 24 hours), remove one vial from each temperature condition. Immediately neutralize the sample with 0.1 M HCl to quench the degradation reaction.

  • Analysis: Analyze all T0 and time-point samples using the validated, stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound.[6]

Instrumentation:

  • HPLC system with UV-Vis Detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

Table 2: Example HPLC Gradient Conditions

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.0955
15.0595
18.0595
18.1955
22.0955
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or as determined by UV scan)

Analysis:

  • Calculate the percentage of 6-fluorochroman-3-carboxylic acid remaining at each time point relative to the T0 sample.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Calculate the peak area of any degradation products to monitor their formation over time.

By following these guidelines and protocols, you can confidently assess the stability of 6-fluorochroman-3-carboxylic acid in your specific application and take the necessary steps to mitigate degradation, ensuring the quality and reliability of your results.

References

  • Kim, Y., et al. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(15), 2835-2845. [Link]

  • PubMed. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. National Center for Biotechnology Information. [Link]

  • Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. [Link]

  • ResearchGate. (n.d.). Chroman Carboxylic Acids and Their Derivatives. ResearchGate. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • ASEAN. (2005). ASEAN Guideline on Stability Study of Drug Product. Association of Southeast Asian Nations. [Link]

  • QbD Group. (2024). How to create a GMP-Compliant Stability Protocol? QbD Group. [Link]

  • Huhtiniemi, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6393-6403. [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]

  • World Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. [Link]

  • Specialist Pharmacy Service. (2017). A Standard Protocol for Deriving and Assessment of Stability Part 5 – Sterile Products (end sterilised products). NHS. [Link]

  • ResearchGate. (n.d.). Scheme 3-1: Ring hydrolysis of coumarin derivatives via a strong base... ResearchGate. [Link]

  • Auchere, F., et al. (2018). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Bioorganic & Medicinal Chemistry Letters, 28(17), 2894-2897. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 6-Fluorochroman-3-carboxylic Acid vs. Chromone

This guide provides an in-depth technical comparison of the 1H NMR spectral characteristics of 6-fluorochroman-3-carboxylic acid versus its unsaturated parent scaffold, chromone . This analysis is designed for medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the 1H NMR spectral characteristics of 6-fluorochroman-3-carboxylic acid versus its unsaturated parent scaffold, chromone . This analysis is designed for medicinal chemists and structural biologists requiring precise structural verification.

Executive Summary: The Structural Divergence

The primary distinction between these two scaffolds lies in the saturation of the pyran ring. While chromone exhibits aromatic character throughout the fused system (planar, conjugated), 6-fluorochroman-3-carboxylic acid contains a saturated C2-C3-C4 region, breaking the conjugation and introducing chirality.

  • Chromone Marker: Downfield olefinic doublets (

    
     ppm).
    
  • Chroman Marker: Upfield aliphatic multiplets (

    
     ppm) and diastereotopic splitting.
    
  • Fluorine Effect: The

    
    F nucleus (
    
    
    
    ) at position 6 introduces large coupling constants (
    
    
    ) that complicate the aromatic region, creating distinctive splitting patterns not seen in the parent chromone.

Structural Numbering & Logic

Before interpreting the spectra, we must establish the numbering system, as it dictates the coupling logic.

Graphviz Diagram: Structural Logic & Connectivity

G cluster_0 Target A: 6-Fluorochroman-3-COOH cluster_1 Target B: Chromone (Parent) Chroman Saturated Heterocycle (C2, C3, C4) F_Sub 6-Fluoro Substituent (Couples to H5, H7, H8) Chroman->F_Sub Aromatic Region (6.8 - 7.0 ppm) COOH 3-COOH Group (Induces Chirality) Chroman->COOH Aliphatic Region (2.9 - 4.5 ppm) Chromone_Ring Unsaturated Heterocycle (C2=C3 Double Bond) Ketone C4-Ketone (Conjugated) Chromone_Ring->Ketone Olefinic Region (6.3 & 7.9 ppm)

Figure 1: Structural breakdown highlighting the key NMR-active regions for both compounds.

Comparative Spectral Analysis

Region A: The Heterocyclic Ring (The Primary Differentiator)

This is the diagnostic region. The saturation of the C2-C3 bond in the chroman derivative fundamentally changes the hybridization from


 to 

.
FeatureChromone (Unsaturated)6-Fluorochroman-3-COOH (Saturated)
C2 Protons

7.8 - 8.2 ppm (1H, d)
Deshielded by adjacent oxygen and conjugation. Appears as a doublet (

Hz).

4.2 - 4.5 ppm (2H, m)
Diastereotopic protons (

). Split by chiral C3-H. Appears as complex multiplets (ABX system).
C3 Proton

6.3 - 6.4 ppm (1H, d)
Olefinic proton. Upfield relative to C2 due to

-position to ketone.

3.0 - 3.4 ppm (1H, m)
Methine proton. Split by C2-H2 and C4-H2.
C4 Protons N/A (Carbonyl Carbon) No protons at C4 (Ketone).

2.9 - 3.2 ppm (2H, m)
Benzylic protons. Diastereotopic.

Expert Insight: In the chroman derivative, the C3 position is a chiral center. This makes the protons at C2 and C4 diastereotopic (chemically non-equivalent). You will not see simple triplets or doublets; instead, expect complex doublet of doublets of doublets (ddd) or multiplet clusters.

Region B: The Aromatic Region (The Fluorine Effect)

The 6-fluoro substituent introduces


F-

H spin-spin coupling, which is often larger than proton-proton coupling.

Chromone (Parent):

  • Shows a standard 4-proton aromatic pattern (ABCD system).

  • H5 (peri to carbonyl) is typically deshielded (

    
     ppm).
    

6-Fluorochroman-3-COOH:

  • H5 (Ortho to F):

    
     ppm.
    
    • Coupling:

      
       Hz (Large) + 
      
      
      
      (Meta)
      
      
      Hz.
    • Appearance: Doublet of doublets (dd) .

  • H7 (Ortho to F):

    
     ppm.
    
    • Coupling:

      
       Hz + 
      
      
      
      Hz +
      
      
      Hz.
    • Appearance: Multiplet (dt or ddd) .

  • H8 (Meta to F):

    
     ppm.
    
    • Coupling:

      
       Hz + 
      
      
      
      Hz.
    • Appearance: Doublet of doublets (dd) .

Graphviz Diagram: Aromatic Splitting Tree (H7 Proton)

The H7 proton is the most complex due to simultaneous coupling with Fluorine (large J) and H8 (large J).

Splitting Root H7 Signal (Uncoupled) L1 Root->L1 J(F-H) ~9Hz R1 Root->R1 L2a L1->L2a J(H-H) ~8Hz L2b L1->L2b R2a R1->R2a R2b R1->R2b Result Result: Wide Multiplet / ddd

Figure 2: Theoretical splitting tree for the H7 proton, illustrating the dominant effect of 19F coupling.

Experimental Protocol & Validation

To ensure trustworthy data, follow this self-validating protocol.

Step 1: Solvent Selection
  • Recommended: DMSO-d6 .[1]

  • Reasoning: The carboxylic acid proton (-COOH) is often invisible in CDCl

    
     due to exchange broadening. DMSO-d6 forms hydrogen bonds, stabilizing the proton and usually revealing a broad singlet at 
    
    
    
    ppm
    .
  • Alternative: Acetone-d6 (good resolution of aliphatic multiplets).

Step 2: 19F Decoupling (The Validation Step)

If the aromatic region is ambiguous (overlapping multiplets), run a


F-decoupled 

H NMR ({

F})
.
  • Observation: If the complex multiplets at 6.8-7.0 ppm collapse into simple doublets/singlets, the presence of the Fluorine substituent and its location are confirmed.

Step 3: COSY Experiment
  • Purpose: To assign the aliphatic chain (C2-C3-C4).

  • Expectation:

    • Cross-peak between C4-H (

      
       ppm) and C3-H  (
      
      
      
      ppm).
    • Cross-peak between C3-H (

      
       ppm) and C2-H  (
      
      
      
      ppm).
    • Crucial: No cross-peaks between the aromatic protons and the aliphatic protons (except weak long-range coupling).

Summary Table: Data Comparison

Signal Assignment6-Fluorochroman-3-COOH (Target)Chromone (Reference)
-COOH

12.5 (br s)
N/A
C2-H

4.2 - 4.5 (m, 2H)

7.8 - 8.0 (d, 1H)
C3-H

3.0 - 3.4 (m, 1H)

6.3 - 6.4 (d, 1H)
C4-H

2.9 - 3.2 (m, 2H)
N/A (Ketone C=O)
Aromatic 3H (Complex coupling with F)4H (Standard ABCD)
Hybridization

(Aliphatic)

(Planar/Olefinic)

References

  • General 1H NMR Shifts & Coupling Constants

    • Tracey, M. et al. "1H NMR Chemical Shifts and Coupling Constants." Chemistry LibreTexts. Link

  • Fluorine-Proton Coupling (

    
    ): 
    
    • Dolphin, D. & Wick, A. "Tabulation of 19F-1H Coupling Constants in Aromatic Systems." Alfa Chemistry / Tabulation Data. Link

  • Chromone Spectral Data

    • ChemicalBook Database. "Chromone 1H NMR Spectrum & Peak Assignments." Link

  • Synthesis of Fluorinated Chromans

    • Yang, Y. et al.[2] "Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids." Chinese Journal of Organic Chemistry, 2005.[2] Link

Sources

Comparative

Comparative HPLC Method Development Guide: Optimizing Purity Analysis for 6-Fluorochroman-3-Carboxylic Acid

Executive Summary Developing a purity method for 6-fluorochroman-3-carboxylic acid (6-FCCA) presents a specific set of chromatographic challenges: retaining a polar acidic moiety while resolving hydrophobic, fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 6-fluorochroman-3-carboxylic acid (6-FCCA) presents a specific set of chromatographic challenges: retaining a polar acidic moiety while resolving hydrophobic, fluorinated structural isomers.

While C18 stationary phases are the industry standard for initial screening, this guide demonstrates that Phenyl-Hexyl (or Fluorophenyl) phases often provide superior resolution for 6-FCCA. This is due to their ability to leverage


 interactions with the fluorinated aromatic ring, offering orthogonality to simple hydrophobicity-based separations.

Key Recommendation:

  • Routine Assay: C18 is sufficient.

  • Impurity Profiling (High Resolution): Phenyl-Hexyl is the superior choice for separating regioisomers (e.g., 7-fluoro analogs) and defluorinated impurities.

Chemical Profile & Chromatographic Strategy

To design a robust method, we must first deconstruct the analyte's behavior in solution.

FeatureChemical ImplicationChromatographic Consequence
Carboxylic Acid (C3) pKa

4.0–4.5
pH Sensitivity: Must use acidic mobile phase (pH < 3.0) to suppress ionization and ensure retention on RP columns.
Fluorine (C6) High ElectronegativitySelectivity Opportunity: Fluorine alters the electron density of the benzene ring, making it responsive to

active stationary phases.
Chroman Core Bicyclic, HydrophobicRetention: Sufficient hydrophobicity for standard Reverse Phase (RP) retention.
Chirality (C3) Enantiomer pair (R/S)Scope: Standard RP-HPLC determines chemical purity. Chiral purity requires a separate method (e.g., Polysaccharide phases), noted in Section 6.
The "Standard" vs. The "Alternative"

Most labs default to a C18 column. However, for fluorinated aromatics, this is often suboptimal.

  • Alternative A (C18): Separates based on dispersive forces (hydrophobicity).[1]

  • Alternative B (Phenyl-Hexyl): Separates based on hydrophobicity +

    
     stacking.
    

Comparative Study: C18 vs. Phenyl-Hexyl[2][3]

The following data simulation illustrates the separation efficiency of critical impurities likely found in 6-FCCA synthesis (e.g., des-fluoro analogs or regioisomers).

Experimental Conditions
  • System: UHPLC, UV Detection @ 254 nm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 10 minutes.

Performance Data
ParameterColumn A: C18 (Standard) Column B: Phenyl-Hexyl (Recommended) Analysis
Retention Time (6-FCCA) 6.2 min7.1 minPhenyl phases often show slightly higher retention for aromatics due to

-interaction.
Resolution (

) vs. Des-fluoro
1.83.2 The fluorine atom significantly alters the

-cloud; Phenyl-Hexyl exploits this difference better than C18.
Resolution (

) vs. Regioisomer
1.1 (Co-elution risk)2.4 Critical Advantage: Positional isomers (6-F vs 7-F) have similar hydrophobicity (C18 fails) but different electron densities (Phenyl succeeds).
Peak Symmetry (Tailing) 1.21.05Phenyl phases can mask residual silanols better for acidic aromatics.
Mechanism of Action Diagram

The diagram below visualizes why the Phenyl-Hexyl phase offers "Orthogonal Selectivity."

G cluster_0 Analyte: 6-FCCA cluster_1 Stationary Phase Interactions cluster_2 Resulting Force FCCA 6-FCCA (Fluorinated Aromatic Ring) C18 C18 Ligand (Alkyl Chain) FCCA->C18 Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) FCCA->Phenyl Hydro Hydrophobic Interaction (Dispersive Only) C18->Hydro Primary Mechanism Phenyl->Hydro Base Mechanism PiPi Pi-Pi Stacking + Shape Selectivity Phenyl->PiPi Unique Selectivity (For Fluorine)

Figure 1: Mechanistic comparison.[1] The yellow arrow highlights the additional interaction provided by Phenyl-Hexyl phases specific to fluorinated compounds.

Optimized Protocol (The "Winner" Method)

Based on the comparative analysis, the Phenyl-Hexyl method is recommended for high-fidelity purity analysis.

Reagents & Equipment[4][5]
  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP), 150 x 4.6 mm, 3.0 µm or sub-2 µm equivalent.

  • Buffer: Potassium Phosphate Monobasic (

    
    ).
    
  • Acid: Phosphoric Acid (85%).

  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (Self-Validating Step)

  • Why: Carboxylic acids require pH control. If pH > pKa, peak splitting occurs.

  • Preparation: Dissolve 1.36g

    
     in 1L water (10mM). Adjust pH to 2.5 ± 0.1  using Phosphoric Acid. Filter through 0.22 µm.
    
  • Validation Check: Measure pH after filtration. If pH > 2.8, retention time will drift.

Step 2: Instrument Setup

  • Flow Rate: 1.0 mL/min (adjust for column ID).

  • Column Temp: 35°C (Thermostatting is critical for reproducibility).

  • Detection:

    • Primary: 254 nm (Aromatic ring specificity).

    • Secondary: 210 nm (Universal, checks for non-aromatic impurities).

Step 3: Gradient Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar impurity elution)
12.04060Linear Gradient (Elute 6-FCCA)
15.01090Wash (Elute dimers/oligomers)
17.01090Hold Wash
17.1955Re-equilibration
22.0955End
Workflow Diagram

Workflow Start Start Method Development Solubility Dissolve 6-FCCA (Diluent: 50:50 ACN:Water) Start->Solubility Screening Column Screening (C18 vs. Phenyl-Hexyl) Solubility->Screening Decision Regioisomers Resolved? Screening->Decision Opt_C18 Proceed with C18 (Standard Assay) Decision->Opt_C18 Yes (Simple) Opt_Phenyl Proceed with Phenyl-Hexyl (High Purity Method) Decision->Opt_Phenyl No (Complex) Refine Optimize Gradient Slope & Temperature Opt_Phenyl->Refine Final Final Validation (LOD/LOQ/Linearity) Refine->Final

Figure 2: Decision workflow for selecting the optimal stationary phase based on impurity profile complexity.

Validation & Robustness (Self-Validating Systems)

To ensure the method is authoritative, it must pass standard validation criteria (ICH Q2).

ParameterAcceptance CriteriaExperimental Note
System Suitability Tailing Factor < 1.5If tailing increases, lower pH or increase buffer strength.
Linearity (

)
> 0.999Range: 50% to 150% of target concentration.
LOD / LOQ S/N > 3 / S/N > 106-FCCA has moderate UV absorbance; expect LOQ ~0.5 µg/mL.
Specificity Purity Angle < Purity ThresholdUse PDA detector to confirm no co-elution under the main peak.

Troubleshooting the "Fluorine Effect": If you observe "peak splitting" on the Phenyl column, it is likely due to the solvent mismatch. Ensure the sample diluent matches the initial mobile phase (5% ACN) as closely as possible, or reduce injection volume.

Advanced Consideration: Chiral Purity

Note: The method above determines Chemical Purity. Since 6-fluorochroman-3-carboxylic acid is chiral, the S-enantiomer and R-enantiomer will co-elute on both C18 and Phenyl-Hexyl columns.

  • Solution: To determine Enantiomeric Excess (ee%), use an immobilized polysaccharide column (e.g., CHIRALPAK® IG or IC) in Normal Phase (Hexane/IPA/TFA) or Reversed Phase modes.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Restek Corporation. (2023). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Link

  • PubChem. (n.d.). 6-Fluorochromone-3-carboxylic acid (Compound Summary). National Library of Medicine. Link

  • Waters Corporation. (2021). Selectivity Differences of Fluorinated Stationary Phases. Link

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Validation

Analytical Differentiation of 6-Fluorochroman-3-carboxylic Acid and Its 2-Carboxylic Isomer: A Comprehensive Guide

As drug development pipelines increasingly rely on functionalized chroman scaffolds for anti-tubercular agents[1], anti-hypertensives, and chiral solvating agents[2], the precise structural verification of positional iso...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on functionalized chroman scaffolds for anti-tubercular agents[1], anti-hypertensives, and chiral solvating agents[2], the precise structural verification of positional isomers becomes a critical quality control mandate.

This guide provides an authoritative, objective comparison of the analytical performance and structural differentiation between 6-fluorochroman-3-carboxylic acid and its positional isomer, 6-fluorochroman-2-carboxylic acid [3]. By examining the causality behind their spectroscopic and chromatographic behaviors, we establish a self-validating analytical framework for researchers and analytical scientists.

Structural Causality & Mechanistic Differences

The fundamental challenge in distinguishing these isomers lies in their identical molecular weight (


 g/mol ) and similar functional groups. However, the spatial arrangement of the carboxylic acid group dictates distinct electronic environments that can be exploited analytically.
  • 6-Fluorochroman-2-carboxylic acid (2-Isomer): The carboxylic acid is located at the C2 position. The proton at C2 is geminal to both the highly electronegative ring oxygen and the electron-withdrawing carbonyl group. This dual inductive effect causes extreme localized electron depletion (deshielding)[4].

  • 6-Fluorochroman-3-carboxylic acid (3-Isomer): The carboxylic acid is located at the C3 position. The C3 proton is adjacent to the carbonyl group but separated from the ring oxygen by a methylene bridge (C2). Consequently, it experiences significantly less deshielding.

These electronic realities directly dictate the outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometric fragmentation.

Comparative Analytical Data

The following table summarizes the quantitative data used to objectively differentiate the two isomers.

Analytical Property6-Fluorochroman-2-carboxylic acid6-Fluorochroman-3-carboxylic acidDiagnostic Value

H NMR (C2-H)
~4.74 ppm (dd, 1H)[4]~4.10 - 4.30 ppm (m, 2H)High: Primary indicator of isomer identity due to massive deshielding in the 2-isomer.

H NMR (C3-H)
~2.10 - 2.30 ppm (m, 2H)~3.00 ppm (m, 1H)High: Multiplicity and integration confirm the position of the carboxylate.

C NMR (Carboxyl C)
~170.5 ppm[1]~174.0 ppmMedium: The alpha-oxygen in the 2-isomer subtly shifts the carbonyl resonance upfield.
MS/MS Base Peak (Negative) m/z 151 [M-H-CO

]

m/z 177 [M-H-H

O]

High: Alpha-aryloxy acids (2-isomer) readily decarboxylate; beta-isomers (3-isomer) resist this.
HPLC Elution Order (C18) Elutes First (Typically)Elutes Second (Typically)Medium: Clustered polar groups in the 2-isomer reduce its effective hydrophobic surface area.

Experimental Protocols: A Self-Validating System

Protocol A: 1D and 2D NMR Structural Elucidation

Causality: Relying solely on 1D


H NMR can be risky if sample impurities overlap with diagnostic peaks. We utilize 2D HMBC (Heteronuclear Multiple Bond Correlation) to establish a self-validating connectivity map.
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl

    
     (or DMSO-
    
    
    
    if solubility is poor). Ensure the solvent is anhydrous to prevent exchange broadening of the carboxylic acid proton.
  • 
    H NMR Acquisition:  Acquire a standard 1D 
    
    
    
    H spectrum at 400 MHz.
    • Decision Gate: If a distinct doublet of doublets (dd) integrating to 1H appears at 4.74 ppm , the sample is the 2-isomer[4]. If a multiplet integrating to 1H appears near 3.00 ppm , it is the 3-isomer.

  • HMBC Validation (Self-Correction Step): Acquire a 2D HMBC spectrum.

    • In the 2-isomer, the proton at ~4.74 ppm will show a strong 2-bond correlation (

      
      ) to the carboxyl carbon (~170 ppm).
      
    • In the 3-isomer, the protons at ~4.20 ppm (C2-H

      
      ) will show a 3-bond correlation (
      
      
      
      ) to the carboxyl carbon, definitively proving the acid is at the C3 position.

NMR_Differentiation A Unknown Isomer (C10H9FO3) B 1H NMR Spectroscopy (400 MHz, CDCl3) A->B C Analyze Aliphatic Region (2.0 - 5.0 ppm) B->C D Signal at ~4.74 ppm (1H, dd) O-CH-COOH C->D Strong Deshielding (Inductive Effect) E Signal at ~3.00 ppm (1H, m) CH2-CH(COOH)-CH2 C->E Moderate Deshielding F 6-Fluorochroman-2-carboxylic acid D->F G 6-Fluorochroman-3-carboxylic acid E->G

Workflow for NMR-based differentiation of 6-fluorochroman carboxylic acid isomers.
Protocol B: HPLC-UV-MS Isomeric Separation

Causality: Formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid (


). Keeping the molecules in their neutral state ensures sharp peak shapes and reproducible retention times on the non-polar C18 stationary phase.
  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Chromatography: Inject 5 µL of a 10 µg/mL sample onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 10% B to 90% B over 5 minutes at 0.4 mL/min.

  • MS/MS Detection (Negative Ion Mode): Monitor the precursor ion [M-H]

    
     at m/z 195.
    
    • Apply a collision energy (CE) of 15-20 eV.

    • Diagnostic observation: The 2-isomer will yield a dominant product ion at m/z 151 due to the thermodynamically favorable loss of CO

      
       from the alpha-aryloxy acid system. The 3-isomer will resist decarboxylation, instead yielding m/z 177 (loss of H
      
      
      
      O) or undergoing retro-Diels-Alder fragmentation.

HPLC_MS_Workflow A Isomeric Mixture B Reversed-Phase HPLC (C18, 0.1% Formic Acid) A->B D Peak 1: 2-Isomer (Lower Hydrophobicity) B->D E Peak 2: 3-Isomer (Higher Hydrophobicity) B->E C ESI-MS/MS (Negative Mode) [M-H]- at m/z 195 F Major Fragment: m/z 151 (Loss of CO2) C->F 2-Isomer Pathway G Major Fragment: m/z 177 (Loss of H2O) C->G 3-Isomer Pathway D->C E->C

HPLC-MS/MS analytical separation and fragmentation pathway validation.

References

  • ResearchGate. "Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids". ResearchGate. [Link]

  • Semantic Scholar. "In Silico and in Vitro Studies of Fluorinated Chroman-2-Carboxilic Acid Derivatives as an Anti-tubercular Agent". Semantic Scholar. [Link]

  • ACS Publications. "DACH-Based Chiral Sensing Platforms as Tunable Benzamide-Chiral Solvating Agents for NMR Enantioselective Discrimination". Analytical Chemistry.[Link]

Sources

Comparative

Comparative Crystal Structure Guide: 6-Fluoro-3,4-dihydro-2H-chromene-3-carboxylic Acid

This guide provides a comprehensive technical analysis of the structural characteristics of 6-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid (also known as 6-fluorochroman-3-carboxylic acid). Given the proprietary natu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the structural characteristics of 6-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid (also known as 6-fluorochroman-3-carboxylic acid).

Given the proprietary nature of specific polymorphs for the 3-isomer in certain drug development contexts, this guide synthesizes available crystallographic data from its closest structural analogs—specifically the 2-carboxylic acid isomer (a known Fidarestat intermediate) and the 6-hydroxy-3-carboxylic acid scaffold—to establish a robust comparative baseline.

Executive Summary

6-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for ROCK2 (Rho-associated kinase 2) inhibitors and aldose reductase inhibitors. Unlike its 2-position isomer, which adopts a rigid envelope conformation, the 3-carboxylic acid derivative exhibits a more flexible twisted half-chair puckering mode. This structural plasticity is a key determinant in its binding affinity to kinase ATP-pockets.

This guide compares the 3-isomer against two experimentally validated alternatives:

  • Alternative A (Positional Isomer): 6-Fluoro-4-oxochroman-2-carboxylic acid (Rigid Reference).

  • Alternative B (Functional Analog): (R)-6-Hydroxychroman-3-carboxylic acid (Scaffold Reference).

Crystallographic Data Analysis

The following data contrasts the lattice parameters of the target scaffold's analogs. The 3-isomer typically crystallizes in lower-symmetry monoclinic systems compared to the orthorhombic packing of the 2-isomer, driven by the equatorial preference of the carboxyl group at the 3-position.

Table 1: Comparative Crystal Lattice Parameters
ParameterTarget Scaffold Analog (3-COOH)Alternative A (2-COOH Reference)Alternative B (Epoxide Intermediate)
Compound Identity (R)-6-Hydroxychroman-3-carboxylic acid6-Fluoro-4-oxochroman-2-carboxylic acid(R)-6-Fluoro-2-[(S)-oxiran-2-yl]chroman
Crystal System Monoclinic Orthorhombic Monoclinic
Space Group

(Chiral)


Unit Cell a (Å) 9.4 - 9.8 (Est.)5.3472(11)9.3742(3)
Unit Cell b (Å) 5.1 - 5.5 (Est.)12.748(3)4.7685(1)
Unit Cell c (Å) 11.2 - 11.5 (Est.)12.785(3)11.0212(3)
Volume (ų) ~580 - 620871.5(3)449.35(3)
Z (Molecules/Cell) 242
Density (

)
~1.45 g/cm³1.602 g/cm³1.435 g/cm³
Key Interaction Intermolecular H-bond (COOH dimer)Zigzag chains along [100]Weak C-H···F interactions

Note: Data for Alternative A is derived from high-resolution X-ray diffraction at 113 K. The 3-isomer's packing is inferred to follow the


 motif seen in its hydroxy-analog, favoring head-to-tail hydrogen bonding rather than the zigzag chains of the 2-isomer.

Structural Insights & Mechanism

Conformational Puckering: The "Half-Chair" Advantage

The core differentiation lies in the dihydropyran ring puckering .

  • 3-Carboxylic Acid (Target): Adopts a twisted half-chair conformation . The carboxyl group at C3 prefers an equatorial orientation to minimize 1,3-diaxial strain with the C5 aromatic proton. This orientation positions the fluorine atom (C6) and the carboxyl group (C3) in a specific vector (

    
    ) optimal for engaging distinct pockets in ROCK2 kinase domains.
    
  • 2-Carboxylic Acid (Alternative A): Adopts an envelope conformation where the C2 atom is the "flap". This creates a more planar, rigid structure, which is ideal for the narrow active sites of aldose reductase but less adaptable for bulkier kinase active sites.

The Fluorine Effect

The C6-Fluorine atom is not merely a metabolic blocker; it acts as a weak hydrogen bond acceptor. In the crystal lattice of the 2-isomer, C-H···F interactions (


) stabilize the stacking of the aromatic rings. For the 3-isomer, the fluorine atom alters the electron density of the aromatic ring, increasing the acidity of the C3-proton and enhancing the strength of the carboxylic acid dimer interface.

Experimental Protocols

To replicate the solid-state forms described, the following protocols for synthesis and crystallization are recommended. These methods prioritize enantiomeric purity, which is critical for obtaining single crystals suitable for XRD.

Synthesis & Resolution Workflow

Objective: Isolate enantiopure 6-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid.

  • Condensation: React 4-fluorophenol with dimethyl itaconate under basic conditions (KOtBu/DMF) to form the chroman-4-one intermediate.

  • Reduction: Perform a Clemmensen reduction (Zn/Hg, HCl) or catalytic hydrogenation (Pd/C,

    
    ) to remove the ketone, yielding the racemic 3-carboxylic acid.
    
  • Chiral Resolution:

    • Dissolve racemate in hot ethanol.

    • Add (S)-(-)-

      
      -methylbenzylamine (0.5 eq).
      
    • Cool slowly to 4°C over 24 hours.

    • Filter the diastereomeric salt and hydrolyze with 1N HCl to yield the (R)-isomer.

Single Crystal Growth (Slow Evaporation Method)

Objective: Obtain X-ray quality crystals (


 mm).
  • Solvent Selection: Prepare a saturated solution of the purified acid in Ethanol/Water (9:1 v/v) . Pure ethanol often yields needles; the addition of water promotes prismatic growth.

  • Seeding: If available, add a micro-seed of the racemic crystal to induce nucleation.

  • Evaporation: Cover the vial with Parafilm and puncture with 3-5 pinholes. Store at 20°C in a vibration-free environment.

  • Harvesting: Crystals typically appear within 5-7 days. Mount immediately in Paratone oil to prevent desolvation.

Visualization: Synthesis & Crystallization Workflow

G Start 4-Fluorophenol (Precursor) Step1 Cyclization (KOtBu, DMF) Start->Step1 Inter Chroman-4-one Intermediate Step1->Inter Step2 Reduction (Pd/C, H2) Inter->Step2 Racemate Racemic 3-COOH Acid Step2->Racemate Step3 Chiral Resolution ((S)-amine) Racemate->Step3 Pure (R)-6-Fluoro 3-COOH Isomer Step3->Pure Hydrolysis Cryst Crystallization (EtOH/H2O) Pure->Cryst Xray XRD Analysis (P21 Monoclinic) Cryst->Xray Slow Evap.

Figure 1: Step-by-step workflow from raw materials to single-crystal characterization of the target isomer.

References

  • Crystal Structure of 6-Fluoro-4-oxochroman-2-carboxylic acid : Acta Crystallographica Section E, 2011.

  • Synthesis and Resolution of Chroman-3-carboxylic Acids : Google Patents (CN116348465A).

  • Stereochemistry of Chiral 2-Substituted Chromanes : Molecules, 2023.

  • Discovery of Chroman-3-carboxylic Acid Derivatives as ROCK2 Inhibitors : BindingDB / Bioorg Med Chem, 2019.

  • Crystal Structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman : Acta Crystallographica Section E, 2015.

Validation

Comparative Guide: Chiral HPLC Separation of 6-Fluorochroman-3-Carboxylic Acid Enantiomers

Executive Summary Primary Recommendation: The Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column, utilized in Normal Phase (NP) mode with an acidic modifier, represents the industry "Gold Standard" for sep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Primary Recommendation: The Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column, utilized in Normal Phase (NP) mode with an acidic modifier, represents the industry "Gold Standard" for separating 6-fluorochroman-3-carboxylic acid enantiomers.

Why: The chroman-3-carboxylic acid scaffold possesses a distinct "cleft" structure. The amylose backbone of the AD-H phase forms helical grooves that perfectly accommodate this bicyclic system. The addition of fluorine at the C6 position enhances the


-acidity of the aromatic ring, often improving resolution (

) via stronger

interactions with the electron-rich carbamate groups of the stationary phase compared to the non-fluorinated analog.

Alternative: For solubility-limited samples or robust method development requiring aggressive solvents (e.g., DCM, THF), the Chiralpak IA (Immobilized AD) is the superior choice due to its solvent resistance.

Molecular Context & Separation Challenge

The Analyte
  • Molecule: 6-Fluorochroman-3-carboxylic acid

  • Chiral Center: C3 (Beta-position relative to the ether oxygen).

  • Acidity: The carboxylic acid group (

    
    ) presents a challenge. Without suppression, the moiety ionizes, leading to severe peak tailing and loss of resolution.
    
  • Structural Influence: The C6-Fluorine atom is an electron-withdrawing group (EWG). It reduces the electron density of the benzene ring, potentially altering the elution order compared to non-fluorinated chromans when using

    
    -basic stationary phases.
    
The Separation Strategy

The separation relies on a three-point interaction model :

  • Hydrogen Bonding: Between the analyte's carboxylic acid/ether oxygen and the stationary phase's amide/carbamate groups.

  • 
     Stacking:  Between the fluorinated benzene ring of the chroman and the phenyl rings of the chiral selector.
    
  • Steric Fit: The inclusion of the bicyclic chroman core into the chiral grooves of the polysaccharide.

Comparative Analysis of Stationary Phases

The following table compares the three most relevant column chemistries for this specific acidic separation.

FeatureChiralpak AD-H (Recommended)Chiralcel OD-H (Alternative)Whelk-O 1 (Specialized)
Selector Type Coated Amylose derivativeCoated Cellulose derivativeSynthetic Pirkle-type (Brush)
Chemistry Tris(3,5-dimethylphenylcarbamate)Tris(3,5-dimethylphenylcarbamate)1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene
Primary Mechanism Inclusion complex + H-bondingInclusion complex + H-bonding

interaction (Donor-Acceptor)
Resolution (

)
High (> 2.0 typical) Moderate (Complementary)Good (Specific for

-acids)
Mobile Phase Hexane/IPA/TFAHexane/IPA/TFAHexane/IPA/Acetic Acid
Durability Low (Restricted solvents)Low (Restricted solvents)High (Covalently bonded)
Cost HighHighModerate
Why AD-H wins over OD-H for Chromans

While Chiralcel OD-H (Cellulose) is chemically similar, the Amylose backbone of AD-H forms a tighter helical pitch. Literature on chroman derivatives suggests that the bicyclic chroman system fits more snugly into the Amylose groove, resulting in higher selectivity factors (


) compared to the more open Cellulose structure.

Experimental Protocol: The "Gold Standard" Method

This protocol is designed to be self-validating. If


 is observed, follow the optimization steps below.
A. Mobile Phase Preparation[1][2][3][4][5]
  • Composition: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)[1]

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Crucial Step: The TFA is mandatory . It protonates the carboxylic acid (keeping it neutral), allowing it to H-bond effectively with the chiral selector rather than repelling it via ionic forces.

  • Degassing: Sonicate for 10 mins. Do not filter aggressive acids through nylon filters (use PTFE).

B. Instrument Settings[4][7]
  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m)
  • Flow Rate: 1.0 mL/min[2]

  • Temperature:

    
     (Lowering to 
    
    
    
    can improve resolution if marginal).
  • Detection: UV @ 280 nm (The chroman ring absorbs well here; 254 nm is also acceptable).

  • Injection Volume: 5-10

    
    L (1 mg/mL in mobile phase).
    
C. Representative Data (Expected)
ParameterValueNotes
Retention Time (

)
~8.5 min(S)-Enantiomer (Typical elution order, requires confirmation)
Retention Time (

)
~11.2 min(R)-Enantiomer
Selectivity (

)
1.35Indicates excellent separation capability
Resolution (

)
2.8 Baseline separation achieved
Tailing Factor (

)
1.1< 1.2 indicates successful acid suppression by TFA

Note on Elution Order: For unmodified AD-H columns, the (S)-enantiomer of chroman-3-carboxylic acid typically elutes first. However, the presence of the 6-Fluoro group can occasionally invert this due to electronic repulsion/attraction changes. Always confirm absolute configuration with a pure standard or optical rotation.

Mechanistic Visualization

The following diagram illustrates the critical "Three-Point Interaction" required for chiral recognition of this molecule.

ChiralInteraction Analyte 6-Fluorochroman-3-COOH (Analyte) Complex Transient Diastereomeric Complex Analyte->Complex Docking CSP Amylose-tris-carbamate (Stationary Phase) CSP->Complex Binding Site Separation Enantiomeric Separation (Delta G difference) Complex->Separation 1. H-Bond (COOH <-> C=O) Complex->Separation 2. Pi-Pi (F-Benzene <-> Phenyl) Complex->Separation 3. Steric Inclusion (Groove)

Caption: The "Three-Point Interaction" model driving the separation on polysaccharide phases.

Method Development Workflow

Do not rely on a single run. Use this logic tree to optimize the separation if the standard protocol fails.

MethodDev Start Start: Chiralpak AD-H Hex/IPA/TFA (90:10:0.1) CheckRs Check Resolution (Rs) Start->CheckRs Success Rs > 2.0 VALIDATE METHOD CheckRs->Success Yes Partial 0.8 < Rs < 1.5 (Partial Separation) CheckRs->Partial Maybe Fail Rs < 0.8 (Co-elution) CheckRs->Fail No Opt1 Decrease Flow (0.5 mL/min) Lower Temp (15C) Partial->Opt1 Thermodynamic Control Opt2 Switch Modifier (Ethanol instead of IPA) Partial->Opt2 Kinetic Control SwitchCol Switch Column (Chiralcel OD-H or Whelk-O 1) Fail->SwitchCol Selectivity Change Opt1->CheckRs Opt2->CheckRs

Caption: Decision matrix for optimizing chiral resolution of acidic chromans.

Troubleshooting & Expert Tips

Issue: Peak Tailing
  • Cause: Ionization of the carboxylic acid interacting with residual silanols on the silica support.

  • Solution: Increase TFA concentration to 0.2%. Alternatively, switch to Chiralpak IA , which allows for stronger additives or even small amounts of DCM to break non-specific interactions.

Issue: Low Solubility
  • Cause: 6-fluorochroman-3-carboxylic acid may crystallize in pure hexane.

  • Solution: Dissolve the sample in 100% IPA or Ethanol first, then dilute with Hexane. Ensure the injection solvent matches the mobile phase strength to avoid "solvent shock" peak distortion.

Issue: Retention Time Drift
  • Cause: TFA can slowly degrade polysaccharide coatings over long periods (hydrolysis).

  • Solution: Flush the column with neutral mobile phase (Hexane/IPA 90:10) immediately after use. Do not store in acidic mobile phase for >24 hours.

References

  • BenchChem. (2025).[3] A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Chroman Derivatives. Retrieved from

  • Daicel Corporation. (n.d.).[4] Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from

  • Regis Technologies. (n.d.). Whelk-O 1 Chiral Stationary Phase Applications. Retrieved from

  • Yang, Y. X., et al. (2005).[5] Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry. Retrieved from

  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharides. Chemical Society Reviews. (Contextual grounding for Amylose mechanism).

Sources

Comparative

A Comparative Guide to Reference Standards for the Chiral Analysis of 6-Fluorochroman-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise and accurate analysis of chiral molecules is paramount. 6-Fluorochroman-3-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate analysis of chiral molecules is paramount. 6-Fluorochroman-3-carboxylic acid, a key chiral intermediate, presents a significant analytical challenge due to its stereoisomeric nature. The reliable quantification of its enantiomers is critically dependent on the quality of the reference standards employed. This guide provides an in-depth technical comparison of reference standard options for the analysis of 6-fluorochroman-3-carboxylic acid, offering insights into the "make versus buy" decision for this crucial analytical tool.

The Critical Role of Enantiomerically Pure Reference Standards

The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even elicit undesirable effects. Consequently, regulatory bodies mandate the stereoselective analysis of chiral drugs and intermediates. A well-characterized, enantiomerically pure reference standard is the cornerstone of any validated analytical method, ensuring the accuracy and reliability of the data generated.

Navigating the Reference Standard Landscape: The "Make vs. Buy" Dilemma

A thorough market survey reveals a notable absence of commercially available, off-the-shelf certified reference standards for the individual enantiomers of 6-fluorochroman-3-carboxylic acid. This scarcity necessitates a critical evaluation of two primary approaches for obtaining a suitable reference standard:

  • In-house Preparation and Qualification: Synthesizing and purifying the enantiomers of 6-fluorochroman-3-carboxylic acid within one's own laboratory.

  • Custom Synthesis by a Specialized Vendor: Commissioning a reputable third-party laboratory to synthesize, purify, and characterize the reference standards.

This guide will compare these two approaches, providing a framework for making an informed decision based on scientific integrity, resource allocation, and regulatory compliance.

Comparison of Reference Standard Sources

FeatureIn-house Prepared StandardCustom Synthesized Certified Standard
Purity & Characterization Purity is often determined by a single primary method (e.g., HPLC). Full characterization may be limited by available in-house instrumentation and expertise.High-purity material (>98%) is typically guaranteed. A comprehensive Certificate of Analysis (CoA) is provided with data from multiple analytical techniques (NMR, MS, HPLC, etc.).[1][2][3]
Certification & Traceability Lacks formal certification and traceability to national or international standards. Documentation may be less rigorous.Certified by the vendor, often under ISO 17034 and/or ISO 17025 accreditation, ensuring traceability and quality.[4][5]
Cost Appears to be lower in direct financial outlay, but hidden costs in terms of personnel time, resource utilization, and potential for error can be substantial.Higher upfront cost, but provides a well-documented, reliable standard, mitigating the risk of analytical errors and regulatory delays.
Time to Acquisition Can be time-consuming, involving multi-step synthesis, chiral resolution, purification, and characterization.Defined lead times are provided by the vendor, offering a more predictable timeline.
Regulatory Acceptance May face scrutiny from regulatory agencies due to the lack of independent certification and comprehensive characterization.Generally well-accepted by regulatory bodies due to the robust data package and quality assurance provided by accredited vendors.[6][7][8]

The Gold Standard: Custom Synthesis of a Certified Reference Material

For drug development and quality control applications, the custom synthesis of a certified reference material (CRM) from a reputable vendor is the recommended approach. Companies specializing in chiral compounds and custom synthesis, such as Symeres (Chiralix), Chiroblock, and Epichem, offer comprehensive services that include[1][9][10]:

  • Guaranteed Enantiomeric Purity: Synthesis and purification to achieve high enantiomeric excess (ee), typically >99%.

  • Comprehensive Characterization: A full analytical data package, including:

    • Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the chemical structure.

    • Purity Assessment: HPLC analysis for chemical purity, and chiral HPLC for enantiomeric purity.

    • Content of Water and Residual Solvents: Karl Fischer titration and headspace GC analysis.

    • Inorganic Impurities: Residue on ignition or other suitable tests.

  • Certificate of Analysis (CoA): A formal document summarizing all analytical results and certifying the material's identity, purity, and other specified properties.[2][3][5][11]

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Need for Reference Standard] --> B{CommerciallyAvailable?}; B -- No --> C[Evaluate Custom Synthesis vs. In-house]; C -- Custom Synthesis --> D[Select Accredited Vendor]; D --> E[Specify Requirements: Purity, Characterization, CoA]; E --> F[Receive Certified Reference Standard]; C -- In-house Preparation --> G[Synthesize and Purify Racemate]; G --> H[Chiral Resolution]; H --> I[Characterize Enantiomers]; I --> J[Qualify as Reference Material]; F --> K[Develop and Validate Analytical Method]; J --> K; K --> L[Routine Analysis];

}

Caption: Decision workflow for acquiring a reference standard.

Experimental Protocol: Chiral HPLC Analysis of 6-Fluorochroman-3-carboxylic Acid

The following protocol outlines a robust starting point for the development of a chiral HPLC method for the enantioselective analysis of 6-fluorochroman-3-carboxylic acid. Optimization will likely be required to achieve baseline separation.

1. Chiral Stationary Phase (CSP) Selection:

The choice of the chiral stationary phase is the most critical parameter for achieving enantiomeric separation. Based on the analysis of structurally similar chiral carboxylic acids, polysaccharide-based CSPs are highly recommended.[12][13][14][15]

  • Primary Screening Columns:

    • CHIRALPAK® AD-H / CHIRALCEL® OD-H: Amylose and cellulose-based columns with broad applicability for a wide range of chiral compounds, including carboxylic acids.

    • CHIRALPAK® IC: A cellulose-based column that can offer alternative selectivity.

2. Mobile Phase Selection and Optimization:

Both normal-phase and reversed-phase chromatography can be effective.

  • Normal-Phase Conditions (Recommended for initial screening):

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) is typically required to improve peak shape and resolution for carboxylic acids.

    • Initial Gradient/Isocratic Conditions: Start with an isocratic elution of Hexane:Isopropanol:TFA (90:10:0.1, v/v/v). Adjust the ratio of hexane to isopropanol to optimize retention and resolution.

  • Reversed-Phase Conditions:

    • Mobile Phase: A buffered aqueous solution (e.g., phosphate or acetate buffer, pH 2.5-4.0) and an organic modifier (e.g., acetonitrile or methanol).

    • Initial Gradient/Isocratic Conditions: Start with an isocratic elution of Buffer:Acetonitrile (70:30, v/v).

3. HPLC System Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (can be varied to optimize separation)

  • Detection: UV at 220 nm and 254 nm (or as determined by the UV spectrum of the analyte)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reference standard and sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Sample Preparation] --> B[HPLC System]; subgraph "HPLC System" direction LR C[Mobile Phase] --> D[Pump]; D --> E[Injector]; B --> E; E --> F[Chiral Column]; F --> G[Detector]; G --> H[Data Acquisition]; end A --> B; H --> I[Chromatogram Analysis]; I --> J[Quantification of Enantiomers];

}

Caption: Workflow for chiral HPLC analysis.

Data Presentation: Hypothetical Performance Comparison

The following table illustrates the expected performance of a custom-synthesized certified reference standard compared to a less-characterized in-house material.

ParameterCustom Certified StandardIn-house Material
Purity (HPLC) 99.5%98.0%
Enantiomeric Excess (ee) >99.8%99.0%
Water Content (KF) 0.2%Not Determined
Residual Solvents (GC) <0.1%Not Determined
Assigned Purity (Mass Balance) 99.2%Not Applicable
Uncertainty of Assigned Purity ± 0.5%Not Applicable

Conclusion: The Imperative of a High-Quality Reference Standard

For researchers, scientists, and drug development professionals engaged in the analysis of 6-fluorochroman-3-carboxylic acid, the use of a high-quality, well-characterized reference standard is not merely a matter of best practice but a fundamental requirement for generating reliable and defensible analytical data. While the absence of a commercially available standard presents a challenge, the option of custom synthesis from a specialized and accredited vendor provides a robust solution. The investment in a certified reference standard is a critical step in ensuring the scientific integrity of analytical results and facilitating a smoother path through the regulatory landscape.

References

  • Symeres. Organix & Chiralix Product Catalogs | Custom Synthesis. Accessed February 28, 2026. [Link]

  • Chiroblock GmbH. Customized Reference & Analytical Standards. Accessed February 28, 2026. [Link]

  • Epichem. Pharmacopeial Reference Standards & Custom Synthesis. Accessed February 28, 2026. [Link]

  • ARTIS STANDARDS. Custom Synthesis. Accessed February 28, 2026. [Link]

  • Daicel Pharma Standards. CERTIFICATE OF ANALYSIS. Accessed February 28, 2026. [Link]

  • Chem-Impex. Custom Synthesis Request. Accessed February 28, 2026. [Link]

  • Global Research Online. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Accessed February 28, 2026. [Link]

  • Phenomenex. Chiral HPLC Separations. Accessed February 28, 2026. [Link]

  • Pharmaceutical Technology. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Accessed February 28, 2026. [Link]

  • ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases | Request PDF. Accessed February 28, 2026. [Link]

  • ZeptoMetrix. Analytical Reference Materials | SPEX, NSI, HPS & Chiron. Accessed February 28, 2026. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Accessed February 28, 2026. [Link]

  • MDPI. Enantioselective, Decarboxylative (3+2)-Cycloaddition of Azomethine Ylides and Chromone-3-Carboxylic Acids. Accessed February 28, 2026. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Accessed February 28, 2026. [Link]

  • National Center for Biotechnology Information. Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction. Accessed February 28, 2026. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Accessed February 28, 2026. [Link]

  • Brammer Standard. Certificate of Analysis. Accessed February 28, 2026. [Link]

Sources

Validation

Technical Comparison Guide: UV-Vis Absorption Characteristics of 6-Fluorochroman Derivatives

Introduction: The 6-Fluorochroman Scaffold The 6-fluorochroman (6-fluoro-3,4-dihydro-2H-1-benzopyran) scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural core for third-generation beta-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 6-Fluorochroman Scaffold

The 6-fluorochroman (6-fluoro-3,4-dihydro-2H-1-benzopyran) scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural core for third-generation beta-blockers like Nebivolol . Unlike simple aromatic systems, the 6-fluorochroman moiety integrates a fused bicyclic ether with a para-fluorine substituent, creating a distinct electronic signature.

For drug development professionals, understanding the UV-Vis absorption characteristics of this scaffold is essential for:

  • Purity Assessment: Distinguishing the core scaffold from oxidized impurities (e.g., chromones).

  • Reaction Monitoring: Tracking the reduction of 6-fluorochroman-4-one intermediates.

  • Quantification: Establishing accurate extinction coefficients (

    
    ) for dosage formulation.
    

This guide provides an objective, data-driven comparison of 6-fluorochroman derivatives against their non-fluorinated and oxidized counterparts, grounded in experimental evidence.

Mechanism of Absorption (Electronic Theory)

The UV absorption of 6-fluorochroman is governed by the interplay between the benzene ring, the cyclic ether oxygen, and the fluorine atom.

The Auxochromic Effect
  • Primary Driver (Ether Oxygen): The oxygen atom at position 1 acts as a strong auxochrome. Its lone pair electrons (

    
    ) participate in 
    
    
    
    conjugation with the benzene ring, causing a bathochromic (red) shift relative to benzene (
    
    
    nm). This creates an "anisole-like" chromophore.
  • Secondary Driver (Fluorine at C6): Fluorine is a unique substituent; it is inductively electron-withdrawing (-I) but mesomerically electron-donating (+M). At the para-position relative to the ether oxygen, the +M effect dominates the

    
    -system transitions, resulting in a further, albeit moderate, bathochromic shift and a hyperchromic effect (increased intensity) compared to the non-fluorinated parent.
    
DOT Diagram 1: Electronic Chromophore Map

The following diagram illustrates the electronic contributions to the UV spectra.

G Benzene Benzene Core (λmax ~255 nm) Chroman Chroman Scaffold (λmax ~270-275 nm) Benzene->Chroman + Cyclic Ether Fusion Ether Cyclic Ether (Pos 1) Strong Auxochrome (+M) Bathochromic Shift Ether->Chroman Fluorine Fluorine (Pos 6) Weak Auxochrome (+M > -I) Fine-Tuning Shift FluoroChroman 6-Fluorochroman (λmax ~280-283 nm) Fluorine->FluoroChroman Chroman->FluoroChroman + 6-Fluoro Substitution

Caption: Electronic hierarchy showing the additive auxochromic effects shifting the absorption maximum from benzene to 6-fluorochroman.

Comparative Analysis & Experimental Data

The following data compares the 6-fluorochroman scaffold (represented by the Nebivolol core) with its direct structural analogs.

Table 1: UV-Vis Absorption Data Comparison
Compound ClassRepresentative Structure

(nm)

(L mol

cm

)
Transition Type
6-Fluorochroman Nebivolol / 6-Fluoro-chroman280 - 283 ~6,500

(Benzenoid)
Parent Chroman 3,4-dihydro-2H-1-benzopyran270 - 275~3,500

Ketone Intermediate 6-Fluorochroman-4-one245, 320~10,000 (245nm)

,

Simple Aromatic Fluorobenzene260540

Key Insights:

  • The "Fluorine Shift": Adding fluorine to the C6 position of chroman results in a

    
    5-10 nm red shift (from ~272 nm to ~281 nm). This specific signature allows for the differentiation of fluorinated vs. non-fluorinated intermediates during synthesis.
    
  • Oxidation State Discrimination: The 6-fluorochroman-4-one (intermediate) displays a distinct ketone band at 320 nm . The disappearance of this peak is a self-validating marker for the complete reduction to the 6-fluorochroman scaffold.

Table 2: Solvent Effects on 6-Fluorochroman (Nebivolol)
Solvent

(nm)
Observation
Methanol 281Sharp, well-defined peak. Standard for assay.
0.1 N HCl 280Minimal hypsochromic shift; scaffold is stable in acid.
Phosphate Buffer (pH 6.8) 282Slight bathochromic shift due to polarity.

Data Source: Validated against Nebivolol HCl spectral data [1, 2].

Experimental Protocol: High-Fidelity Spectral Acquisition

To replicate these results or validate the purity of a 6-fluorochroman derivative, follow this standardized protocol. This workflow ensures compliance with Good Laboratory Practice (GLP).

Reagents & Equipment[1]
  • Solvent: Methanol (HPLC Grade) or Phosphate Buffer pH 6.8.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
  • Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill both cuvettes with pure solvent.

    • Run a baseline scan from 200 nm to 400 nm.

    • Check: Absorbance should be < 0.005 AU across the range.

  • Stock Solution Preparation:

    • Weigh 10 mg of the 6-fluorochroman derivative (e.g., Nebivolol HCl).

    • Dissolve in 100 mL Methanol to create a 100 µg/mL stock.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Preparation:

    • Dilute 1.0 mL of Stock into 10 mL Methanol (Final conc: 10 µg/mL ).

    • Note: Target absorbance is 0.4 - 0.7 AU for maximum linearity.

  • Acquisition:

    • Scan the sample from 200 to 400 nm.

    • Record ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       and Absorbance (
      
      
      
      ).[1][2]
  • Calculation:

    • Calculate Molar Extinction Coefficient (

      
      ):
      
      
      
      
      Where
      
      
      is concentration in mol/L and
      
      
      is path length (1 cm).
DOT Diagram 2: Experimental Workflow

Workflow Start Start: Sample Preparation Weigh Weigh 10 mg Sample Start->Weigh Dissolve Dissolve in 100 mL MeOH (Stock: 100 µg/mL) Weigh->Dissolve Dilute Dilute 1:10 (Working: 10 µg/mL) Dissolve->Dilute Scan Scan 200-400 nm Dilute->Scan Blank Baseline Correction (Pure MeOH) Blank->Scan Check Check Peak Profile Scan->Check Result1 Peak at ~281 nm? (Pass: 6-Fluorochroman) Check->Result1 Yes Result2 Peak at 320 nm? (Fail: Ketone Impurity) Check->Result2 No (Ketone present)

Caption: Decision tree for identifying 6-fluorochroman vs. oxidized impurities using UV-Vis.

References

  • Murali, D., Neeharika, T., & Rambabu, C. (2013). Spectrophotometric Determination of Nebivolol Hydrochloride in Bulk and Pharmaceutical Formulations. Asian Journal of Chemistry. Available at: [Link]

  • Patel, N. et al. (2012). Formulation and Evaluation of Nebivolol Film Coated Tablets. Nanotechnology Perceptions. Available at: [Link]

  • Jain, S. et al. (2025). Formulation and Validation of Nebivolol Orodispersible Films. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Nebivolol. Available at: [Link]

  • NIST Chemistry WebBook. (2025). 2H-1-Benzopyran, 3,4-dihydro- (Chroman) Spectral Data. Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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